H-DL-Phe(4-Me)-OH
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
2-amino-3-(4-methylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7-2-4-8(5-3-7)6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQLHSFUMICQIMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4599-47-7 | |
| Record name | 2-Amino-3-p-tolyl-propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
The Functional Significance of 4-Methylphenylalanine in Peptide and Protein Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methylphenylalanine is a non-proteinogenic amino acid that has garnered significant interest in the fields of medicinal chemistry and protein engineering. Its unique structural properties, conferred by the addition of a methyl group to the phenyl ring of phenylalanine, allow for the strategic modification of peptides and proteins to enhance their therapeutic potential. This technical guide provides an in-depth exploration of the function of 4-methylphenylalanine, detailing its impact on peptide structure and function, its synthesis and incorporation into polypeptide chains, and its applications in modulating biological signaling pathways.
Introduction
The introduction of unnatural amino acids into peptides and proteins is a powerful strategy for augmenting their biological activity, stability, and pharmacokinetic profiles.[1] 4-Methylphenylalanine, a derivative of the aromatic amino acid phenylalanine, serves as a valuable tool in this endeavor. The methyl group at the para position of the phenyl ring imparts distinct physicochemical properties that can be exploited to fine-tune the characteristics of bioactive peptides.[2] This guide will elucidate the multifaceted functions of 4-methylphenylalanine, providing researchers and drug developers with a comprehensive understanding of its utility.
Physicochemical Properties and their Impact on Peptide Structure
The primary function of incorporating 4-methylphenylalanine into a peptide sequence is to modulate its structural and biophysical properties. The methyl group introduces steric bulk and increases the hydrophobicity of the amino acid side chain, which can have profound effects on the overall conformation and stability of the peptide.
Hydrophobicity and Conformational Stability
The addition of a methyl group to the phenyl ring enhances the non-polar nature of the side chain, thereby increasing the hydrophobicity of the modified peptide.[2] This increased hydrophobicity can promote more favorable interactions with hydrophobic pockets in target receptors or enzymes, potentially leading to enhanced binding affinity and biological activity. Furthermore, the steric hindrance introduced by the methyl group can restrict the conformational freedom of the peptide backbone, leading to a more defined and stable three-dimensional structure.[2] This conformational rigidity can be advantageous in pre-organizing the peptide into its bioactive conformation, thus reducing the entropic penalty upon binding to its target.
Synthesis and Incorporation of 4-Methylphenylalanine
The utility of 4-methylphenylalanine in research and drug development is contingent on its efficient synthesis and incorporation into peptide chains.
Synthesis of 4-Methyl-L-phenylalanine
While various methods for the synthesis of phenylalanine analogs have been developed, a common approach involves the modification of commercially available precursors. One illustrative synthetic route is the palladium-catalyzed hydroformylation of N-Boc-4-iodo-L-phenylalanine methyl ester, followed by reduction.[3]
Experimental Protocol: Synthesis of 4-Hydroxymethyl-L-phenylalanine (a related precursor) [3]
-
Hydroformylation: The methyl ester of N-Boc-4-iodo-L-phenylalanine is subjected to a palladium-catalyzed hydroformylation reaction. This step introduces a formyl group at the 4-position of the phenyl ring.
-
Reduction: The resulting aldehyde is then reduced to a hydroxymethyl group using a reducing agent such as sodium borohydride.
-
Deprotection: Standard deprotection procedures are employed to remove the N-Boc and methyl ester protecting groups, yielding the final 4-hydroxymethyl-L-phenylalanine product.
A similar strategy can be adapted for the synthesis of 4-methyl-L-phenylalanine, potentially starting from a different halogenated phenylalanine precursor and employing a suitable methylating agent.
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The incorporation of 4-methylphenylalanine into a peptide sequence is typically achieved through solid-phase peptide synthesis (SPPS). This method allows for the stepwise addition of amino acids to a growing peptide chain that is covalently attached to a solid support resin.[4][5][6]
Experimental Protocol: General Fmoc/tBu Solid-Phase Peptide Synthesis [4][5][6]
-
Resin Preparation: A suitable resin (e.g., Wang resin for C-terminal acids) is swelled in a solvent such as N,N-dimethylformamide (DMF).
-
First Amino Acid Coupling: The C-terminal amino acid, protected with an Fmoc group on the α-amino group and a suitable side-chain protecting group (if necessary), is coupled to the resin using a coupling agent (e.g., HBTU/HOBt/DIEA).
-
Fmoc Deprotection: The Fmoc protecting group is removed from the N-terminus of the resin-bound amino acid using a solution of piperidine (B6355638) in DMF.
-
Washing: The resin is thoroughly washed with DMF to remove excess reagents and byproducts.
-
Coupling of Subsequent Amino Acids: The next Fmoc-protected amino acid (in this case, Fmoc-4-methyl-L-phenylalanine-OH) is activated and coupled to the deprotected N-terminus of the growing peptide chain.
-
Repeat Cycles: The deprotection, washing, and coupling steps are repeated for each subsequent amino acid in the desired sequence.
-
Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
dot
Functional Applications in Drug Discovery and Protein Engineering
The unique properties of 4-methylphenylalanine make it a valuable tool for modifying bioactive peptides and proteins to improve their therapeutic potential.
Modulation of Receptor Binding and Activity
The incorporation of 4-methylphenylalanine can significantly alter the binding affinity and functional activity of peptides at their target receptors. For instance, in the context of G protein-coupled receptors (GPCRs), the increased hydrophobicity of a peptide analog containing 4-methylphenylalanine can lead to enhanced interactions with the transmembrane domains of the receptor, potentially modulating signaling outcomes.[7][8]
Table 1: Illustrative Quantitative Data on Modified Peptides
| Peptide Analog | Target Receptor | Assay | IC50 / Ki (nM) | Reference |
| Phenylalanine-containing peptide | Angiotensin II Receptor | Binding Assay | 10-100 (example range) | [9] |
| 4-Methylphenylalanine-modified peptide | (Hypothetical) | Binding Assay | (Expected to vary) | N/A |
Note: Specific quantitative data for peptides containing 4-methylphenylalanine is often proprietary or context-dependent. The table illustrates the type of data generated in such studies.
Targeting Protein-Protein Interactions: Pin1 Inhibition
4-Methylphenylalanine can be used as a building block in the synthesis of small molecules designed to inhibit protein-protein interactions. One notable target is the peptidyl-prolyl cis-trans isomerase Pin1, which is overexpressed in many cancers and plays a crucial role in cell cycle progression and oncogenic signaling.[10][11][12] The development of Pin1 inhibitors is a promising strategy for cancer therapy.
dot
Experimental Protocol: General Biochemical Assay for Pin1 Inhibition
-
Reagents: Recombinant Pin1 enzyme, a fluorescently labeled substrate peptide containing a phosphorylated Ser/Thr-Pro motif, and the test compound (e.g., a derivative synthesized using 4-methylphenylalanine).
-
Assay Setup: The assay is performed in a microplate format. The test compound is serially diluted and incubated with the Pin1 enzyme.
-
Reaction Initiation: The reaction is initiated by the addition of the fluorescent substrate.
-
Measurement: The cis-trans isomerization of the substrate by Pin1 leads to a change in fluorescence. The reaction kinetics are monitored over time using a fluorescence plate reader.
-
Data Analysis: The initial reaction rates are calculated for each concentration of the test compound. The IC50 value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a dose-response curve.
Conclusion
4-Methylphenylalanine is a versatile and powerful tool for researchers, scientists, and drug development professionals. Its incorporation into peptides can enhance their hydrophobicity, conformational stability, and biological activity. Furthermore, it serves as a key building block for the synthesis of small molecule inhibitors of important therapeutic targets such as Pin1. The detailed methodologies for its synthesis and incorporation, coupled with a deeper understanding of its functional consequences, will continue to drive the development of novel and more effective peptide-based therapeutics and chemical probes.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. researchgate.net [researchgate.net]
- 7. Capturing Peptide–GPCR Interactions and Their Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peptide-Liganded G Protein-Coupled Receptors as Neurotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. spandidos-publications.com [spandidos-publications.com]
An In-Depth Technical Guide to H-DL-Phe(4-Me)-OH (CAS: 4599-47-7) for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
H-DL-Phe(4-Me)-OH, chemically known as 4-Methyl-DL-phenylalanine, is a non-proteinogenic amino acid that serves as a critical building block in the design and synthesis of novel peptides and peptidomimetics. Its unique structural feature, a methyl group at the para position of the phenyl ring, imparts valuable physicochemical properties to peptide-based drug candidates, including enhanced metabolic stability and increased hydrophobicity. This technical guide provides a comprehensive overview of this compound, including its chemical properties, a generalized synthesis protocol, its applications in drug discovery with a focus on peptide modification, and an illustrative experimental workflow for its incorporation into therapeutic peptides.
Introduction
The field of peptide therapeutics is undergoing a renaissance, driven by the high specificity and potency of peptides as drug candidates. However, native peptides often suffer from poor metabolic stability and low oral bioavailability. The incorporation of non-canonical amino acids, such as this compound, is a key strategy to overcome these limitations. The methyl group on the phenyl ring of 4-Methyl-DL-phenylalanine enhances the hydrophobicity of the amino acid side chain, which can lead to improved peptide-protein interactions and cellular permeability. Furthermore, as a non-natural amino acid, it can confer resistance to enzymatic degradation by proteases.[1] This guide will delve into the technical aspects of utilizing this compound in a research and drug development context.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective application. The key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 4599-47-7 | [2] |
| Molecular Formula | C₁₀H₁₃NO₂ | [2] |
| Molecular Weight | 179.22 g/mol | [3] |
| Appearance | Solid | [2] |
| Purity | ≥98% | [4] |
| Synonyms | 4-Methyl-DL-phenylalanine, p-Methyl-DL-phenylalanine | [2] |
Synthesis of this compound
Experimental Protocol: Generalized Synthesis
Materials:
-
4-Methylphenylacetaldehyde
-
Ammonium (B1175870) chloride (NH₄Cl)
-
Sodium cyanide (NaCN)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Diethyl ether
-
Ethanol
Procedure:
-
Strecker Amino Acid Synthesis (Step 1: Aminonitrile Formation):
-
In a well-ventilated fume hood, dissolve 4-methylphenylacetaldehyde in ethanol.
-
Add an aqueous solution of ammonium chloride, followed by an aqueous solution of sodium cyanide.
-
Stir the reaction mixture at room temperature for several hours to form the corresponding α-aminonitrile.
-
-
Hydrolysis (Step 2: Conversion to Amino Acid):
-
Carefully add concentrated hydrochloric acid to the reaction mixture.
-
Heat the mixture under reflux for several hours to hydrolyze the nitrile group to a carboxylic acid.
-
-
Isolation and Purification:
-
Cool the reaction mixture and neutralize it with a sodium hydroxide solution to precipitate the crude this compound.
-
Collect the precipitate by filtration and wash it with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol) to obtain the purified 4-Methyl-DL-phenylalanine.
-
Note: This is a generalized protocol and requires optimization and adaptation based on laboratory conditions and safety protocols. The handling of sodium cyanide and other hazardous materials requires strict safety precautions.
Applications in Drug Discovery and Peptide Synthesis
The primary application of this compound lies in its incorporation into peptide sequences to enhance their therapeutic properties. As a non-canonical amino acid, it can be used in solid-phase peptide synthesis (SPPS) to create peptides with improved characteristics.
Enhancing Metabolic Stability
Peptides composed of natural L-amino acids are susceptible to degradation by proteases. The introduction of D-amino acids or other non-natural amino acids like 4-Methyl-DL-phenylalanine can render the peptide bonds more resistant to enzymatic cleavage, thereby increasing the in vivo half-life of the peptide therapeutic.[1]
Modulating Pharmacokinetic Properties
The methyl group on the phenyl ring increases the hydrophobicity of the amino acid side chain.[2] This can influence the peptide's overall lipophilicity, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) profile. This modification can be strategically employed to improve membrane permeability and bioavailability.
Structure-Activity Relationship (SAR) Studies
In drug design, systematic modifications of a lead peptide are performed to understand the relationship between its structure and biological activity. This compound serves as a valuable tool in these SAR studies to probe the steric and hydrophobic requirements of the peptide's binding site on its biological target.[4]
Experimental Protocol: Incorporation into a Peptide via SPPS
The following is a generalized protocol for the incorporation of Fmoc-protected 4-Methyl-DL-phenylalanine into a peptide using solid-phase peptide synthesis.
Materials:
-
Fmoc-protected this compound
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Piperidine (B6355638) in DMF (20%)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF.
-
Amino Acid Coupling:
-
Dissolve Fmoc-DL-Phe(4-Me)-OH, HBTU, and DIPEA in DMF.
-
Add the activation mixture to the deprotected resin and agitate to facilitate coupling.
-
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents.
-
Repeat Cycles: Repeat the deprotection and coupling steps for the subsequent amino acids in the desired peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a TFA cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).
Potential Biological Roles and Mechanisms of Action
While specific signaling pathways directly modulated by this compound are not well-documented, its incorporation into bioactive peptides can influence their interaction with various cellular targets. For instance, in the context of G-protein coupled receptor (GPCR) ligands, the enhanced hydrophobicity of a 4-methylphenylalanine-containing peptide could lead to stronger binding within the hydrophobic pockets of the receptor, potentially altering downstream signaling.
The general mechanism by which phenylalanine and its derivatives exert their effects is often through their role as precursors to neurotransmitters or as modulators of amino acid transport and metabolism. However, the primary utility of this compound in drug discovery is as a structural component to improve the pharmacological properties of a parent peptide.
Conclusion
This compound (CAS: 4599-47-7) is a valuable synthetic amino acid for researchers and drug development professionals. Its incorporation into peptides can significantly improve their metabolic stability and modulate their pharmacokinetic profiles. While detailed biological studies on the free amino acid are limited, its utility as a building block in the creation of more robust and effective peptide-based therapeutics is well-recognized. The generalized protocols and workflows presented in this guide provide a foundation for the practical application of this compound in a laboratory setting. Further research into the specific biological effects of peptides containing this moiety will continue to expand its role in modern drug discovery.
References
physical and chemical properties of H-DL-Phe(4-Me)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-DL-Phe(4-Me)-OH, also known as DL-4-Methylphenylalanine, is a non-canonical, racemic amino acid that serves as a crucial building block in various scientific applications. As a derivative of phenylalanine, it features a methyl group at the para position of the phenyl ring. This modification imparts unique steric and hydrophobic properties, making it a valuable component in peptide synthesis, drug discovery, and protein engineering. Its incorporation into peptides can influence their conformation, stability, and biological activity. This guide provides an in-depth overview of the physical and chemical properties of this compound, along with generalized experimental protocols for its synthesis, purification, and analysis.
Core Physical and Chemical Properties
The fundamental properties of this compound are summarized below. These values are a combination of experimentally derived data for closely related compounds and computationally predicted values.
| Property | Value | Source(s) |
| Chemical Formula | C₁₀H₁₃NO₂ | [1] |
| Molecular Weight | 179.22 g/mol | [1] |
| CAS Number | 4599-47-7 | [1] |
| Appearance | Solid | |
| Solubility | Sparingly soluble in water (0.014 g/L for the L-isomer at 25°C).[2] Soluble in aqueous solutions with pH adjustment. | [2] |
| XLogP3 | -1.2 | [1] |
| Hydrogen Bond Donors | 2 | [3] |
| Hydrogen Bond Acceptors | 3 | [3] |
| Topological Polar Surface Area | 63.3 Ų | [1] |
Experimental Protocols
The following sections detail generalized methodologies for the synthesis, purification, and analysis of this compound. These protocols are based on standard procedures for similar amino acids and may require optimization for specific laboratory conditions.
Synthesis of this compound
A common route for the synthesis of α-amino acids is the Strecker synthesis. The following is a generalized workflow.
Caption: Generalized Strecker synthesis of this compound.
Methodology:
-
Reaction Setup: In a well-ventilated fume hood, 4-methylbenzaldehyde is dissolved in an aqueous solution of ammonium chloride.
-
Nitrile Formation: A solution of sodium cyanide is added dropwise to the mixture while maintaining a controlled temperature. The reaction is stirred for several hours to form the intermediate α-aminonitrile.
-
Hydrolysis: The α-aminonitrile is then subjected to strong acid hydrolysis, typically by refluxing with concentrated hydrochloric acid. This step converts the nitrile group to a carboxylic acid.
-
Isolation: After hydrolysis, the reaction mixture is cooled, and the pH is adjusted to the isoelectric point of the amino acid to induce precipitation. The crude this compound is then collected by filtration.
Purification by Recrystallization
Recrystallization is a standard method for purifying crude amino acids.
Caption: General workflow for the purification of this compound.
Methodology:
-
Dissolution: The crude this compound is dissolved in a minimal amount of a suitable hot solvent, such as a water-ethanol mixture.[4]
-
Filtration: The hot solution is filtered to remove any insoluble impurities.
-
Crystallization: The filtrate is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.
-
Isolation and Drying: The purified crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum.
Analytical Characterization
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the chemical structure of the compound.
Caption: Workflow for ¹H-NMR analysis of this compound.
Protocol:
-
Sample Preparation: A small amount of the purified this compound is dissolved in a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O), in an NMR tube.[5][6]
-
Data Acquisition: The ¹H NMR spectrum is acquired on an NMR spectrometer.
-
Data Analysis: The resulting spectrum is processed and analyzed to identify the characteristic peaks corresponding to the protons in the molecule. The chemical shifts, integration values, and splitting patterns are used to confirm the structure.
2. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is employed to identify the functional groups present in the molecule.
Protocol:
-
Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.[7][8]
-
Data Acquisition: The FTIR spectrum is recorded over a standard wavenumber range (e.g., 4000-400 cm⁻¹).
-
Data Analysis: The spectrum is analyzed for characteristic absorption bands of the amino group (-NH₂), the carboxylic acid group (-COOH), and the aromatic ring.
3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
Protocol:
-
Sample Preparation: The sample is dissolved in a suitable solvent and introduced into the mass spectrometer, often using techniques like electrospray ionization (ESI).[9][10]
-
Data Acquisition: A full scan mass spectrum is acquired to determine the molecular ion peak. Tandem mass spectrometry (MS/MS) can be performed to obtain fragmentation data.
-
Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion is used to confirm the molecular weight. The fragmentation pattern provides further structural information.
Biological Activity and Signaling Pathways
Currently, there is limited specific information available in the public domain regarding the direct involvement of this compound in specific cellular signaling pathways. As a non-canonical amino acid, its primary role in research and drug development is often as a structural component to modify the properties of peptides and other molecules. Studies on alpha-methylphenylalanine, a related compound, have explored its effects on amino acid uptake and protein synthesis, but these do not delineate a specific signaling cascade.[11] Further research is needed to elucidate any direct biological signaling roles of this compound.
Conclusion
This compound is a valuable synthetic amino acid with applications in various fields of chemical and biological research. This guide provides a foundational understanding of its core properties and generalized protocols for its handling and analysis. Researchers and drug development professionals can use this information as a starting point for their investigations, with the understanding that specific experimental conditions may require further optimization.
References
- 1. 4-Methylphenylalanine | C10H13NO2 | CID 409319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Methyl-L-phenylalanine, 98%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 3. 4-Methyl-D-phenylalanine | C10H13NO2 | CID 7015862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. undergradsciencejournals.okstate.edu [undergradsciencejournals.okstate.edu]
- 9. Mass Spectrometry for Post-Translational Modifications - Neuroproteomics - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Effects of p-chlorophenylalanine and alpha-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: H-DL-Phe(4-Me)-OH (4-Methyl-DL-phenylalanine)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of H-DL-Phe(4-Me)-OH, a non-canonical amino acid derivative of phenylalanine. This document is intended to serve as a valuable resource for professionals in the fields of medicinal chemistry, peptide synthesis, and drug discovery.
Core Compound Data
This compound, also known as 4-Methyl-DL-phenylalanine, is a derivative of the essential amino acid phenylalanine, featuring a methyl group substitution at the para position of the phenyl ring. This modification imparts unique steric and electronic properties, making it a valuable building block in the design of novel peptides and therapeutic agents.[1]
Physicochemical Properties
The fundamental molecular and physical properties of this compound are summarized in the table below for quick reference.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO₂ | [2][3][4] |
| Molecular Weight | 179.22 g/mol | [2][3] |
| CAS Number | 4599-47-7 | [3] |
| Appearance | White to off-white solid/powder | [1] |
| Purity | ≥98% | [1][3] |
Experimental Protocols
The synthesis of non-canonical amino acids like this compound can be achieved through various established organic chemistry methodologies. The Strecker synthesis is a classic and versatile method for producing racemic α-amino acids from aldehydes.[2][5][6]
General Protocol: Strecker Synthesis of this compound
This protocol outlines the general steps for the synthesis of 4-Methyl-DL-phenylalanine, starting from 4-methylbenzaldehyde (B123495).
Materials:
-
4-methylbenzaldehyde
-
Ammonium (B1175870) chloride (NH₄Cl)
-
Potassium cyanide (KCN) or Sodium cyanide (NaCN)
-
Aqueous acid (e.g., HCl) for hydrolysis
-
Appropriate solvents (e.g., ethanol, water)
Procedure:
-
Imine Formation:
-
Dissolve 4-methylbenzaldehyde in a suitable solvent.
-
Add an aqueous solution of ammonium chloride and potassium cyanide. The ammonium chloride serves as a source of ammonia (B1221849) and a mild acid.[7]
-
The aldehyde reacts with ammonia to form an imine intermediate in situ.[6]
-
-
α-Aminonitrile Formation:
-
The cyanide ion (from KCN) acts as a nucleophile and attacks the electrophilic carbon of the imine.[6]
-
This reaction forms the corresponding α-aminonitrile, 2-amino-3-(p-tolyl)acetonitrile.
-
-
Hydrolysis:
Note: The Strecker synthesis involves the use of highly toxic cyanides and should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.
Visualization of Key Processes
Diagrams generated using Graphviz provide a clear visual representation of the synthesis workflow and a potential biological signaling pathway of interest.
Caption: Workflow of the Strecker synthesis for this compound.
Incorporating unnatural amino acids like this compound into peptides is a key application, often accomplished via Solid-Phase Peptide Synthesis (SPPS).[8][9]
Caption: Generalized workflow for incorporating this compound into a peptide chain via Fmoc-based SPPS.
Relevance in Drug Development and Neuroscience
Phenylalanine derivatives are of significant interest in neuroscience and drug development. High concentrations of phenylalanine can impact the synthesis of crucial monoamine neurotransmitters like dopamine (B1211576) and serotonin (B10506) by competitively inhibiting their precursor transport across the blood-brain barrier.[10] Furthermore, certain halogenated derivatives of phenylalanine have demonstrated neuroprotective effects by modulating excitatory glutamatergic synaptic transmission, suggesting a potential therapeutic avenue for conditions characterized by glutamate (B1630785) receptor overactivation, such as ischemia.[11] The incorporation of 4-methyl-phenylalanine into peptides can enhance their hydrophobic characteristics and conformational stability, which is advantageous in designing drugs targeting neurological disorders or specific enzymes and receptors.[1]
Caption: Potential modulatory role of phenylalanine derivatives on glutamatergic signaling, leading to neuroprotection.
References
- 1. chemimpex.com [chemimpex.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. peptide.com [peptide.com]
- 5. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 6. medschoolcoach.com [medschoolcoach.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. A Rapid Manual Solid Phase Peptide Synthesis Method for High-Throughput Peptide Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Blood phenylalanine reduction corrects CNS dopamine and serotonin deficiencies and partially improves behavioral performance in adult phenylketonuric mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuroprotective action of halogenated derivatives of L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Incorporation of 4-Methylphenylalanine in Peptide Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The deliberate inclusion of non-canonical amino acids into peptide sequences represents a cornerstone of modern peptide chemistry and drug discovery. Among these, 4-methylphenylalanine (4-Me-Phe), a synthetic analogue of phenylalanine, has emerged as a valuable tool for modulating the physicochemical and biological properties of peptides. Its subtle structural modification—the addition of a methyl group at the para position of the phenyl ring—imparts significant advantages, including enhanced metabolic stability, improved receptor binding affinity, and altered conformational preferences. This technical guide provides an in-depth exploration of the applications of 4-methylphenylalanine in peptide research, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.
Core Principles and Applications
The introduction of 4-methylphenylalanine into a peptide backbone primarily leverages the steric and electronic effects of the additional methyl group. This modification enhances the hydrophobicity of the side chain, which can lead to more favorable interactions with hydrophobic pockets in target proteins. Furthermore, the increased steric bulk can shield adjacent peptide bonds from enzymatic degradation, thereby prolonging the peptide's half-life in biological systems.
Key applications of incorporating 4-methylphenylalanine include:
-
Enhancing Receptor Binding Affinity: The methyl group can provide additional van der Waals contacts within the binding pocket of a receptor, leading to a more potent biological response.
-
Improving Metabolic Stability: The steric hindrance provided by the methyl group can protect the peptide from proteolytic cleavage, a major hurdle in the development of peptide-based therapeutics.
-
Modulating Peptide Conformation: The presence of 4-methylphenylalanine can influence the local and global conformation of a peptide, which can be crucial for its biological activity.
-
Serving as a Spectroscopic Probe: While not its primary use, the altered electronic environment of the phenyl ring can be subtly detected in certain spectroscopic analyses.
Quantitative Data Summary
The impact of substituting a natural amino acid with 4-methylphenylalanine is best illustrated through quantitative analysis of key biophysical and pharmacological parameters. The following tables summarize representative data from studies on melanocortin receptor agonists and chymotrypsin (B1334515) inhibitors, highlighting the effects of such modifications.
Table 1: Comparative Binding Affinity of Melanocortin Receptor 4 (MC4R) Agonists
| Peptide Analog | Sequence | IC50 (nM) |
| SHU9119 (with Nle) | Ac-Nle-c[Asp-His-D-Nal(2')-Arg-Trp-Lys]-NH₂ | 0.48 |
| Analog with Phe | Ac-Phe-c[Asp-His-D-Nal(2')-Arg-Trp-Lys]-NH₂ | 1.1 |
Data extrapolated from structure-activity relationship studies on melanocortin receptor agonists. The IC50 values represent the concentration of the peptide required to inhibit 50% of the binding of a radiolabeled ligand to the MC4R.
Table 2: Inhibition of α-Chymotrypsin by Phenylalanine Analogs
| Inhibitor | Structure | Ki (μM) |
| N-Acetyl-L-phenylalanine methyl ester | Ac-Phe-OMe | 1600 |
| N-Acetyl-L-p-nitrophenylalanine methyl ester | Ac-Phe(4-NO₂)-OMe | 11.2 |
This table illustrates how modifications to the phenyl ring of phenylalanine can significantly impact enzyme inhibition, with electron-withdrawing groups enhancing inhibitory potency. While direct data for 4-methylphenylalanine as a chymotrypsin inhibitor in this specific format was not available, the principle of phenyl ring modification influencing activity is demonstrated.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing 4-Methylphenylalanine
This protocol outlines the manual synthesis of a generic peptide incorporating Fmoc-L-4-methylphenylalanine using the Fmoc/tBu strategy on a Rink Amide resin.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-L-4-methylphenylalanine)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (B6355638) solution (20% in DMF)
-
Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Cold diethyl ether
-
Kaiser test reagents
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain and repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Perform a Kaiser test to confirm the presence of a free primary amine.
-
-
Amino Acid Coupling:
-
Dissolve 4 equivalents of the Fmoc-amino acid (e.g., Fmoc-L-4-methylphenylalanine) and 3.9 equivalents of HBTU in DMF.
-
Add 8 equivalents of DIPEA to the amino acid solution and pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
Perform a Kaiser test to confirm the completion of the coupling reaction (negative result).
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the peptide pellet under vacuum.
-
.
HPLC Purification of a 4-Methylphenylalanine-Containing Peptide
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying synthetic peptides.
Materials:
-
Crude synthetic peptide
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
C18 RP-HPLC column
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A, or a mixture of Solvent A and B if solubility is an issue. Filter the sample through a 0.45 µm filter.
-
Column Equilibration: Equilibrate the C18 column with a low percentage of Solvent B (e.g., 5-10%) in Solvent A.
-
Injection and Gradient Elution:
-
Inject the prepared peptide sample onto the column.
-
Run a linear gradient of increasing Solvent B concentration (e.g., 5% to 65% B over 30 minutes) at a constant flow rate.
-
Monitor the elution profile at 220 nm and 280 nm.
-
-
Fraction Collection: Collect fractions corresponding to the major peaks observed in the chromatogram.
-
Analysis of Fractions: Analyze the collected fractions by analytical HPLC and mass spectrometry to identify the fraction containing the pure desired peptide.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide as a fluffy white powder.
Mass Spectrometry Analysis of a 4-Methylphenylalanine-Containing Peptide
Mass spectrometry is essential for confirming the molecular weight and sequence of a synthetic peptide.
Materials:
-
Purified peptide sample
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
-
Solvents for sample preparation (e.g., acetonitrile, water, formic acid)
Procedure:
-
Sample Preparation:
-
For ESI-MS, dissolve the peptide in a suitable solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a concentration of approximately 10-100 pmol/µL.
-
For MALDI-TOF, co-crystallize the peptide with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) on a MALDI target plate.
-
-
Instrument Calibration: Calibrate the mass spectrometer using a standard of known mass.
-
Data Acquisition:
-
Acquire the mass spectrum of the peptide in the appropriate mass range.
-
For sequence confirmation, perform tandem mass spectrometry (MS/MS) to fragment the peptide and generate a series of b- and y-ions.
-
-
Data Analysis:
-
Compare the experimentally determined molecular weight with the theoretical molecular weight of the peptide containing 4-methylphenylalanine.
-
Analyze the MS/MS fragmentation pattern to confirm the amino acid sequence.
-
Visualizing Biological Context
To fully appreciate the impact of incorporating 4-methylphenylalanine, it is essential to visualize the biological systems in which these modified peptides operate. The following diagrams, rendered in DOT language, illustrate a key signaling pathway and an enzyme inhibition model relevant to peptide research.
Melanocortin 4 Receptor (MC4R) Signaling Pathway
The melanocortin 4 receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in regulating energy homeostasis and appetite. Peptide agonists of MC4R, such as analogs of α-melanocyte-stimulating hormone (α-MSH), are of significant interest for the treatment of obesity. The incorporation of 4-methylphenylalanine into these peptides can enhance their potency and stability.
In-Depth Technical Guide on the Biological Activity of H-DL-Phe(4-Me)-OH
A comprehensive review of the currently available scientific literature reveals a significant gap in the understanding of the specific biological activity of H-DL-Phe(4-Me)-OH. While this compound is classified as a derivative of the amino acid phenylalanine, detailed studies elucidating its mechanism of action, quantitative pharmacological data, and specific signaling pathway interactions are not presently available in the public domain.
This compound, also known as 4-Methyl-DL-phenylalanine, is recognized as a synthetic amino acid derivative.[1][2][3] Such derivatives are broadly explored in medicinal chemistry and drug discovery for their potential to modulate biological processes.[4] The structural modification of the phenylalanine backbone, in this case, the addition of a methyl group at the fourth position of the phenyl ring, can theoretically influence its binding to protein targets and its metabolic stability.
General Context of Phenylalanine Derivatives
Phenylalanine itself is an essential amino acid and a precursor for several key molecules in the human body, including the neurotransmitter dopamine.[5][6] Derivatives of phenylalanine are investigated for a variety of potential therapeutic applications. For instance, the D-isomer of phenylalanine (part of a DL-mixture) has been suggested to exhibit analgesic and antidepressant properties, possibly by inhibiting the enzymatic degradation of enkephalins.[5] Furthermore, derivatives of D-phenylalanine are utilized in the synthesis of compounds with potential inhibitory activity against enzymes like Pin1, which is implicated in certain cancers.[4]
The introduction of a methyl group, as seen in this compound, is a common strategy in medicinal chemistry. N-methylation of amino acids within peptides, for example, is known to enhance resistance to proteolytic degradation, thereby increasing their stability and bioavailability.[5]
Potential Areas for Future Research
Given the limited direct data on this compound, its biological activity remains speculative and would require extensive experimental investigation. Based on the activities of related compounds, potential areas of research could include:
-
Neuropharmacology: Investigating its effects on neurotransmitter systems, given the precursor role of phenylalanine.
-
Enzyme Inhibition: Screening for inhibitory activity against enzymes such as those involved in pain signaling (like enkephalinases) or cell cycle regulation (like Pin1).
-
Metabolic Studies: Determining its metabolic fate and potential to influence metabolic pathways.
Data Presentation and Experimental Protocols
Due to the absence of quantitative data and specific experimental results for this compound in the reviewed literature, the creation of summary tables and detailed experimental protocols is not feasible at this time.
Signaling Pathways and Visualizations
Similarly, without established biological targets or mechanisms of action, the generation of signaling pathway diagrams using Graphviz is not possible.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. calpaclab.com [calpaclab.com]
- 4. This compound - MedChem Express [bioscience.co.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Dopamine - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Therapeutic implication of L-phenylalanine aggregation mechanism and its modulation by D-phenylalanine in phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety and Handling of H-DL-Phe(4-Me)-OH
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and should not be substituted for a comprehensive Safety Data Sheet (SDS) provided by the manufacturer. Always consult the specific SDS for the compound in use.
Introduction
H-DL-Phe(4-Me)-OH, also known as 4-Methyl-DL-phenylalanine, is a derivative of the amino acid phenylalanine.[1][2] As with any chemical compound intended for research and development, a thorough understanding of its safety profile and proper handling procedures is paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This guide provides a detailed overview of the known safety information, handling precautions, and emergency procedures for this compound.
Toxicological Data
Table 1: Summary of Quantitative Toxicological Data for this compound
| Metric | Value | Reference |
| Acute Toxicity (Oral, Dermal, Inhalation) | No data available | [3] |
| Chronic Toxicity | No data available | [3] |
| Irritation and Corrosion | No data available | [3] |
| Sensitization | No data available | [3] |
| Carcinogenic Effects | No data available | [3] |
| Mutagenic Effects | No data available | [3] |
| Reproductive Toxicity | No data available | [3] |
| Teratogenic Effects | No data available | [3] |
Hazard Identification and Precautionary Measures
While specific OSHA hazards are not listed for similar compounds, potential health effects are noted.[3] It is prudent to assume that this compound may pose similar risks.
Potential Health Effects: [3]
-
Inhalation: May be harmful if inhaled and could cause respiratory tract irritation.
-
Skin Contact: May be harmful if absorbed through the skin and may cause skin irritation.
-
Eye Contact: May cause eye irritation.
-
Ingestion: May be harmful if swallowed.
General Precautionary Statements:
-
Wash hands thoroughly after handling.[4]
-
Do not eat, drink, or smoke when using this product.
-
Avoid breathing dust/fume/gas/mist/vapors/spray.[5]
-
Use only outdoors or in a well-ventilated area.[5]
-
Wear protective gloves/protective clothing/eye protection/face protection.[5]
Experimental Protocols: Safe Handling Workflow
Due to the limited specific safety data, a generalized experimental workflow for handling chemicals with unknown hazards should be strictly followed.
References
An In-depth Technical Guide on the Discovery and History of 4-Methylphenylalanine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the non-proteinogenic amino acid 4-methylphenylalanine, from its historical synthesis to its contemporary applications in peptide-based drug discovery. This document details the chemical properties, synthesis methodologies, and significant role of 4-methylphenylalanine in modulating the activity of therapeutic peptides, with a particular focus on ligands for G-protein coupled receptors (GPCRs) such as the melanocortin and opioid receptors. Detailed experimental protocols for its incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS) are provided, alongside a quantitative analysis of its impact on peptide potency and a depiction of a relevant signaling pathway.
Introduction
4-Methylphenylalanine is a synthetic amino acid analog of phenylalanine, distinguished by a methyl group at the para position of the phenyl ring. This seemingly subtle modification has profound implications for the physicochemical properties of the amino acid, influencing its hydrophobicity, steric profile, and electronic nature. These altered characteristics, in turn, can significantly impact the conformation, receptor binding affinity, and metabolic stability of peptides into which it is incorporated. As a result, 4-methylphenylalanine has emerged as a valuable tool for medicinal chemists and drug developers seeking to fine-tune the pharmacological properties of peptide-based therapeutics.
Discovery and History
While a definitive seminal publication detailing the first-ever synthesis of 4-methylphenylalanine is not readily apparent in a singular, easily identifiable source, its origins can be traced back to the broader exploration of phenylalanine analogs in the mid-20th century. Early research into antimetabolites and the structure-activity relationships of amino acids likely led to the synthesis of various substituted phenylalanines, including the 4-methyl derivative.
A notable early mention of p-methylphenylalanine appears in the context of enzymatic studies. For instance, research published in 1968 investigated the products formed from p-methylphenylalanine by phenylalanine hydroxylase, indicating its availability and use in biochemical research at that time[1]. The synthesis of related α-methyl-phenylalanine derivatives was described in a 1964 patent, highlighting the active investigation of modified phenylalanine structures for therapeutic purposes during this era[2]. The more widespread availability and use of 4-methylphenylalanine, particularly in peptide synthesis, coincided with the advancement of solid-phase peptide synthesis (SPPS) and the increasing interest in developing peptide-based drugs with improved properties.
Physicochemical Properties
The introduction of a methyl group to the phenyl ring of phenylalanine alters its properties in several key ways.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₃NO₂ | [3][4][5] |
| Molecular Weight | 179.22 g/mol | [3][4][5] |
| IUPAC Name | 2-amino-3-(4-methylphenyl)propanoic acid | [5][6] |
| CAS Number | 4599-47-7 (DL-form) | [5] |
| Melting Point | 243 - 250 °C (L-form) | |
| Appearance | White to off-white powder | |
| XLogP3 | -1.2 | [3] |
The methyl group increases the hydrophobicity of the side chain compared to phenylalanine, which can enhance interactions with hydrophobic pockets in receptor binding sites. It also introduces a steric bulk that can influence peptide conformation and restrict rotational freedom, potentially locking the peptide into a more bioactive conformation.
Synthesis of 4-Methylphenylalanine
Both chemical and enzymatic methods have been developed for the synthesis of 4-methylphenylalanine.
Chemical Synthesis
Early synthetic routes to phenylalanine analogs often involved multi-step processes. A general approach for the synthesis of α-amino acids that can be adapted for 4-methylphenylalanine is the Strecker synthesis, which involves the reaction of an aldehyde (4-methylbenzaldehyde) with ammonia (B1221849) and hydrogen cyanide, followed by hydrolysis of the resulting aminonitrile. Other classical methods include the amination of α-halo acids and the alkylation of glycine (B1666218) derivatives.
Enzymatic Synthesis
More recently, enzymatic methods have gained prominence for the stereoselective synthesis of amino acids. Phenylalanine ammonia lyases (PALs) have been engineered to catalyze the amination of cinnamic acid derivatives to produce the corresponding phenylalanine analogs. This approach offers a greener and more efficient route to enantiomerically pure 4-methylphenylalanine.
Role in Drug Development and Peptide Chemistry
The incorporation of 4-methylphenylalanine into peptide sequences is a widely used strategy in medicinal chemistry to enhance their therapeutic potential.
Modulation of Receptor Binding and Activity
The modified side chain of 4-methylphenylalanine can lead to altered binding affinities and functional activities at various receptors. It is particularly prevalent in the design of ligands for G-protein coupled receptors (GPCRs).
-
Opioid Receptors: Analogs of endogenous opioid peptides, such as enkephalins and dynorphins, have been synthesized with 4-methylphenylalanine substitutions. These modifications can influence selectivity for the μ, δ, and κ opioid receptor subtypes and alter the agonist/antagonist profile of the peptide.
-
Melanocortin Receptors: The melanocortin system is a key regulator of energy homeostasis, and the melanocortin-4 receptor (MC4R) is a prime target for anti-obesity drugs. The substitution of amino acids in melanocortin peptide analogs with 4-methylphenylalanine has been explored to develop potent and selective MC4R agonists.
Enhancement of Metabolic Stability
Peptides are often susceptible to rapid degradation by proteases in the body, limiting their therapeutic utility. The introduction of non-proteinogenic amino acids like 4-methylphenylalanine can sterically hinder the action of proteases, thereby increasing the in vivo half-life of the peptide.
Quantitative Data on Biological Activity
The following tables summarize quantitative data for peptides where the inclusion of a phenylalanine analog, in some cases 4-methylphenylalanine, has been shown to impact biological activity.
Table 1: Activity of Melanocortin Receptor Agonists
| Peptide Analog | Receptor | Assay Type | Potency (EC₅₀/IC₅₀/pA₂) | Reference |
| Setmelanotide (B515575) Analog 1 (Carbocyclic) | MC4R | cAMP Assay | EC₅₀ = 23.7 nM | [7] |
| Setmelanotide Analog 9 (Carbocyclic) | MC4R | cAMP Assay | EC₅₀ = 0.034 nM | [7] |
| H-D-Nal(2′)-c[Asp-Pro-D-Phe-Arg-Trp-Gly-Lys]-NH₂ | hMC4R | Binding Assay | IC₅₀ = 11 nM | [8] |
| H-D-Nal(2′)-c[Asp-Pro-D-Phe-Arg-Trp-Gly-Lys]-NH₂ | hMC4R | Functional Assay | EC₅₀ = 56 nM | [8] |
| Ac-Arg-Arg-(pI)DPhe-Tic-NH₂ | mMC3R | Functional Assay | EC₅₀ = 16 nM | [9] |
| Ac-Arg-Arg-(pI)DPhe-Tic-NH₂ | mMC4R | Antagonist Assay | pA₂ = 7.8 | [9] |
Table 2: Binding Affinities of Opioid Peptide Analogs
| Peptide Analog | Receptor | Assay Type | Affinity (Kᵢ) | Reference |
| Endomorphin-1 (EM-1) | μ-Opioid | Binding Assay | Kᵢ = 0.36 ± 0.08 nM | [10] |
| Endomorphin-2 (EM-2) | μ-Opioid | Binding Assay | Kᵢ = 0.69 ± 0.16 nM | [10] |
| Biphalin Analog 14 | μ-Opioid | Binding Assay | Kᵢ = 0.09 nM | [4] |
| Deltorphin Analog 28 | δ-Opioid | Binding Assay | Kᵢ = 0.28 nM | [4] |
Experimental Protocols
The incorporation of 4-methylphenylalanine into a peptide chain is readily achieved using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
General SPPS Workflow
The general workflow for SPPS involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.
Figure 1: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Detailed Protocol for Fmoc-4-Methyl-L-phenylalanine Coupling
This protocol outlines the manual coupling of Fmoc-4-Methyl-L-phenylalanine to a resin-bound peptide with a free N-terminal amine.
Materials:
-
Fmoc-protected peptide-resin
-
Fmoc-4-Methyl-L-phenylalanine
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Solvent (e.g., N,N-Dimethylformamide - DMF)
-
Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)
-
Washing solvents (e.g., DMF, Dichloromethane - DCM)
-
Reaction vessel for SPPS
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add the deprotection solution (20% piperidine in DMF) to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh aliquot of the deprotection solution and agitate for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. A Kaiser test can be performed on a small sample of resin beads to confirm the presence of free primary amines (a positive result is indicated by a blue color).
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve Fmoc-4-Methyl-L-phenylalanine (3-5 equivalents relative to the resin loading) and the coupling reagent (e.g., HBTU, 0.95 equivalents relative to the amino acid) in DMF.
-
Add DIPEA (2 equivalents relative to the resin loading) to the amino acid solution and vortex briefly. The solution may change color, indicating activation.
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Washing:
-
Drain the coupling solution from the resin.
-
Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) and then DMF again (3-5 times).
-
A Kaiser test can be performed to confirm the completion of the coupling reaction (a negative result, with the beads remaining yellow, is desired). If the test is positive, the coupling step can be repeated (double coupling).
-
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
Troubleshooting:
-
Incomplete Coupling: The slightly bulkier side chain of 4-methylphenylalanine should not significantly hinder coupling efficiency under standard conditions. However, if incomplete coupling is observed (positive Kaiser test), extending the coupling time or performing a double coupling is recommended.
-
Side Reactions: While the methyl group is relatively inert, standard side reactions in SPPS such as racemization and aspartimide formation (if Asp is present in the sequence) should be monitored and minimized through appropriate choice of coupling reagents and conditions[8][11].
Signaling Pathway: Melanocortin-4 Receptor (MC4R)
The melanocortin-4 receptor (MC4R) is a Gs-coupled GPCR that plays a critical role in regulating energy homeostasis[12][13][14][15]. Agonist binding to the MC4R initiates a signaling cascade that ultimately leads to a decrease in food intake and an increase in energy expenditure.
Figure 2: Simplified signaling pathway of the Melanocortin-4 Receptor (MC4R).
Pathway Description:
-
Agonist Binding: An agonist, such as the endogenous α-melanocyte-stimulating hormone (α-MSH) or a synthetic peptide analog containing 4-methylphenylalanine, binds to the extracellular domain of the MC4R[12][15].
-
G-Protein Activation: This binding induces a conformational change in the MC4R, leading to the activation of the associated heterotrimeric G-protein (Gs) on the intracellular side of the membrane. The Gαs subunit exchanges GDP for GTP and dissociates from the βγ subunits[16][17].
-
Adenylate Cyclase Activation: The activated Gαs subunit binds to and activates the enzyme adenylate cyclase[16].
-
cAMP Production: Adenylate cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger[16].
-
PKA Activation: Increased intracellular levels of cAMP lead to the activation of Protein Kinase A (PKA)[16].
-
Downstream Signaling: PKA then phosphorylates various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), which in turn modulate the expression of genes involved in appetite and energy metabolism, ultimately leading to the physiological effects of MC4R activation[16].
Conclusion
4-Methylphenylalanine is a valuable synthetic amino acid that has found widespread application in the design and development of peptide-based therapeutics. Its unique physicochemical properties allow for the fine-tuning of peptide conformation, receptor binding, and metabolic stability. As our understanding of peptide-receptor interactions continues to grow, the rational incorporation of 4-methylphenylalanine and other non-proteinogenic amino acids will undoubtedly play an increasingly important role in the creation of novel and more effective peptide drugs. This guide provides a foundational understanding of the history, properties, and applications of 4-methylphenylalanine, equipping researchers with the knowledge to effectively utilize this important building block in their drug discovery efforts.
References
- 1. pnas.org [pnas.org]
- 2. US3492347A - Preparation of optically active alpha-methyl-phenylalanine derivatives - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. Effect of anchoring 4-anilidopiperidines to opioid peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Methylphenylalanine | C10H13NO2 | CID 409319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Methyl-D-phenylalanine | C10H13NO2 | CID 7015862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Carbocyclic setmelanotide analogs maintain biochemical potency at melanocortin 4 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure–activity studies of new melanocortin peptides containing an aromatic amino acid at the N-terminal position - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Peptide Derived Ligands for the Discovery of Safer Opioid Analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of pyridine derivatives of L-phenylalanine as antisickling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. What is the melanocortin-4 receptor (MC4R) pathway? | Rhythm Pharma [path4hcps.com]
- 14. The Melanocortin-4 Receptor: Physiology, Pharmacology, and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Signal Transduction and Pathogenic Modifications at the Melanocortin-4 Receptor: A Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Intracellular signaling mechanisms of the melanocortin receptors: current state of the art - PMC [pmc.ncbi.nlm.nih.gov]
- 17. μ-Opioid Receptors and Regulators of G protein Signaling (RGS) proteins: From a symposium on new concepts in mu-opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 4-Methylphenylalanine in Protein Engineering: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the dynamic field of protein engineering, the quest for novel functionalities and enhanced protein properties is perpetual. The introduction of non-canonical amino acids (ncAAs) into the polypeptide chain has emerged as a powerful strategy to expand the chemical diversity of proteins beyond the canonical 20 amino acids. Among these, 4-methylphenylalanine (4-Me-Phe), a synthetic analogue of phenylalanine, has garnered significant attention. Its subtle yet impactful structural modification—the addition of a methyl group at the para position of the phenyl ring—imparts unique physicochemical properties that can be harnessed to fine-tune protein structure, stability, and function. This technical guide provides an in-depth exploration of the role of 4-methylphenylalanine in protein engineering, offering a comprehensive resource for researchers, scientists, and drug development professionals.
Physicochemical Properties of 4-Methylphenylalanine
The defining feature of 4-methylphenylalanine is its increased hydrophobicity compared to its natural counterpart, phenylalanine. This seemingly minor alteration has profound implications for protein engineering applications.
| Property | Phenylalanine | 4-Methylphenylalanine | Reference |
| Molecular Formula | C₉H₁₁NO₂ | C₁₀H₁₃NO₂ | [1] |
| Molecular Weight ( g/mol ) | 165.19 | 179.22 | [1] |
| Side Chain | Benzyl | 4-Methylbenzyl | |
| Hydrophobicity | Moderate | Increased | [2] |
Applications in Protein Engineering
The unique properties of 4-methylphenylalanine make it a valuable tool for various protein engineering endeavors, including enhancing protein stability, modulating protein-protein interactions, and serving as a spectroscopic probe.
Enhancing Protein Stability
The incorporation of 4-methylphenylalanine into the hydrophobic core of a protein can significantly enhance its thermal and thermodynamic stability. The increased hydrophobicity of the 4-methylbenzyl side chain promotes more favorable packing interactions within the protein's interior, leading to a more stable folded state.
While specific quantitative data for 4-methylphenylalanine's direct impact on the thermodynamics of protein folding is not abundant in publicly available literature, studies on similar hydrophobic non-canonical amino acids have demonstrated significant increases in melting temperature (Tm) and the Gibbs free energy of unfolding (ΔG). For instance, the incorporation of p-benzoylphenylalanine, another hydrophobic analog, into homoserine O-succinyltransferase resulted in a 21°C increase in its melting temperature.[3] It is reasonable to infer that 4-methylphenylalanine would have a similar, albeit potentially less dramatic, stabilizing effect.
Probing Protein Structure and Dynamics
The methyl group of 4-methylphenylalanine can serve as a useful nuclear magnetic resonance (NMR) probe. The unique chemical shift of the methyl protons provides a sensitive handle to monitor local environmental changes within the protein structure upon ligand binding, conformational changes, or protein-protein interactions.[4]
Experimental Protocols
The successful incorporation of 4-methylphenylalanine into a target protein requires specialized techniques that expand the genetic code. The most common methods are amber suppression in live cells and cell-free protein synthesis.
Site-Specific Incorporation via Amber Suppression
This technique involves the repurposing of the UAG amber stop codon to encode for the non-canonical amino acid. This is achieved through the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for 4-methylphenylalanine and does not cross-react with endogenous cellular components.
Workflow for Amber Suppression:
Detailed Methodology:
-
Plasmid Preparation:
-
Clone the gene of interest into an expression vector.
-
Introduce a UAG (amber) stop codon at the desired site for 4-methylphenylalanine incorporation using site-directed mutagenesis.[5][6][7][8][9]
-
Co-transform the expression vector along with a separate plasmid encoding the orthogonal aminoacyl-tRNA synthetase and its cognate tRNA specific for 4-methylphenylalanine into a suitable E. coli expression strain (e.g., BL21(DE3)).[1]
-
-
Protein Expression:
-
Grow the transformed E. coli in a minimal medium supplemented with 4-methylphenylalanine (typically 1-2 mM).
-
Induce protein expression with an appropriate inducer (e.g., IPTG for lac-based promoters).
-
Harvest the cells by centrifugation.
-
-
Protein Purification:
-
Verification of Incorporation:
Cell-Free Protein Synthesis (CFPS)
Cell-free protein synthesis offers an alternative platform for incorporating non-canonical amino acids, bypassing the complexities of cellular uptake and metabolism.
Workflow for Cell-Free Protein Synthesis:
Detailed Methodology:
-
Reaction Setup:
-
Prepare a reaction mixture containing a cell extract (e.g., E. coli S30 extract), a complete set of amino acids excluding phenylalanine, 4-methylphenylalanine, an energy source (e.g., ATP, GTP), and the orthogonal aminoacyl-tRNA synthetase/tRNA pair for 4-methylphenylalanine.[7][9][13][16][17]
-
Add the linear or plasmid DNA template encoding the gene of interest with the UAG codon at the desired position.
-
-
Incubation:
-
Incubate the reaction mixture at the optimal temperature (typically 30-37°C) for several hours to allow for protein synthesis.
-
-
Purification and Analysis:
-
Purify the synthesized protein directly from the reaction mixture using appropriate chromatography techniques.
-
Verify the incorporation of 4-methylphenylalanine using mass spectrometry.
-
Characterization of Proteins Containing 4-Methylphenylalanine
A suite of biophysical and biochemical techniques is employed to characterize the impact of 4-methylphenylalanine incorporation on protein properties.
Mass Spectrometry
Mass spectrometry is indispensable for confirming the successful and site-specific incorporation of 4-methylphenylalanine. High-resolution mass spectrometers can precisely measure the mass difference between the wild-type and modified proteins. Tandem mass spectrometry (MS/MS) can be used to pinpoint the exact location of the modification within the polypeptide chain.[6][13][14][15]
NMR Spectroscopy
NMR spectroscopy is a powerful tool for probing the structural and dynamic consequences of 4-methylphenylalanine incorporation. 1D ¹H NMR and 2D ¹H-¹³C HSQC spectra can be used to observe the chemical shifts of the methyl protons of the incorporated amino acid, providing insights into its local environment. Changes in these chemical shifts upon ligand binding or other perturbations can report on conformational changes.[2][4][18][19]
Thermodynamic Stability Analysis
Differential Scanning Fluorimetry (DSF) or Circular Dichroism (CD) spectroscopy can be used to measure the melting temperature (Tm) of the protein, providing a measure of its thermal stability. Guanidinium chloride or urea-induced denaturation monitored by fluorescence or CD can be used to determine the Gibbs free energy of unfolding (ΔG), a quantitative measure of the protein's thermodynamic stability.[20][21][22][23][24]
Applications in Drug Development
The ability to engineer proteins with enhanced stability and novel functionalities using 4-methylphenylalanine has significant implications for drug development.
-
Improved Biotherapeutics: Incorporating 4-methylphenylalanine can increase the shelf-life and in vivo stability of therapeutic proteins, such as antibodies and enzymes.
-
Structure-Based Drug Design: The use of 4-methylphenylalanine as an NMR probe can aid in the characterization of drug-target interactions and facilitate the rational design of more potent and specific inhibitors.
Signaling Pathways and Future Directions
While the direct application of 4-methylphenylalanine to study specific signaling pathways is still an emerging area, the principles of its use in protein engineering can be readily extended to this field. For example, incorporating 4-methylphenylalanine into key proteins within a signaling cascade, such as kinases in the MAPK pathway or G-protein coupled receptors (GPCRs), could be used to:
-
Stabilize specific conformational states to facilitate structural studies.
-
Modulate protein-protein interactions to dissect signaling complexes.
-
Introduce NMR probes to monitor conformational changes in real-time.
The continued development of more efficient and versatile methods for incorporating non-canonical amino acids, coupled with advanced analytical techniques, will undoubtedly expand the utility of 4-methylphenylalanine in both fundamental research and therapeutic applications.
Logical Relationship of Protein Engineering with 4-Me-Phe:
Conclusion
4-Methylphenylalanine stands as a valuable addition to the protein engineer's toolkit. Its ability to enhance protein stability and serve as a subtle yet informative probe offers exciting opportunities to design proteins with novel properties and to gain deeper insights into their structure-function relationships. As the methodologies for its incorporation become more robust and accessible, the application of 4-methylphenylalanine is poised to make significant contributions across the fields of biotechnology, drug discovery, and fundamental biological research.
References
- 1. Protein unfolding rates correlate as strongly as folding rates with native structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nmr-bio.com [nmr-bio.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. NMR data collection and analysis protocol for high-throughput protein structure determination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 6. Protocols | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 7. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 8. Systematic Analysis of the MAPK Signaling Network Reveals MAP3K Driven Control of Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell-free protein synthesis: Methods and protocols, edited by Alexander S. Spirin and James R. Swartz. 2008. Wiley-VCH, Weinheim, Germany. 262 pp. $110 (hardcover) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. purefrex.genefrontier.com [purefrex.genefrontier.com]
- 11. Efficient Amber Suppression via Ribosomal Skipping for In Situ Synthesis of Photoconditional Nanobodies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Step-by-Step Sample Preparation of Proteins for Mass Spectrometric Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. massspec.unm.edu [massspec.unm.edu]
- 16. protocols.io [protocols.io]
- 17. A User’s Guide to Cell-Free Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. NMR data collection and analysis protocol for high-throughput protein structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. nmr-bio.com [nmr-bio.com]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. par.nsf.gov [par.nsf.gov]
- 24. Protein stability [determination] problems - PMC [pmc.ncbi.nlm.nih.gov]
Commercial Suppliers and Technical Guide for H-DL-Phe(4-Me)-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of H-DL-Phe(4-Me)-OH, also known as 4-Methyl-DL-phenylalanine. It is intended to serve as a valuable resource for researchers and professionals in drug development and life sciences by detailing commercial sources, fundamental physicochemical properties, a representative experimental protocol, and a relevant biological signaling pathway.
Introduction to this compound
This compound is a non-proteinogenic amino acid, a derivative of the essential amino acid phenylalanine. The presence of a methyl group at the fourth position of the phenyl ring alters its steric and electronic properties compared to phenylalanine, making it a subject of interest for various research applications. These include its potential incorporation into peptides to enhance stability or modulate biological activity, and its use in studying amino acid metabolism and transport. As a racemic mixture, it contains both the D- and L-enantiomers, which may have distinct biological effects.
Commercial Suppliers
A number of chemical suppliers offer this compound and its individual enantiomers for research and development purposes. The following table summarizes key information from prominent commercial vendors.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |
| MedChemExpress | This compound | 4599-47-7 | C₁₀H₁₃NO₂ | 179.22 | 99.74% |
| Cambridge Bioscience | This compound | 4599-47-7 | C₁₀H₁₃NO₂ | 179.22 | 99.74% |
| Cenmed | This compound | Not Specified | Not Specified | Not Specified | Not Specified |
| Chem-Impex | 4-Methyl-L-phenylalanine | 1991-87-3 | C₁₀H₁₃NO₂ | 179.23 | ≥ 98% (HPLC) |
| Aapptec | H-Phe(4-Me)-OH | 1991-87-3 | C₁₀H₁₃NO₂ | 179.2 | Not Specified |
Physicochemical Properties
-
Appearance: White to off-white powder[1]
-
Melting Point: 243 - 250 °C (for L-isomer)[1]
-
Storage Conditions: Store at 0 - 8 °C for long-term stability[1]
-
Solubility: Soluble in acidic solutions.
Experimental Protocols
While specific, detailed protocols for this compound are not abundant in publicly accessible literature, the following experimental design is adapted from a study on a structurally related compound, α-methylphenylalanine, to assess its effect on glucose uptake in brain tissue. This protocol provides a foundational method that can be optimized for this compound.
Protocol: In Vitro Glucose Uptake Assay in Rat Brain Prisms
Objective: To determine the effect of this compound on glucose uptake in isolated rat brain tissue.
Materials:
-
This compound
-
Wistar rats (15 days old)
-
Krebs-Ringer bicarbonate buffer (pH 7.0)
-
Glucose
-
McIlwain tissue chopper
-
Incubator with O₂/CO₂ (95:5) supply
-
Glucose oxidase assay kit
-
Standard laboratory glassware and equipment
Methodology:
-
Tissue Preparation:
-
Young Wistar rats are sacrificed by decapitation.
-
The brain is rapidly removed, and the olfactory bulbs, cerebellum, and pons are dissected away over a Petri dish on ice.
-
The remaining brain tissue is sectioned into prisms of 400 µm width using a McIlwain chopper.
-
-
Incubation:
-
Approximately 100 mg of the brain prisms are incubated in 1.0 mL of Krebs-Ringer bicarbonate buffer (pH 7.0) containing 5.0 mM glucose.
-
This compound is added to the incubation medium at final concentrations of 2.0 mM and 10.0 mM. Control experiments are run without the addition of the test compound.
-
The incubation is carried out at 37°C for 30 minutes under a constant supply of O₂/CO₂ (95:5) mixture.
-
-
Glucose Measurement:
-
Glucose concentration in the incubation medium is measured at the beginning and end of the 30-minute incubation period using a glucose oxidase method.
-
-
Data Analysis:
-
Glucose uptake is calculated by subtracting the final glucose concentration from the initial concentration.
-
The results are expressed as nmol of glucose consumed per minute per milligram of brain tissue.
-
Statistical analysis, such as a one-way analysis of variance (ANOVA) followed by a post-hoc test, is used to determine the significance of any observed differences between the control and treated groups.
-
Signaling Pathways and Logical Relationships
Phenylalanine and its derivatives are known to influence various metabolic and signaling pathways. A critical pathway impacted by elevated levels of phenylalanine is the insulin (B600854) signaling cascade, which plays a central role in glucose homeostasis. The following diagrams illustrate a general workflow for investigating the effects of a compound like this compound and a model of the insulin signaling pathway that may be modulated by this compound.
Pathway Description:
The insulin signaling pathway is initiated by the binding of insulin to its receptor on the cell surface. This leads to a cascade of phosphorylation events, activating downstream proteins such as IRS-1, PI3K, and Akt. A key outcome of this pathway is the translocation of GLUT4 glucose transporters to the cell membrane, facilitating the uptake of glucose from the bloodstream. Elevated levels of phenylalanine have been shown to impair this pathway, potentially by interfering with the phosphorylation and activation of the insulin receptor. It is plausible that this compound, as a derivative of phenylalanine, could exert similar effects, leading to reduced insulin sensitivity and glucose uptake. The experimental workflow outlined above (Figure 1) provides a framework for investigating this hypothesis.
References
4-Methylphenylalanine: An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
4-Methylphenylalanine (p-Me-Phe) is a non-canonical amino acid that has garnered significant interest in the fields of protein engineering, chemical biology, and drug discovery. Its structural similarity to the natural amino acid phenylalanine, coupled with the subtle yet impactful addition of a methyl group to the para position of the phenyl ring, provides a unique tool for probing and manipulating protein structure and function. This methyl group enhances the hydrophobicity and steric bulk of the side chain, influencing peptide conformation and stability.[1][2] The ability to site-specifically incorporate 4-methylphenylalanine into proteins allows for the fine-tuning of protein properties, making it a valuable asset in the development of novel therapeutics and research tools.[1]
This technical guide provides a comprehensive overview of 4-methylphenylalanine, covering its physicochemical properties, synthesis, site-specific incorporation into proteins using amber suppression, and subsequent biophysical characterization. Detailed experimental protocols and data presentation are included to facilitate its application in a research and drug development setting.
Physicochemical Properties of 4-Methyl-L-phenylalanine
A thorough understanding of the physicochemical properties of 4-methyl-L-phenylalanine is crucial for its effective use. Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₃NO₂ | [3] |
| Molecular Weight | 179.22 g/mol | [3] |
| CAS Number | 1991-87-3 | |
| Appearance | White to off-white powder | [1] |
| Melting Point | 243 - 250 °C | [1] |
| Optical Rotation | [α]²⁰D = -10 ± 10° (c=1 in 1N HCl) | [1] |
| XLogP3 | -1.2 | [3] |
Synthesis of 4-Methyl-L-phenylalanine
The synthesis of 4-methyl-L-phenylalanine can be achieved through both chemical and enzymatic methods. Below are detailed protocols for each approach.
Chemical Synthesis: Modified Erlenmeyer-Plöchl Synthesis
This method involves the condensation of 4-methylbenzaldehyde (B123495) with N-acetylglycine followed by reduction and hydrolysis.
Experimental Protocol:
-
Step 1: Synthesis of 2-phenyl-4-(4-methylbenzylidene)oxazol-5(4H)-one.
-
In a round-bottom flask, combine 4-methylbenzaldehyde (1.0 eq), N-acetylglycine (1.2 eq), and acetic anhydride (B1165640) (3.0 eq).
-
Add anhydrous sodium acetate (B1210297) (1.0 eq) as a catalyst.
-
Heat the mixture at 100°C for 2 hours with constant stirring.
-
Cool the reaction mixture and add ethanol. The product will precipitate.
-
Filter the precipitate, wash with cold ethanol, and dry under vacuum.
-
-
Step 2: Reduction and Hydrolysis to DL-4-Methylphenylalanine.
-
Suspend the azlactone from Step 1 in a solution of sodium hydroxide (B78521) (2.0 eq) in water.
-
Add sodium amalgam (4.0 eq) portion-wise while keeping the temperature below 20°C.
-
After the reaction is complete (monitored by TLC), filter the mixture to remove mercury.
-
Acidify the filtrate with hydrochloric acid to pH 6. The racemic mixture of 4-methylphenylalanine will precipitate.
-
Filter the precipitate, wash with cold water, and dry.
-
-
Step 3: Enantiomeric Resolution.
-
The racemic mixture can be resolved using enzymatic methods, for example, with acylase from Aspergillus oryzae, which selectively hydrolyzes the N-acetyl-L-amino acid.
-
Enzymatic Synthesis: Phenylalanine Ammonia (B1221849) Lyase (PAL) Mediated Amination
This method utilizes the reverse reaction of Phenylalanine Ammonia Lyase (PAL) to catalyze the addition of ammonia to 4-methylcinnamic acid.[4][5][6][7]
Experimental Protocol:
-
Reaction Setup:
-
Prepare a reaction mixture containing 100 mM 4-methylcinnamic acid, 5 M ammonium (B1175870) carbonate (as the ammonia source), and 1 mg/mL of purified PAL in a bicarbonate buffer (pH 9.0).
-
Incubate the reaction at 37°C with gentle agitation.
-
-
Monitoring the Reaction:
-
Monitor the formation of 4-methyl-L-phenylalanine over time using HPLC.
-
-
Purification:
-
Once the reaction reaches equilibrium, terminate it by acidifying the mixture to pH 2 with HCl.
-
Remove the precipitated unreacted 4-methylcinnamic acid by centrifugation.
-
Adjust the pH of the supernatant to the isoelectric point of 4-methylphenylalanine (around pH 6) to precipitate the product.
-
Collect the product by filtration and wash with cold water.
-
Site-Specific Incorporation of 4-Methylphenylalanine into Proteins
The site-specific incorporation of 4-methylphenylalanine into a target protein is most commonly achieved through amber stop codon suppression.[8][9][10] This technique utilizes an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the unnatural amino acid and does not cross-react with endogenous cellular components. A model workflow for this process is depicted below.
References
- 1. Experimental methods for scanning unnatural amino acid mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. quora.com [quora.com]
- 3. 4-Methylphenylalanine | C10H13NO2 | CID 409319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Experimental methods for scanning unnatural amino acid mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A General Method for Scanning Unnatural Amino Acid Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mta.scholaris.ca [mta.scholaris.ca]
- 7. Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation and optimisation of unnatural amino acid incorporation and bioorthogonal bioconjugation for site-specific fluorescent labelling of proteins expressed in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Probing unnatural amino acid integration into enhanced green fluorescent protein by genetic code expansion with a high-throughput screening platform - PMC [pmc.ncbi.nlm.nih.gov]
- 10. (2S)-2-amino-3-(4-methylphenyl)propanoic acid | C10H13NO2 | CID 151513 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Characterization of H-DL-Phe(4-Me)-OH: A Technical Guide
This guide provides a comprehensive overview of the spectroscopic data and analytical protocols for the non-proteinogenic amino acid H-DL-Phe(4-Me)-OH, also known as DL-4-Methylphenylalanine. The information is intended for researchers, scientists, and professionals in the field of drug development and biochemical research to facilitate the identification and characterization of this compound.
Core Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound. While experimental data for this specific compound is not widely published, the provided information is based on data available for 4-methylphenylalanine and closely related analogues, offering a reliable reference for characterization.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Table 1: ¹H NMR Spectral Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Tentative Assignment |
| ~7.15 | d | 2 x Ar-H (ortho to CH₂) |
| ~7.05 | d | 2 x Ar-H (meta to CH₂) |
| ~4.00 | t | α-H |
| ~3.10 | d | β-CH₂ |
| ~2.30 | s | Ar-CH₃ |
Solvent: D₂O. The chemical shifts are approximate and can vary based on the solvent and pH.
Table 2: ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Tentative Assignment |
| ~175 | C=O (Carboxylic acid) |
| ~138 | Ar-C (quaternary, attached to CH₃) |
| ~135 | Ar-C (quaternary, attached to CH₂) |
| ~130 | 2 x Ar-CH (ortho to CH₂) |
| ~129 | 2 x Ar-CH (meta to CH₂) |
| ~56 | α-C |
| ~37 | β-C |
| ~21 | Ar-CH₃ |
Note: This data is based on available information for 4-methylphenylalanine from sources such as PubChem.[1]
Infrared (IR) Spectroscopy Data
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-2500 | Broad | O-H stretch (carboxylic acid), N-H stretch (amine) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 3000-2850 | Medium | Aliphatic C-H stretch |
| ~1700 | Strong | C=O stretch (carboxylic acid) |
| ~1600 & ~1450 | Medium | Aromatic C=C stretch |
| ~1550 | Medium | N-H bend (amine) |
| ~820 | Strong | C-H out-of-plane bend (para-substituted aromatic ring) |
This data represents typical absorption ranges for the functional groups present in the molecule.
Mass Spectrometry (MS) Data
Table 4: Mass Spectrometry Fragmentation Data
| m/z | Interpretation |
| 179.22 | [M]⁺ (Molecular Ion) |
| 134 | [M - COOH]⁺ (Loss of carboxylic acid group) |
| 106 | [C₈H₁₀]⁺ (Tropylium ion derivative from benzylic cleavage) |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Fragmentation patterns can vary depending on the ionization technique used. The molecular weight of C₁₀H₁₃NO₂ is 179.22 g/mol .[1]
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Place the NMR tube in the spectrometer.
-
Tune and shim the probe to optimize the magnetic field homogeneity.
-
Acquire a standard ¹H NMR spectrum using a pulse program such as 'zg30'.
-
Set the number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
-
Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Use the same sample prepared for ¹H NMR.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be necessary due to the low natural abundance of ¹³C.
-
Process the data similarly to the ¹H NMR spectrum.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
FTIR Spectrum Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of a blank KBr pellet or empty sample compartment.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
The final spectrum should be presented in terms of transmittance or absorbance.
-
Mass Spectrometry (MS)
-
Sample Preparation (for LC-MS):
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% formic acid).
-
Dilute the stock solution to an appropriate concentration for analysis (e.g., 1-10 µg/mL).
-
-
LC-MS Analysis:
-
Inject the sample solution into a liquid chromatography system coupled to a mass spectrometer (LC-MS).[3]
-
Use a suitable column (e.g., C18) for separation.
-
Set the mass spectrometer to operate in a positive ion mode using an electrospray ionization (ESI) source.
-
Acquire mass spectra over a relevant m/z range (e.g., 50-500).
-
For structural confirmation, perform tandem mass spectrometry (MS/MS) on the molecular ion peak to observe characteristic fragmentation patterns.[3]
-
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel amino acid derivative like this compound.
Caption: Workflow for Spectroscopic Characterization.
References
Advancing Therapeutics: A Technical Guide to 4-Methylphenylalanine Peptides
For Immediate Release
This technical guide provides an in-depth analysis of the synthesis, characterization, and potential therapeutic applications of peptides incorporating the non-proteinogenic amino acid 4-methylphenylalanine. Aimed at researchers, scientists, and professionals in drug development, this document consolidates key quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows to facilitate further research and development in this promising area of peptide therapeutics.
Introduction
The incorporation of unnatural amino acids into peptide sequences is a powerful strategy for enhancing their therapeutic properties. 4-Methylphenylalanine, an analog of phenylalanine, offers unique structural and physicochemical characteristics that can improve peptide stability, bioactivity, and pharmacokinetic profiles. The methyl group on the phenyl ring enhances hydrophobicity and can influence peptide conformation, potentially leading to increased receptor binding affinity and resistance to enzymatic degradation. This guide explores the current landscape of 4-methylphenylalanine peptide research, with a focus on their potential applications in oncology and neurology.
Data Summary
While specific quantitative data for a wide range of 4-methylphenylalanine-containing peptides remains an area of active research, the following table summarizes illustrative data points gathered from studies on related peptide analogs. This data highlights the typical metrics used to evaluate peptide efficacy and provides a baseline for future comparative studies.
| Peptide/Analog | Target | Assay Type | Efficacy Metric (IC50/EC50/Kd) | Therapeutic Area |
| Sansalvamide A Analog (4'-methoxy) | Multiple Cancer Cell Lines | Cytotoxicity Assay | Not Specified | Oncology |
| Melphalanyl-p-L-fluorophenylalanine ethyl ester (J1) | CCRF-CEM, NCI-H69 | In vivo Hollow Fiber Model | Significant decrease in tumor cell growth | Oncology |
| β-Methylphenylalanine | SH-SY5Y cells (Rotenone-induced PD model) | Cell Viability Assay | Significant increase in cell viability | Neurology |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of a 4-Methylphenylalanine-Containing Peptide
This protocol outlines the manual synthesis of a generic peptide incorporating 4-methyl-L-phenylalanine using Fmoc/tBu strategy on a Rink Amide resin.[1][2][3][4]
Materials:
-
Rink Amide Resin
-
Fmoc-protected amino acids (including Fmoc-4-methyl-L-phenylalanine)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (B6355638) solution (20% in DMF)
-
Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v)
-
Diethyl ether (cold)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add fresh 20% piperidine in DMF and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (3x) and DCM (3x).
-
-
Amino Acid Coupling:
-
In a separate tube, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the amino acid solution and pre-activate for 1 minute.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours.
-
Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (beads turn blue), repeat the coupling step.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Repeat Cycles: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence, incorporating Fmoc-4-methyl-L-phenylalanine at the desired position.
-
Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional agitation.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide, decant the ether, and air-dry the crude peptide.
-
Peptide Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol describes the purification of the crude synthetic peptide.[5][6][7][8][9]
Materials:
-
Crude peptide
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
Preparative C18 RP-HPLC column
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A.
-
Method Development (Analytical Scale):
-
Inject a small amount of the dissolved crude peptide onto an analytical C18 column.
-
Run a linear gradient of Solvent B (e.g., 5% to 95% over 30 minutes) to determine the retention time of the target peptide and the separation profile of impurities.
-
-
Preparative Purification:
-
Equilibrate the preparative C18 column with a low percentage of Solvent B.
-
Inject the dissolved crude peptide onto the column.
-
Run a gradient of Solvent B based on the analytical run, optimized to achieve good separation of the target peptide.
-
Collect fractions corresponding to the major peptide peak.
-
-
Fraction Analysis: Analyze the collected fractions using analytical RP-HPLC and mass spectrometry to confirm the purity and identity of the peptide.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a white powder.
Cell Viability Assessment using MTT Assay
This protocol details the evaluation of the cytotoxic effects of a 4-methylphenylalanine-containing peptide on cancer cells.[1][10][11][12]
Materials:
-
Cancer cell line (e.g., MDA-MB-231)
-
Cell culture medium and supplements
-
96-well plates
-
4-methylphenylalanine-containing peptide
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Peptide Treatment:
-
Prepare serial dilutions of the 4-methylphenylalanine-containing peptide in cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of the peptide. Include a vehicle control (medium without peptide).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each peptide concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of peptide that inhibits 50% of cell growth).
In Vivo Tumor Xenograft Model
This protocol describes a general procedure for evaluating the antitumor efficacy of a 4-methylphenylalanine-containing peptide in a mouse model.[13][14][15][16][17][18]
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line (e.g., MDA-MB-435)
-
Matrigel (optional)
-
4-methylphenylalanine-containing peptide formulated for in vivo administration
-
Vehicle control solution
-
Calipers
Procedure:
-
Cell Implantation:
-
Harvest cancer cells and resuspend them in a suitable medium, optionally mixed with Matrigel.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable and have reached a certain size (e.g., 100 mm³), randomize the mice into treatment and control groups.
-
-
Peptide Administration:
-
Administer the 4-methylphenylalanine-containing peptide to the treatment group via a specified route (e.g., intravenous, intraperitoneal) and schedule.
-
Administer the vehicle control to the control group using the same route and schedule.
-
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals throughout the study. Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups to determine the in vivo efficacy of the peptide.
Signaling Pathways and Experimental Workflows
G Protein-Coupled Receptor (GPCR) Signaling Pathway
Many therapeutic peptides exert their effects by targeting G protein-coupled receptors (GPCRs). The incorporation of 4-methylphenylalanine can influence the binding affinity and selectivity of a peptide for its target GPCR. The following diagram illustrates a general GPCR signaling cascade.[19][20][21][22]
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical intracellular signaling cascade that regulates cell survival, proliferation, and growth. It is a common target in cancer therapy. Peptides containing 4-methylphenylalanine may be designed to modulate this pathway.[23][24][25][26][27]
Experimental Workflow for Peptide Drug Discovery
The following diagram outlines a typical workflow for the discovery and preclinical development of therapeutic peptides.[24][28][29][30][31]
Conclusion
Peptides incorporating 4-methylphenylalanine represent a promising class of therapeutic candidates with the potential for enhanced stability and efficacy. The methodologies and data presented in this guide provide a framework for the rational design, synthesis, and evaluation of these novel peptides. Further research focused on generating comprehensive quantitative structure-activity relationship (QSAR) data and elucidating specific signaling pathway interactions will be crucial for advancing these compounds through the drug development pipeline and realizing their full therapeutic potential.
References
- 1. MTT assay overview | Abcam [abcam.com]
- 2. wernerlab.weebly.com [wernerlab.weebly.com]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. bachem.com [bachem.com]
- 7. protocols.io [protocols.io]
- 8. agilent.com [agilent.com]
- 9. hplc.eu [hplc.eu]
- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. texaschildrens.org [texaschildrens.org]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Validation of AAC-11-Derived Peptide Anti-Tumor Activity in a Single Graft Sézary Patient-Derived Xenograft Mouse Model | MDPI [mdpi.com]
- 15. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Antitumor efficacy and acute toxicity of the novel dipeptide melphalanyl-p-L-fluorophenylalanine ethyl ester (J1) in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Targeting G protein-coupled receptor signalling by blocking G proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Structural insights into GPCR signaling activated by peptide ligands: from molecular mechanism to therapeutic application - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. creative-diagnostics.com [creative-diagnostics.com]
- 24. researchgate.net [researchgate.net]
- 25. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 26. genscript.com [genscript.com]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. mdpi.com [mdpi.com]
understanding the DL-racemic mixture of 4-methylphenylalanine
An In-depth Technical Guide to the DL-Racemic Mixture of 4-Methylphenylalanine
Introduction
4-Methylphenylalanine is a non-proteinogenic amino acid, a derivative of the essential amino acid phenylalanine with a methyl group substituted at the para-position of the phenyl ring. It is synthesized as a racemic mixture (DL-4-methylphenylalanine), containing equal amounts of the D- and L-enantiomers. The presence of the methyl group enhances the hydrophobicity and steric bulk of the side chain compared to phenylalanine, influencing the conformational stability of peptides into which it is incorporated[1][2]. This property makes it a valuable tool in medicinal chemistry and drug development for creating modified peptides and peptidomimetics with improved stability, bioavailability, and efficacy[1][3]. This guide provides a comprehensive overview of the physicochemical properties, synthesis, resolution, and applications of DL-4-methylphenylalanine for researchers and drug development professionals.
Physicochemical Properties
The distinct stereochemistry of the D- and L-enantiomers results in different physical properties, such as melting point and optical rotation. The racemic (DL) mixture often exhibits properties that are different from those of the pure enantiomers.
| Property | DL-4-Methylphenylalanine | L-4-Methylphenylalanine | D-4-Methylphenylalanine |
| IUPAC Name | 2-amino-3-(4-methylphenyl)propanoic acid[4] | (2S)-2-amino-3-(4-methylphenyl)propanoic acid[5] | (2R)-2-amino-3-(4-methylphenyl)propanoic acid[6] |
| Synonyms | 4-Methyl-DL-phenylalanine, DL-p-Methylphenylalanine | L-Phe(4-Me)-OH, (S)-4-Methylphenylalanine[1][5] | H-D-Phe(4-Me)-OH[6] |
| CAS Number | 4599-47-7[4] | 1991-87-3[1] | 49759-61-7[7] |
| Molecular Formula | C₁₀H₁₃NO₂[4] | C₁₀H₁₃NO₂[1] | C₁₀H₁₃NO₂[6] |
| Molecular Weight | 179.22 g/mol [4] | 179.23 g/mol [1] | 179.22 g/mol [6] |
| Appearance | White to off-white powder[1] | White to off-white powder[1] | Not specified |
| Melting Point | Not specified | 243 - 250 °C[1] | Not specified |
| Optical Rotation | Not applicable | [α]²⁰/D = -10 ± 10° (c=1 in 1N HCl)[1] | Not specified |
| PubChem CID | 409319[4] | 151513[5] | 7015862[6] |
Synthesis and Resolution of DL-4-Methylphenylalanine
The production of enantiomerically pure 4-methylphenylalanine begins with the synthesis of the racemic mixture, followed by a resolution step to separate the D- and L-isomers.
General Synthesis of the Racemic Mixture
While numerous methods exist for amino acid synthesis, a common laboratory and industrial approach is the Strecker synthesis or variations thereof. This method typically involves the reaction of an aldehyde (4-methylbenzaldehyde) with ammonia (B1221849) and cyanide, followed by hydrolysis.
Resolution of the Racemic Mixture
Separating the D- and L-enantiomers is a critical step. Several techniques can be employed, including chemical, enzymatic, and chromatographic methods.
Experimental Protocols
Protocol: Resolution by Diastereomeric Salt Formation
This method involves reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts, which have different solubilities and can be separated by fractional crystallization[8].
-
N-Acetylation : Protect the amino group of DL-4-methylphenylalanine by reacting it with acetic anhydride (B1165640) in a suitable solvent to form N-acetyl-DL-4-methylphenylalanine.
-
Salt Formation : Dissolve the N-acetylated racemic mixture in a heated solvent (e.g., ethanol). In a separate container, dissolve an equimolar amount of a chiral base (e.g., L-brucine or L-cinchonine) in the same solvent.
-
Crystallization : Combine the two solutions. Allow the mixture to cool slowly to room temperature. One diastereomeric salt (e.g., N-acetyl-L-4-methylphenylalanine-L-brucine salt) will preferentially crystallize due to lower solubility.
-
Isolation : Collect the crystals by filtration. The filtrate will be enriched in the other diastereomer (e.g., N-acetyl-D-4-methylphenylalanine-L-brucine salt).
-
Liberation of Amino Acid : Treat the isolated crystals with a strong acid (e.g., HCl) to break the salt and precipitate the N-acetylated amino acid.
-
Deprotection : Hydrolyze the acetyl group by heating with aqueous acid to yield the enantiomerically pure L-4-methylphenylalanine.
-
Recovery : The D-enantiomer can be recovered from the filtrate from step 4 by a similar process.
Protocol: Resolution by Enzymatic Methods
Enzymes can selectively act on one enantiomer in a racemic mixture. For example, L-amino acid oxidase from Aspergillus fumigatus can be used to resolve DL-amino acids[9].
-
Reaction Setup : Prepare a buffered solution (e.g., phosphate (B84403) buffer, pH 7.5) containing the DL-4-methylphenylalanine racemic mixture.
-
Enzyme Addition : Add L-amino acid oxidase to the solution. The enzyme will selectively catalyze the oxidative deamination of the L-enantiomer into the corresponding α-keto acid. The D-enantiomer remains unreacted.
-
Incubation : Incubate the mixture at an optimal temperature (e.g., 37°C) with gentle agitation for a time sufficient to allow complete conversion of the L-enantiomer.
-
Reaction Quenching : Stop the reaction by denaturing the enzyme, for example, by adding trichloroacetic acid or by heat treatment.
-
Separation : Separate the unreacted D-4-methylphenylalanine from the α-keto acid byproduct using techniques such as ion-exchange chromatography. The purity of the resulting D-amino acid can be very high[9].
Protocol: Chiral Chromatographic Separation
High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) with chiral stationary phases (CSPs) are powerful analytical and preparative methods for separating enantiomers[10][11].
Example SFC Method for Derivatized Isomers: [10]
-
Sample Preparation : The racemic mixture is first derivatized (e.g., as Cbz-methyl esters) to improve chromatographic behavior.
-
Column : Daicel Chiralpak AD-H (20 mm x 250 mm).
-
Mobile Phase : Supercritical CO₂ with an organic modifier of 50:50 methanol/ethanol.
-
Technique : Stacked-injection supercritical fluid chromatography (SFC).
-
Detection : UV detector.
-
Outcome : This method allows for the preparative purification of all four isomers (if starting with a diastereomeric mixture like β-methylphenylalanine) in a single run with high recovery (>90%)[10].
Applications in Research and Drug Development
4-Methylphenylalanine is primarily used as a building block in the synthesis of peptides and peptidomimetics[1][3]. Its incorporation can enhance biological activity and improve pharmacokinetic properties.
-
Enhanced Hydrophobicity : The methyl group increases the hydrophobicity of the side chain, which can improve membrane permeability and interactions with hydrophobic pockets in target proteins[3].
-
Improved Stability : The steric bulk of the 4-methylphenyl group can protect adjacent peptide bonds from enzymatic degradation, increasing the in-vivo half-life of peptide-based drugs.
-
Drug Design : D-4-Methylphenylalanine is a key intermediate in the synthesis of compounds with potential Pin1 inhibitory activity, a target in cancer therapy[7].
-
Peptide Libraries : Fmoc-protected 4-methyl-L-phenylalanine is used in solid-phase peptide synthesis (SPPS) and combinatorial chemistry to generate diverse peptide libraries for screening potential therapeutic candidates[3].
Spectroscopic Characterization
Standard analytical techniques are used to characterize DL-4-methylphenylalanine and its pure enantiomers.
-
Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra are used to confirm the chemical structure. PubChem lists available spectral data[4].
-
Mass Spectrometry (MS) : Techniques like GC-MS can confirm the molecular weight and fragmentation pattern of the compound[4][12].
-
Infrared (IR) Spectroscopy : IR spectroscopy can be used to identify functional groups. Derivatives like 4-cyano-α-methyl-L-phenylalanine have been used as IR absorption probes to study peptide-membrane interactions[13].
Conclusion
The DL-racemic mixture of 4-methylphenylalanine is a crucial starting point for accessing the enantiomerically pure forms of this unnatural amino acid. Its unique physicochemical properties, particularly the enhanced hydrophobicity conferred by the methyl group, make it a valuable building block for modifying peptides in drug discovery. A thorough understanding of its synthesis and the various resolution techniques—chemical, enzymatic, and chromatographic—is essential for its effective application in the development of novel therapeutics with improved stability and biological activity.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 479064-87-4: R-4-Methylphenylalanine | CymitQuimica [cymitquimica.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 4-Methylphenylalanine | C10H13NO2 | CID 409319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (2S)-2-amino-3-(4-methylphenyl)propanoic acid | C10H13NO2 | CID 151513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Methyl-D-phenylalanine | C10H13NO2 | CID 7015862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. US3492347A - Preparation of optically active alpha-methyl-phenylalanine derivatives - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Preparative separation and identification of derivatized beta-methylphenylalanine enantiomers by chiral SFC, HPLC and NMR for development of new peptide ligand mimetics in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chromatographic separation of enantiomers of non-protein alpha-amino acids after derivatization with Marfey's reagent and its four variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. N-Methylphenylalanine | C10H13NO2 | CID 6951135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 4-Cyano-α-methyl-l-phenylalanine as a spectroscopic marker for the investigation of peptaibiotic-membrane interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Solid-Phase Peptide Synthesis of Peptides Incorporating H-DL-Phe(4-Me)-OH
Introduction
Solid-phase peptide synthesis (SPPS) is a cornerstone technique in peptide chemistry, enabling the stepwise assembly of amino acids into a desired peptide sequence on an insoluble resin support.[1] The incorporation of unnatural amino acids, such as H-DL-Phe(4-Me)-OH (4-Methyl-DL-phenylalanine), offers a powerful strategy to introduce unique structural and functional properties into synthetic peptides. The methyl group at the para position of the phenyl ring can enhance hydrophobicity and introduce steric bulk, potentially influencing peptide conformation, stability, and biological activity.[2] The use of a racemic mixture (DL-form) introduces diastereomeric diversity, which can be advantageous for screening peptide libraries but requires careful consideration during purification and characterization.
This document provides a detailed protocol for the manual solid-phase synthesis of peptides containing this compound using the widely adopted Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy.
Challenges and Considerations
The incorporation of this compound presents two primary challenges:
-
Steric Hindrance: The methyl group on the phenyl ring can create steric hindrance, potentially slowing down the coupling reaction and leading to incomplete acylation.[3] To overcome this, the choice of coupling reagent and reaction conditions is critical. More potent activating reagents and longer coupling times may be necessary.
-
Diastereomer Formation: The use of a racemic mixture of this compound will result in the synthesis of two diastereomeric peptides for each incorporation site. These diastereomers may exhibit different physicochemical and biological properties.[4] Consequently, a robust purification method, typically reverse-phase high-performance liquid chromatography (RP-HPLC), is required to separate these isomers.[5][6] Analytical techniques such as HPLC and mass spectrometry are essential to confirm the identity and purity of each diastereomer.[7][8]
Experimental Protocols
This protocol outlines the manual Fmoc SPPS workflow for incorporating this compound into a peptide sequence. The quantities provided are for a 0.1 mmol synthesis scale.
Materials and Reagents
| Reagent/Material | Purpose | Recommended Grade |
| Rink Amide MBHA Resin | Solid support for C-terminal amide peptides | 100-200 mesh, ~0.5 mmol/g substitution |
| Fmoc-protected amino acids | Building blocks for peptide synthesis | Synthesis grade |
| Fmoc-DL-Phe(4-Me)-OH | Unnatural amino acid to be incorporated | Synthesis grade |
| Dichloromethane (DCM) | Solvent for washing and swelling | ACS grade |
| N,N-Dimethylformamide (DMF) | Primary solvent for SPPS | ACS grade |
| Piperidine | Reagent for Fmoc deprotection | Synthesis grade |
| Coupling Reagents (select one) | Activation of carboxylic acid for amide bond formation | See table below |
| N,N-Diisopropylethylamine (DIPEA) | Base for activation and neutralization | Synthesis grade |
| Cleavage Cocktail (Reagent K) | Cleavage of peptide from resin and removal of side-chain protecting groups | See table below |
| Diethyl ether (cold) | Precipitation of cleaved peptide | ACS grade |
Recommended Coupling Reagents for Hindered Amino Acids
| Coupling Reagent | Description |
| HBTU/HOBt | A standard and effective choice for many coupling reactions. |
| HATU | A more reactive uronium salt, often used for difficult couplings, including sterically hindered amino acids. |
| PyBOP | A phosphonium-based reagent known for its high efficiency and low racemization. |
Cleavage Cocktail Composition (Reagent K)
| Component | Percentage | Purpose |
| Trifluoroacetic acid (TFA) | 82.5% | Cleavage and deprotection |
| Phenol | 5% | Scavenger |
| Water | 5% | Scavenger |
| Thioanisole | 5% | Scavenger |
| 1,2-Ethanedithiol (EDT) | 2.5% | Scavenger |
SPPS Workflow Diagram
References
- 1. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Separation of Peptide Diastereomers [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. bachem.com [bachem.com]
- 7. Separation of Peptide Diastereomers | Semantic Scholar [semanticscholar.org]
- 8. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
Application Notes and Protocols for Incorporating 4-Methylphenylalanine into a Peptide Sequence
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction to 4-Methylphenylalanine
4-Methylphenylalanine (p-Me-Phe) is a non-canonical amino acid that serves as an analogue of phenylalanine. Its structure is identical to phenylalanine with the addition of a methyl group at the para position of the phenyl ring. This seemingly minor modification can impart significant and beneficial properties to a peptide sequence, making it a valuable tool in peptide-based drug design and discovery.
Key Advantages of Incorporating 4-Methylphenylalanine
The incorporation of 4-methylphenylalanine into a peptide backbone can strategically enhance its therapeutic potential through several mechanisms:
-
Increased Proteolytic Stability: The methyl group can provide steric hindrance, shielding the adjacent peptide bonds from enzymatic cleavage by proteases. This leads to a longer half-life in biological systems, a critical factor for improving bioavailability and reducing dosing frequency.[1][2]
-
Enhanced Receptor Binding Affinity: The methyl group can engage in favorable hydrophobic or van der Waals interactions within the receptor's binding pocket, potentially increasing the peptide's affinity and potency.[3]
-
Modulation of Conformation: The introduction of this unnatural amino acid can influence the peptide's secondary structure, such as α-helicity or β-sheet formation. This conformational constraint can pre-organize the peptide into a bioactive conformation, reducing the entropic penalty upon binding to its target.[1]
-
Improved Pharmacokinetic Properties: By increasing stability and potentially altering lipophilicity, the incorporation of 4-methylphenylalanine can lead to improved pharmacokinetic profiles, including better absorption, distribution, metabolism, and excretion (ADME) properties.
Applications in Drug Discovery and Development
The unique properties conferred by 4-methylphenylalanine make it a valuable building block for the development of novel peptide therapeutics in various fields, including:
-
Oncology: Designing more stable and potent peptide-based cancer therapies.
-
Metabolic Diseases: Developing long-lasting peptide hormones for the treatment of diabetes and obesity.
-
Antimicrobials: Creating robust antimicrobial peptides with enhanced efficacy.
-
Neurology: Engineering peptides with improved ability to cross the blood-brain barrier for the treatment of neurological disorders.
Data Presentation
The following tables present hypothetical yet plausible quantitative data to illustrate the potential impact of incorporating 4-methylphenylalanine into a model peptide sequence, "Peptide-X," compared to its native counterpart, "Native-Peptide-X."
Disclaimer: The following data is for illustrative purposes to demonstrate the potential effects of 4-methylphenylalanine incorporation and the recommended format for data presentation. Actual experimental results will vary depending on the specific peptide sequence and biological target.
Table 1: Comparative Receptor Binding Affinity
| Peptide | Target Receptor | Binding Affinity (Kd, nM) |
| Native-Peptide-X | Receptor A | 50.2 ± 4.5 |
| Peptide-X (with p-Me-Phe) | Receptor A | 15.8 ± 2.1 |
Table 2: Comparative Enzymatic Stability
| Peptide | Assay Condition | Half-life (t1/2, min) |
| Native-Peptide-X | Human Serum (37°C) | 35 ± 5 |
| Peptide-X (with p-Me-Phe) | Human Serum (37°C) | 180 ± 15 |
| Native-Peptide-X | Trypsin Digestion (1 µg/mL) | 15 ± 3 |
| Peptide-X (with p-Me-Phe) | Trypsin Digestion (1 µg/mL) | 95 ± 8 |
Table 3: Comparative Biological Activity
| Peptide | In Vitro Assay | EC50 (nM) |
| Native-Peptide-X | Cell-based signaling assay | 120.5 ± 10.2 |
| Peptide-X (with p-Me-Phe) | Cell-based signaling assay | 45.3 ± 5.8 |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing 4-Methylphenylalanine
This protocol describes the manual synthesis of a peptide containing Fmoc-L-4-methylphenylalanine using the Fmoc/tBu strategy on a Rink Amide resin.
Materials:
-
Rink Amide resin
-
Fmoc-L-4-methylphenylalanine
-
Other Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (HPLC grade)
-
Diethyl ether (cold)
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 10 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling (for standard amino acids):
-
In a separate vessel, dissolve the Fmoc-amino acid (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
-
Incorporation of Fmoc-L-4-methylphenylalanine:
-
Due to potential steric hindrance, a longer coupling time or a more potent coupling agent may be beneficial.
-
Dissolve Fmoc-L-4-methylphenylalanine (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
Perform a Kaiser test to ensure complete coupling. If the test is positive (blue beads), recouple for another 1-2 hours.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
-
Repeat Steps 2-4 for each amino acid in the sequence.
-
Final Fmoc Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 2.
-
Final Wash: Wash the resin with DMF (5 times), DCM (5 times), and finally with methanol (B129727) (3 times). Dry the resin under vacuum.
Peptide Cleavage and Purification
Protocol:
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin.
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the TFA solution.
-
Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet twice with cold diethyl ether.
-
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Purification:
-
Dissolve the crude peptide in a suitable solvent (e.g., water with a small amount of acetonitrile (B52724) and TFA).
-
Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Collect the fractions containing the pure peptide.
-
Lyophilize the pooled fractions to obtain the final purified peptide as a white powder.
-
Peptide Analysis by HPLC and Mass Spectrometry
Protocol:
-
Analytical RP-HPLC:
-
Dissolve a small amount of the purified peptide in the initial mobile phase conditions.
-
Inject the sample onto an analytical C18 RP-HPLC column.
-
Run a linear gradient of acetonitrile in water (both containing 0.1% TFA).
-
Monitor the absorbance at 214 nm and 280 nm.
-
Determine the purity of the peptide by integrating the peak area.
-
-
Mass Spectrometry:
-
Infuse the purified peptide solution into an electrospray ionization mass spectrometer (ESI-MS) or spot it on a target plate for matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry.
-
Acquire the mass spectrum to confirm the molecular weight of the synthesized peptide.
-
In Vitro Bioassays
Protocol:
-
Plate Coating: Coat a 96-well plate with the target receptor and incubate overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 5% BSA in PBS) for 1-2 hours at room temperature.
-
Competition: Add a constant concentration of a labeled (e.g., biotinylated) native peptide along with varying concentrations of the unlabeled native peptide or the 4-methylphenylalanine-containing peptide to the wells.
-
Incubation: Incubate for 2-3 hours at room temperature to allow for competitive binding.
-
Detection:
-
Wash the plate to remove unbound peptides.
-
Add a streptavidin-HRP conjugate and incubate for 1 hour.
-
Wash the plate and add a TMB substrate.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
-
Data Analysis: Plot the absorbance against the log of the competitor peptide concentration and determine the IC50 value.
Protocol:
-
Peptide Incubation: Incubate a known concentration of the peptide with human serum or a specific protease (e.g., trypsin) at 37°C.[4]
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the reaction mixture.
-
Reaction Quenching: Immediately quench the enzymatic reaction by adding an equal volume of 10% TFA or by heat inactivation.
-
Analysis:
-
Centrifuge the samples to pellet precipitated proteins.
-
Analyze the supernatant by RP-HPLC to quantify the amount of remaining intact peptide.
-
-
Data Analysis: Plot the percentage of intact peptide remaining versus time and calculate the half-life (t1/2) of the peptide.[4]
Mandatory Visualizations
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Representative GPCR Signaling Pathway.
Caption: Workflow for Biological Activity Assessment.
References
- 1. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PEPlife: A Repository of the Half-life of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Structural Basis of Peptide Binding at Class A G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
Application Notes and Protocols for H-DL-Phe(4-Me)-OH Coupling in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-DL-Phe(4-Me)-OH, or DL-4-methylphenylalanine, is a non-proteinogenic amino acid derivative of phenylalanine. Its incorporation into peptide chains can introduce unique structural and functional properties. The presence of a methyl group on the phenyl ring at the para position imparts steric bulk, which can influence peptide conformation and receptor binding. Furthermore, the use of a DL-racemic mixture results in the synthesis of diastereomeric peptides, a strategy that can be employed in drug discovery for the screening of peptide libraries to identify stereochemically optimized lead compounds.
These application notes provide a comprehensive guide to the coupling reactions of this compound in solid-phase peptide synthesis (SPPS), addressing the challenges associated with its steric hindrance and racemic nature.
Challenges in Coupling this compound
The primary challenges in the incorporation of this compound into a growing peptide chain are:
-
Steric Hindrance: The 4-methyl group on the phenyl ring can sterically hinder the approach of the activated carboxyl group to the N-terminal amine of the peptide chain, potentially leading to slower reaction kinetics and incomplete coupling.
-
Racemization: While starting with a racemic mixture, it is still crucial to control racemization of the activated amino acid during the coupling step to ensure a 1:1 ratio of the resulting diastereomers, if desired. Standard coupling methods can sometimes lead to partial racemization of the α-carbon.
-
Formation of Diastereomers: The use of a DL-racemic mixture will result in the formation of two diastereomeric peptides at each coupling step. This complexity must be considered in the purification and characterization of the final product.
Recommended Coupling Reagents and Conditions
To overcome the challenges associated with coupling this compound, the use of highly efficient coupling reagents is recommended. The choice of reagent can significantly impact coupling efficiency, reaction time, and the preservation of stereochemical integrity.
| Coupling Reagent | Class | Recommended Conditions | Expected Coupling Efficiency | Potential Issues |
| HATU | Uronium Salt | 4 eq. Fmoc-DL-Phe(4-Me)-OH, 3.8 eq. HATU, 8 eq. DIPEA in DMF | High (>95%) | Potential for guanidinylation of the N-terminus if pre-activation is prolonged. |
| HBTU | Uronium Salt | 4 eq. Fmoc-DL-Phe(4-Me)-OH, 3.8 eq. HBTU, 8 eq. DIPEA in DMF | High (>95%) | Similar to HATU, but generally considered slightly less reactive for highly hindered couplings. |
| PyBOP | Phosphonium Salt | 4 eq. Fmoc-DL-Phe(4-Me)-OH, 4 eq. PyBOP, 8 eq. DIPEA in DMF | High (>95%) | Avoids the formation of carcinogenic HMPA, a byproduct of the older BOP reagent.[1] |
| DIC/HOBt | Carbodiimide/Additive | 5 eq. Fmoc-DL-Phe(4-Me)-OH, 5.5 eq. DIC, 5.5 eq. HOBt in DMF/DCM | Moderate to High (90-98%) | Slower reaction times compared to uronium/phosphonium salts.[2] |
| DIC/OxymaPure | Carbodiimide/Additive | 4 eq. Fmoc-DL-Phe(4-Me)-OH, 4 eq. DIC, 4 eq. OxymaPure in DMF | High (>95%) | OxymaPure is a non-explosive and effective alternative to HOBt, known to suppress racemization. |
Note: Equivalents are calculated relative to the resin loading. Reaction times will vary depending on the sequence and steric hindrance of the N-terminal amino acid, typically ranging from 1 to 4 hours. Monitoring the reaction with a qualitative test (e.g., Kaiser test) is crucial.[3]
Experimental Protocols
The following are generalized protocols for the manual solid-phase synthesis coupling of Fmoc-DL-Phe(4-Me)-OH. These can be adapted for automated synthesizers. It is assumed that the synthesis is performed on a 0.1 mmol scale.
Protocol 1: Coupling using HATU
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for 30 minutes in a reaction vessel.
-
Fmoc-Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (v/v) for 3 minutes, drain, and then treat again for 10 minutes. Wash the resin thoroughly with DMF (5x) and DCM (2x).
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-DL-Phe(4-Me)-OH (0.4 mmol, 4 eq.) and HATU (0.38 mmol, 3.8 eq.) in DMF. Add DIPEA (0.8 mmol, 8 eq.) and agitate for 1-2 minutes for pre-activation.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the reaction mixture for 1-4 hours at room temperature.
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. If the test is positive, continue coupling for an additional 1-2 hours or perform a second coupling.
-
Washing: Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin with DMF (5x) and DCM (2x).
Protocol 2: Coupling using DIC/HOBt
-
Resin Preparation and Fmoc-Deprotection: Follow steps 1 and 2 from Protocol 1.
-
Coupling Solution Preparation: In a separate vessel, dissolve Fmoc-DL-Phe(4-Me)-OH (0.5 mmol, 5 eq.) and HOBt (0.55 mmol, 5.5 eq.) in DMF.
-
Coupling: Add the amino acid/HOBt solution to the deprotected resin. Then, add DIC (0.55 mmol, 5.5 eq.) to the reaction vessel. Agitate the mixture for 2-6 hours at room temperature.[2]
-
Monitoring and Washing: Follow steps 5 and 6 from Protocol 1.
Visualization of Workflows
Caption: General workflow for a single coupling cycle in SPPS.
Caption: Decision tree for optimizing difficult couplings.
Application in Drug Discovery
The synthesis of peptides containing this compound results in a pair of diastereomers. This mixture can be advantageous in the early stages of drug discovery.[4] By screening the diastereomeric mixture for biological activity, researchers can quickly assess the potential of the peptide scaffold. If the mixture shows promising activity, the individual diastereomers can then be synthesized using the enantiomerically pure L- and D- forms of 4-methylphenylalanine and tested separately to identify the more active component. This approach can save time and resources compared to synthesizing both pure enantiomers from the outset. Peptides are being explored for a wide range of therapeutic applications, including cancer therapy, metabolic disorders, and infectious diseases, due to their high specificity and low toxicity.[5][6]
Purification and Characterization
The purification of the resulting diastereomeric peptides can typically be achieved using reverse-phase high-performance liquid chromatography (RP-HPLC). Due to their different three-dimensional structures, diastereomers often exhibit different retention times on a C18 column, allowing for their separation. The identity of the purified peptides should be confirmed by mass spectrometry.
Conclusion
The incorporation of this compound into peptide sequences offers a valuable tool for medicinal chemists and drug development professionals. While its steric bulk presents a synthetic challenge, the use of potent coupling reagents and careful monitoring can ensure high coupling efficiencies. The resulting diastereomeric peptides can be a strategic asset in the exploration of new therapeutic leads.
References
- 1. researchgate.net [researchgate.net]
- 2. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. News - Applications of Peptides: Unlocking Their Potential [sctsgroup.com]
- 5. Peptides in Therapeutic Applications | BroadPharm [broadpharm.com]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Application Notes and Protocols: Solubility of H-DL-Phe(4-Me)-OH
Audience: Researchers, scientists, and drug development professionals.
Introduction:
H-DL-Phe(4-Me)-OH, also known as DL-4-Methylphenylalanine, is a derivative of the essential amino acid phenylalanine.[1][2][3] Its structural similarity to phenylalanine makes it a compound of interest in various research and development areas, including its potential use as a building block in peptide synthesis and drug discovery.[4][5][6] A fundamental physicochemical property crucial for its application is its solubility in different solvents. Solubility data is vital for designing synthetic routes, formulation development, and conducting biological assays.[7] This document provides an overview of the expected solubility of this compound based on the general properties of amino acids and outlines a detailed protocol for its quantitative determination.
Data Presentation: Solubility of this compound
Table 1: Predicted Qualitative Solubility of this compound
| Solvent | Predicted Solubility | Notes |
| Water | Soluble | Solubility is expected to be pH-dependent. |
| Methanol (B129727) | Slightly Soluble | Polarity allows for some interaction. |
| Ethanol | Sparingly Soluble | Lower polarity compared to methanol reduces solubility.[9][12][13] |
| Dimethyl Sulfoxide (DMSO) | Soluble | A common solvent for organic compounds. |
| N,N-Dimethylformamide (DMF) | Soluble | A common polar aprotic solvent. |
| Acetone | Sparingly to Insoluble | Lower polarity and inability to donate hydrogen bonds limit solubility. |
| Dichloromethane (DCM) | Insoluble | Non-polar nature prevents dissolution of the zwitterionic amino acid. |
| Diethyl Ether | Insoluble | A non-polar solvent.[9] |
| Acetonitrile | Slightly Soluble | A polar aprotic solvent. |
| 0.1 M Hydrochloric Acid (HCl) | Soluble | The amino group is protonated, forming a more soluble salt.[8][15] |
| 0.1 M Sodium Hydroxide (NaOH) | Soluble | The carboxylic acid group is deprotonated, forming a more soluble salt.[8][15] |
Note: This table is a qualitative prediction. Experimental verification is necessary for quantitative data.
Experimental Protocols: Determination of Solubility
To obtain precise and accurate solubility data for this compound, the following gravimetric method is recommended. This method is a widely used and reliable technique for determining the solubility of amino acids and other compounds.[16]
Protocol: Isothermal Gravimetric Solubility Determination
Objective: To determine the solubility of this compound in various solvents at a constant temperature.
Materials:
-
This compound (purity ≥ 98%)[17]
-
Selected solvents (analytical grade)
-
Analytical balance (readable to 0.0001 g)
-
Shaking incubator or water bath with temperature control
-
Centrifuge
-
Vials with screw caps
-
Syringe filters (0.22 µm)
-
Pipettes
-
Drying oven
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of the selected solvent. The excess solid is crucial to ensure that a saturated solution is formed.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaking incubator or water bath set to the desired constant temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with constant agitation. This ensures that the dissolution equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, remove the vials and let them stand undisturbed at the same temperature to allow the excess solid to settle.
-
To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed (e.g., 5000 rpm) for 10-15 minutes.
-
-
Sample Collection:
-
Carefully withdraw a precise volume of the clear supernatant (e.g., 1 mL) using a pipette. To avoid disturbing the solid pellet, it is advisable to take the sample from the upper portion of the supernatant.
-
Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining microparticles.
-
-
Gravimetric Analysis:
-
Weigh a clean, dry, pre-weighed vial.
-
Transfer the filtered supernatant to the pre-weighed vial.
-
Record the total weight of the vial and the supernatant.
-
Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80 °C) until a constant weight is achieved.
-
Once dry, allow the vial to cool to room temperature in a desiccator before weighing it again to determine the mass of the dissolved solid.
-
-
Calculation of Solubility:
-
Calculate the solubility using the following formula: Solubility ( g/100 mL) = (mass of dissolved solid / volume of supernatant) * 100
-
Alternative Method: UV-Vis Spectrophotometry
For compounds with a suitable chromophore, like this compound due to its phenyl ring, UV-Vis spectrophotometry can be a faster alternative for concentration determination.[18]
-
Prepare a calibration curve by measuring the absorbance of a series of standard solutions of this compound of known concentrations at its wavelength of maximum absorbance (λmax).
-
Prepare the saturated solution and collect the supernatant as described in steps 1-4 of the gravimetric method.
-
Dilute the supernatant with the same solvent to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted supernatant and determine its concentration from the calibration curve.
-
Calculate the original concentration of the saturated solution by accounting for the dilution factor.
Mandatory Visualization
The following diagram illustrates the experimental workflow for determining the solubility of this compound.
Caption: Workflow for Solubility Determination.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - MedChem Express [bioscience.co.uk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. Bioanalysis in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uobabylon.edu.iq [uobabylon.edu.iq]
- 9. L-Phenylalanine | C9H11NO2 | CID 6140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Molal Solubility, Dissociation, Association and Solvation Parameters for Saturated Phenylalanine Solutions in Various Solvents at 298.15 K [article.sapub.org]
- 11. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 12. researchgate.net [researchgate.net]
- 13. sepax-tech.com.cn [sepax-tech.com.cn]
- 14. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 15. microbenotes.com [microbenotes.com]
- 16. Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP00005E [pubs.rsc.org]
- 17. calpaclab.com [calpaclab.com]
- 18. Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Peptides Containing 4-Methylphenylalanine by HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids, such as 4-methylphenylalanine (4-Me-Phe), into peptide sequences is a powerful strategy in drug discovery and development. This modification can enhance peptide stability, receptor affinity, and pharmacokinetic properties. However, the increased hydrophobicity imparted by the 4-methylphenylalanine residue often presents challenges during purification. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the predominant and most effective technique for purifying these modified peptides to the high degree of purity required for research and therapeutic applications.[1][2]
This document provides a detailed guide to the purification of peptides containing 4-methylphenylalanine using RP-HPLC. It covers the principles of the methodology, detailed experimental protocols, and data presentation to aid researchers in developing robust and efficient purification strategies.
Principle of Separation
Reversed-phase HPLC separates molecules based on their hydrophobicity.[1][3] The stationary phase is non-polar (e.g., C18-modified silica), while the mobile phase is polar (typically a mixture of water and an organic solvent like acetonitrile).[1][4] Peptides are loaded onto the column in a highly aqueous mobile phase, where they bind to the hydrophobic stationary phase. A gradient of increasing organic solvent concentration is then applied to the column. This increasing non-polarity of the mobile phase competes with the stationary phase for the peptide, causing the peptide to elute.[4] More hydrophobic peptides, such as those containing 4-methylphenylalanine, interact more strongly with the stationary phase and thus require a higher concentration of organic solvent to elute.[5][6] Trifluoroacetic acid (TFA) is commonly added to the mobile phase as an ion-pairing agent to improve peak shape and resolution.[7][8]
Experimental Workflow
The overall process for the purification of a crude peptide containing 4-methylphenylalanine is outlined below. It begins with the preparation of the crude sample and culminates in the isolation of the pure, lyophilized peptide.
Materials and Methods
Instrumentation and Columns
-
HPLC System: A preparative or semi-preparative HPLC system equipped with a gradient pump, an autosampler or manual injector, and a UV detector is required.[1]
-
Columns: The choice of column is critical for successful purification. For peptides containing the hydrophobic 4-methylphenylalanine residue, the following stationary phases are recommended:
-
C18: The most common and a good starting point for most peptides.[9]
-
C8 or C4: For very hydrophobic peptides, a less retentive stationary phase like C8 or C4 may provide better separation and peak shape.[5][9]
-
Phenyl: The aromatic nature of a phenyl-based stationary phase can offer alternative selectivity for peptides containing aromatic residues like 4-methylphenylalanine.[5][9]
-
Pore Size: A wide pore size (e.g., 300 Å) is generally recommended for peptides to ensure efficient mass transfer.[7][10]
-
Reagents
-
Solvent A (Aqueous): HPLC-grade water with 0.1% (v/v) Trifluoroacetic Acid (TFA).
-
Solvent B (Organic): HPLC-grade acetonitrile (B52724) (ACN) with 0.1% (v/v) Trifluoroacetic Acid (TFA).[11]
-
Sample Solvent: Initially, attempt to dissolve the crude peptide in Solvent A. For highly hydrophobic peptides, a small amount of acetonitrile or DMSO may be necessary for complete dissolution.[1][5]
Safety Note: Trifluoroacetic acid (TFA) is highly corrosive and should be handled with appropriate personal protective equipment in a fume hood.[1][12]
Detailed Experimental Protocols
Protocol 1: Sample Preparation
Proper sample preparation is crucial to prevent column clogging and ensure reproducible results.[1]
-
Solubilization: Weigh the crude, lyophilized peptide and dissolve it in a suitable solvent. A good starting point is the initial mobile phase condition (e.g., 95% Solvent A / 5% Solvent B).[1] For peptides containing 4-methylphenylalanine that exhibit poor aqueous solubility, dissolve the peptide in a minimal amount of DMSO and then dilute with the initial mobile phase.[5][13]
-
Filtration: Filter the dissolved sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.[12]
Protocol 2: Analytical Method Development (Scouting Run)
Before proceeding to preparative scale, it is essential to develop the separation method on an analytical column.
-
Column: Use an analytical RP-HPLC column (e.g., C18, 4.6 x 250 mm, 5 µm) with the same stationary phase as the intended preparative column.[9][11]
-
Equilibration: Equilibrate the column with the starting mobile phase composition (e.g., 95% A / 5% B) for at least 5-10 column volumes.[1]
-
Injection: Inject a small amount of the prepared sample.
-
Gradient: Run a broad, linear "scouting" gradient (e.g., 5% to 95% B over 30-40 minutes) to determine the approximate acetonitrile concentration at which the target peptide elutes.[9]
-
Detection: Monitor the elution profile at 214 nm (for the peptide bond) and 280 nm (for aromatic residues).[12]
Protocol 3: Preparative Method Optimization and Purification
Based on the scouting run, design a focused gradient for the preparative purification.
-
Column: Use a semi-preparative or preparative column (e.g., C18, 10-50 mm ID) with the same stationary phase as the analytical column.
-
Flow Rate: Scale the flow rate from the analytical method based on the column diameters.
-
Focused Gradient: Design a shallower gradient around the elution point of your target peptide to maximize resolution. For example, if the peptide eluted at 40% B in the scouting run, a focused gradient could be 30-50% B over 20-40 minutes.[9]
-
Sample Loading: The loading capacity depends on the column dimensions and the complexity of the crude mixture. A general guideline is 1-2 mg of crude peptide per milliliter of column volume.[9]
-
Injection and Fraction Collection: After equilibrating the column, inject the sample and begin collecting fractions as the main peak begins to elute.[11][12]
Data Presentation: Illustrative Purification Data
The following tables summarize typical data obtained during the purification of a hypothetical 10-amino acid peptide containing one 4-methylphenylalanine residue.
Table 1: HPLC System and Column Parameters
| Parameter | Analytical | Preparative |
| Column | C18, 4.6 x 250 mm, 5 µm, 300 Å | C18, 21.2 x 250 mm, 5 µm, 300 Å |
| Flow Rate | 1.0 mL/min | 20.0 mL/min |
| Detection | 214 nm, 280 nm | 214 nm, 280 nm |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |
Table 2: Gradient Conditions and Results
| Run Type | Gradient (%B) | Time (min) | Target Peptide Retention Time (min) | Crude Purity (%) | Purified Purity (%) |
| Analytical Scouting | 5 - 95% | 40 | 22.5 (at ~48% B) | 65% | N/A |
| Preparative Focused | 38 - 58% | 20 | 12.8 | N/A | >98% |
Troubleshooting Common Issues
The purification of hydrophobic peptides can sometimes be challenging. The diagram below outlines a logical approach to troubleshooting common problems.
Conclusion
The purification of peptides containing 4-methylphenylalanine by RP-HPLC is a highly effective method when approached systematically. Careful method development, starting with an analytical scouting run and progressing to a focused preparative gradient, is key to achieving high purity and recovery. By selecting the appropriate column and optimizing mobile phase conditions, the challenges associated with the hydrophobicity of these modified peptides can be successfully overcome. The protocols and data presented here provide a solid foundation for researchers to develop tailored purification strategies for their specific peptide of interest.
References
- 1. benchchem.com [benchchem.com]
- 2. bachem.com [bachem.com]
- 3. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 5. researchgate.net [researchgate.net]
- 6. harvardapparatus.com [harvardapparatus.com]
- 7. agilent.com [agilent.com]
- 8. agilent.com [agilent.com]
- 9. benchchem.com [benchchem.com]
- 10. waters.com [waters.com]
- 11. peptide.com [peptide.com]
- 12. protocols.io [protocols.io]
- 13. Poor recovery with hydrophobic peptide - Chromatography Forum [chromforum.org]
Application Note: Mass Spectrometry Analysis of Peptides Containing H-DL-Phe(4-Me)-OH
Audience: Researchers, scientists, and drug development professionals.
Introduction
The incorporation of unnatural amino acids, such as H-DL-Phe(4-Me)-OH (4-Methyl-DL-phenylalanine), into peptide sequences is a key strategy in modern drug discovery and development.[1] These modifications can enhance peptide stability, receptor affinity, and pharmacokinetic properties. This compound, a derivative of phenylalanine, introduces a methyl group to the phenyl ring, which can influence hydrophobic interactions with biological targets.[2] Accurate and robust analytical methods are crucial for the characterization of these modified peptides. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the premier analytical technique for confirming the sequence and identifying post-translational or synthetic modifications in peptides.[3]
This application note provides a detailed protocol for the analysis of peptides containing this compound using LC-MS/MS. It covers sample preparation, instrument parameters, and data analysis strategies tailored for researchers working on peptidomimetics and novel therapeutic peptides.
Experimental Workflow
The overall workflow for the analysis of peptides containing this compound involves several key stages, from sample preparation to data interpretation. The following diagram illustrates the typical experimental sequence.
Caption: Experimental workflow for LC-MS/MS analysis of modified peptides.
Materials and Reagents
-
Peptide Sample: Synthetic peptide containing this compound.
-
Solvents:
-
LC-MS grade water
-
LC-MS grade acetonitrile (B52724) (ACN)
-
LC-MS grade methanol (B129727) (for cleaning)
-
-
Mobile Phase Additives:
-
Formic acid (FA), 0.1% (v/v)
-
Trifluoroacetic acid (TFA), 0.1% (v/v) (Note: TFA can cause ion suppression but improves chromatography)[4]
-
-
Sample Preparation:
-
C18 solid-phase extraction (SPE) cartridges or ZipTips for desalting.
-
Eppendorf tubes and appropriate pipettes.
-
-
Instrumentation:
-
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Orbitrap, Q-TOF).
-
Experimental Protocols
Sample Preparation
Proper sample preparation is critical to remove contaminants like salts and residual synthesis reagents that can interfere with ionization and chromatographic separation.[5]
-
Peptide Reconstitution:
-
Dissolve the lyophilized peptide powder in a suitable solvent. For most peptides, 0.1% formic acid in water is a good starting point.
-
The final concentration should be in the range of 100 fmol/µL to 1 pmol/µL for direct injection.
-
-
Desalting Protocol (using C18 ZipTips):
-
Wetting: Aspirate and dispense 10 µL of 50% acetonitrile in water three times.
-
Equilibration: Aspirate and dispense 10 µL of 0.1% TFA or 0.1% FA in water three times.
-
Binding: Slowly aspirate and dispense the reconstituted peptide sample (up to 10 µL) for 10-15 cycles to ensure binding to the C18 resin.
-
Washing: Aspirate and dispense 10 µL of 0.1% FA in water three times to wash away salts.
-
Elution: Elute the purified peptide by aspirating and dispensing 5-10 µL of 50-70% ACN with 0.1% FA. Collect the eluate for LC-MS/MS analysis.
-
LC-MS/MS Analysis
The following parameters are a general guideline and should be optimized for the specific peptide and instrument used.
Liquid Chromatography (LC) Parameters:
-
Column: C18 reversed-phase column (e.g., 1.7 µm particle size, 2.1 mm x 100 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 200-300 µL/min.
-
Column Temperature: 40 °C.[6]
-
Injection Volume: 1-5 µL.
-
Gradient: A typical gradient for peptide analysis is as follows:
| Time (min) | % Mobile Phase B |
| 0.0 | 2 |
| 5.0 | 2 |
| 35.0 | 40 |
| 40.0 | 95 |
| 45.0 | 95 |
| 46.0 | 2 |
| 60.0 | 2 |
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 – 4.5 kV.
-
Source Temperature: 150 °C.[3]
-
Desolvation Gas Flow: Optimized for the instrument (e.g., 8-12 L/min).
-
MS1 Scan Range: m/z 300 – 2000.
-
MS2 Acquisition: Data-Dependent Acquisition (DDA) of the top 3-5 most intense precursor ions.
-
Fragmentation Method: Higher-energy Collisional Dissociation (HCD) or Collision-Induced Dissociation (CID).
-
Collision Energy: Use a stepped normalized collision energy (e.g., 25, 30, 35%) or a fixed energy around 30-35%.[3]
-
Dynamic Exclusion: Enabled for 30-60 seconds to allow for the detection of lower abundance precursors.[3]
Data Analysis and Interpretation
The analysis of MS/MS data for peptides containing this compound involves confirming the peptide sequence and localizing the modification. The mass of the this compound residue is approximately 179.22 Da, with a monoisotopic mass of the residue in a peptide chain being C10H11NO (161.0841 Da). This is an increase of 14.0157 Da (a methyl group) compared to a standard phenylalanine residue.
When analyzing the MS/MS spectrum:
-
Look for the characteristic b- and y-ion series.
-
A mass shift of +14.0157 Da in the fragment ions containing the this compound residue will confirm its location. For example, if the modification is at the third residue, all b-ions from b3 onwards and all y-ions from y(n-2) onwards (for a peptide of length n) will show this mass increase.
Quantitative Data Summary
The following table provides a template with hypothetical data for the analysis of a model peptide Ac-Gly-X-Ala-Arg-NH2, where X is this compound. Researchers should populate this table with their own experimental results.
| Peptide Sequence | Modification | Calculated Precursor m/z | Observed Precursor m/z | Charge State | Retention Time (min) | Key Fragment Ions (b/y) |
| Ac-G-[Phe(4-Me)]-A-R-NH2 | This compound | 548.3157 | 548.3155 | +1 | 18.5 | b2: 219.12, y2: 245.16, y3: 316.19 |
| Ac-G-[Phe(4-Me)]-A-R-NH2 | This compound | 274.6623 | 274.6621 | +2 | 18.5 | b2: 219.12, y2: 245.16, y3: 316.19 |
Application in a Biological Context: Signaling Pathway Modulation
Peptides containing unnatural amino acids are often designed to modulate protein-protein interactions, which are central to cellular signaling. For example, a peptide containing this compound could be designed to inhibit the interaction between a kinase and its substrate, thereby blocking a phosphorylation cascade.
References
- 1. asianpubs.org [asianpubs.org]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. LC-MS for the Identification of Post-Translational Modifications of Proteins | Protein and Peptide Analysis by LC-MS: Experimental Strategies | Books Gateway | Royal Society of Chemistry [books.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. LC-MS Sample Preparation | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Development of an LC-MS/MS peptide mapping protocol for the NISTmAb - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NMR Spectroscopy of Peptides with 4-Methylphenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the three-dimensional structure, dynamics, and interactions of peptides in solution. The incorporation of non-canonical amino acids, such as 4-methylphenylalanine (MePhe), into peptide sequences is a common strategy in drug discovery to enhance potency, stability, and pharmacokinetic properties. The methyl group on the phenyl ring of MePhe can serve as a valuable structural probe, providing unique NMR signatures and influencing peptide conformation.
These application notes provide a comprehensive overview and detailed protocols for the synthesis, purification, and NMR analysis of peptides containing 4-methylphenylalanine. The information is intended to guide researchers in utilizing NMR to characterize these modified peptides for applications in drug development and structural biology.
Peptide Synthesis and Purification
The synthesis of peptides incorporating 4-methylphenylalanine can be readily achieved using standard solid-phase peptide synthesis (SPPS) protocols. The following is a general protocol based on Fmoc/tBu chemistry.
Materials and Reagents
-
Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-L-4-methylphenylalanine)
-
Coupling reagents (e.g., HATU, HBTU)
-
Base (e.g., DIEA)
-
Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)
-
Solvents: DMF, DCM, NMP
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Diethyl ether
-
HPLC grade water and acetonitrile (B52724) with 0.1% TFA
Protocol for Manual Solid-Phase Peptide Synthesis
-
Resin Swelling: Swell the Rink Amide resin in N-methylpyrrolidinone (NMP) or dimethylformamide (DMF) for at least 2 hours in a reaction vessel.[1]
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Thoroughly wash the resin with DMF and then dichloromethane (B109758) (DCM) to remove residual piperidine.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-protected amino acid (3-5 equivalents) with a coupling reagent like HATU (3-5 equivalents) and a base such as DIEA (6-10 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.
-
Monitor the coupling reaction completion using a qualitative test like the Kaiser test.[2]
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence, including Fmoc-L-4-methylphenylalanine.
-
Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid, 2.5% Triisopropylsilane, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[1]
-
-
Peptide Precipitation and Purification:
-
Precipitate the cleaved peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry.
-
NMR Sample Preparation
Proper sample preparation is critical for acquiring high-quality NMR data.
Protocol for NMR Sample Preparation
-
Peptide Quantification: Accurately determine the concentration of the purified, lyophilized peptide.
-
Solvent Selection: Dissolve the peptide in a suitable deuterated solvent. For most peptides, a mixture of 90% H₂O/10% D₂O is used to observe exchangeable amide protons.[3] Deuterated organic solvents like DMSO-d₆ can also be used.
-
Concentration: Prepare the NMR sample at a concentration typically ranging from 0.5 mM to 5 mM.[1] Higher concentrations generally lead to better signal-to-noise ratios.
-
pH Adjustment: Adjust the pH of the sample to the desired value (typically between 4 and 6 for optimal amide proton exchange rates) using small aliquots of dilute DCl or NaOD.
-
Internal Standard: Add a small amount of an internal reference standard, such as DSS or TSP, for chemical shift referencing.
-
Transfer to NMR Tube: Transfer the final sample solution to a high-quality NMR tube.
NMR Data Acquisition
A standard set of 1D and 2D NMR experiments is typically acquired for the structural analysis of peptides.
Key NMR Experiments
-
1D ¹H: Provides a general overview of the sample's purity and folding state.
-
2D ¹H-¹H TOCSY (Total Correlation Spectroscopy): Identifies protons that are part of the same amino acid spin system.[4]
-
2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space (typically < 5 Å), which is crucial for determining the peptide's three-dimensional structure.[3][4]
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons. This is particularly useful if ¹³C-isotopic labeling is employed.
-
2D ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): Correlates amide protons with their directly attached nitrogens. This is a powerful experiment for monitoring the chemical environment of each amino acid residue, especially with ¹⁵N-labeling.
General NMR Acquisition Parameters
The following table provides typical acquisition parameters for common NMR experiments on a 600 MHz spectrometer. These may need to be optimized for specific samples and instruments.
| Parameter | 1D ¹H | 2D TOCSY | 2D NOESY | 2D ¹H-¹³C HSQC |
| Spectral Width (¹H) | 12-16 ppm | 12-16 ppm | 12-16 ppm | 12-16 ppm |
| Spectral Width (¹³C) | - | - | - | 40-80 ppm |
| Number of Scans | 16-64 | 8-32 | 16-64 | 32-128 |
| Relaxation Delay | 1-2 s | 1-2 s | 1-2 s | 1-2 s |
| TOCSY Mixing Time | - | 60-80 ms | - | - |
| NOESY Mixing Time | - | - | 100-300 ms | - |
Data Presentation: Expected NMR Data for a Peptide with 4-Methylphenylalanine
The following tables present hypothetical but realistic ¹H and ¹³C NMR chemical shift data for a model peptide, Ac-Gly-Ala-MePhe -Leu-NH₂. These values are based on typical chemical shifts for standard amino acids and estimated shifts for the 4-methylphenylalanine residue.
Hypothetical ¹H Chemical Shifts (ppm)
| Residue | HN | Hα | Hβ | Hγ | Hδ | Other |
| Gly | 8.35 | 3.97 | - | - | - | - |
| Ala | 8.15 | 4.35 | 1.40 | - | - | - |
| MePhe | 8.05 | 4.65 | 3.15, 3.05 | - | 7.10 (d) | CH₃: 2.30 (s) |
| 7.00 (d) | ||||||
| Leu | 7.95 | 4.30 | 1.70 | 1.60 | 0.95, 0.90 | - |
Hypothetical ¹³C Chemical Shifts (ppm)
| Residue | Cα | Cβ | Cγ | Cδ | Other |
| Gly | 43.5 | - | - | - | C'=173.0 |
| Ala | 50.8 | 17.5 | - | - | C'=175.5 |
| MePhe | 55.5 | 38.0 | 137.0 | 130.0, 129.5 | CH₃: 21.0, C'=174.0 |
| Leu | 52.0 | 40.5 | 25.0 | 23.0, 22.0 | C'=176.0 |
Experimental Workflow and Data Analysis
The overall workflow for the NMR structural analysis of a peptide containing 4-methylphenylalanine is depicted below.
Resonance Assignment
The first step in data analysis is to assign all the observed NMR signals to specific protons in the peptide sequence. This is achieved by systematically analyzing the TOCSY and NOESY spectra. The distinct signals from the 4-methylphenylalanine, particularly the aromatic protons and the methyl group protons, can serve as key starting points for the assignment process.
Conformational Analysis
Once the resonances are assigned, the NOESY spectrum is used to identify through-space correlations between protons. These NOEs are translated into distance restraints (e.g., strong, medium, weak corresponding to ~1.8-2.7 Å, ~1.8-3.3 Å, and ~1.8-5.0 Å, respectively). These experimental restraints, along with standard bond lengths and angles, are then used in molecular dynamics or distance geometry algorithms to calculate an ensemble of 3D structures of the peptide that are consistent with the NMR data. The methyl group of the 4-methylphenylalanine can provide crucial long-range NOEs that help to define the overall fold of the peptide.
Signaling Pathway Visualization
The incorporation of 4-methylphenylalanine can be used to probe the binding of a peptide to its target protein, potentially modulating a signaling pathway. The following diagram illustrates a hypothetical scenario where a MePhe-containing peptide acts as an inhibitor of a kinase signaling cascade.
In this model, the MePhe-peptide could be designed to bind to the active site of Kinase A, preventing its downstream signaling. NMR can be used to map the binding interface between the peptide and the kinase, providing structural insights for further drug optimization.
Conclusion
The incorporation of 4-methylphenylalanine into peptides provides a powerful tool for structure-activity relationship studies in drug discovery. NMR spectroscopy is an indispensable technique for characterizing the conformational impact of this modification. The protocols and data presented here serve as a comprehensive guide for researchers to successfully synthesize, purify, and analyze peptides containing 4-methylphenylalanine using NMR, ultimately aiding in the rational design of novel peptide-based therapeutics.
References
Application Notes and Protocols for H-DL-Phe(4-Me)-OH in Enzyme Inhibitor Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-DL-Phe(4-Me)-OH, also known as 4-methyl-DL-phenylalanine, is a non-proteinogenic amino acid that serves as a valuable building block in the design and synthesis of enzyme inhibitors. Its unique structural feature, a methyl group at the para-position of the phenyl ring, offers distinct steric and electronic properties compared to its natural counterpart, phenylalanine. This modification can be strategically employed to enhance inhibitor potency, selectivity, and pharmacokinetic profiles. These application notes provide a comprehensive overview of the utility of this compound in the design of inhibitors for several key enzyme classes, supported by detailed protocols for their evaluation.
Rationale for Using this compound in Inhibitor Design
The incorporation of this compound into inhibitor scaffolds can confer several advantages:
-
Enhanced Hydrophobic Interactions: The additional methyl group increases the hydrophobicity of the side chain, potentially leading to stronger binding interactions within hydrophobic pockets of an enzyme's active site.
-
Improved Selectivity: The steric bulk of the methyl group can be exploited to achieve selectivity for a target enzyme over closely related isoforms, where the active site topology may differ subtly.
-
Metabolic Stability: Modification of the phenyl ring can block sites of metabolic hydroxylation, thereby increasing the in vivo half-life of the inhibitor.
-
Conformational Restriction: The methyl group can influence the preferred conformation of the inhibitor, pre-organizing it for optimal binding to the target enzyme.
Target Enzyme Classes for this compound-Containing Inhibitors
Research has demonstrated the utility of phenylalanine derivatives in the development of inhibitors for a range of enzymes. Based on this, this compound is a promising candidate for incorporation into inhibitors targeting the following enzyme families:
-
Integrins (e.g., VLA-4): Very Late Antigen-4 (VLA-4) is a key mediator of cell adhesion and migration in inflammatory responses. Phenylalanine-based antagonists have shown significant promise in blocking the interaction between VLA-4 and its ligand, VCAM-1.
-
Viral Proteases (e.g., HIV Protease): Phenylalanine and its analogs are crucial components of many HIV protease inhibitors, mimicking the natural substrates of the enzyme.
-
Carboxypeptidases: These enzymes are involved in various physiological processes, including peptide hormone regulation. Phenylalanine derivatives have been designed as potent inhibitors of carboxypeptidases.
-
Peptidyl-prolyl cis-trans Isomerases (e.g., Pin1): Pin1 is a key regulator of cell signaling and is a promising target in cancer therapy. Phenylalanine-containing molecules have been explored as Pin1 inhibitors.
Quantitative Data on Phenylalanine-Based Inhibitors
While specific inhibitory data for compounds containing the this compound moiety is not extensively available in the public domain, the following table summarizes representative quantitative data for inhibitors incorporating phenylalanine or its derivatives against the target enzyme classes. This data provides a benchmark for the potencies that can be achieved.
| Target Enzyme | Inhibitor Class/Example | Potency (IC50/EC50/Ki) | Reference Compound |
| VLA-4 | Substituted N-(3,5-dichlorobenzenesulfonyl)-L-prolyl-phenylalanine analogues | IC50 ≈ 1 nM | - |
| HIV-1 Capsid | 4-methoxy-N-methylaniline substituted phenylalanine (II-13c) | EC50 = 5.14 µM | PF-74 (EC50 = 0.42 µM) |
| HIV-1 Capsid | Indolin-5-amine substituted phenylalanine (V-25i) | EC50 = 2.57 µM | PF-74 (EC50 = 0.42 µM) |
| Carboxypeptidase A | N-(Hydroxyaminocarbonyl)phenylalanine | Ki = 2.09 µM | - |
| Pin1 | Virtual screening hit 1 (VS1) | IC50 = 6.4 µM | All-trans retinoic acid (ATRA, IC50 = 33.2 µM) |
| Pin1 | Virtual screening hit 2 (VS2) | IC50 = 29.3 µM | All-trans retinoic acid (ATRA, IC50 = 33.2 µM) |
Experimental Protocols
General Protocol for Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of a compound synthesized using this compound. Specific conditions such as buffer composition, substrate concentration, and detection method will need to be optimized for each target enzyme.
Materials:
-
Target Enzyme
-
Substrate for the target enzyme
-
Test inhibitor (containing this compound)
-
Reference inhibitor (if available)
-
Assay buffer (optimized for the target enzyme)
-
96-well microplates (clear, black, or white depending on the detection method)
-
Microplate reader (for absorbance, fluorescence, or luminescence)
-
Reagent-grade water
-
DMSO (for dissolving inhibitors)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test inhibitor and reference inhibitor in DMSO (e.g., 10 mM).
-
Prepare a series of dilutions of the inhibitors in assay buffer. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid affecting enzyme activity.
-
Prepare the enzyme solution to the desired concentration in assay buffer.
-
Prepare the substrate solution to the desired concentration in assay buffer. The optimal substrate concentration is often at or near the Michaelis-Menten constant (Km) of the enzyme.
-
-
Assay Setup:
-
In a 96-well plate, add a small volume of the diluted inhibitor solutions to the appropriate wells.
-
Include control wells:
-
No inhibitor control (100% activity): Add assay buffer with the same concentration of DMSO as the inhibitor wells.
-
No enzyme control (background): Add assay buffer and substrate, but no enzyme.
-
-
Add the enzyme solution to all wells except the "no enzyme control" wells.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme.
-
-
Initiation of Reaction and Detection:
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Immediately begin monitoring the reaction progress using a microplate reader. The detection method will depend on the nature of the substrate and product (e.g., colorimetric, fluorometric, or luminescent).
-
Record data at regular intervals for a specific duration.
-
-
Data Analysis:
-
Calculate the initial reaction rates (velocity) from the linear portion of the progress curves.
-
Subtract the background rate (from "no enzyme control" wells) from all other rates.
-
Normalize the data by expressing the reaction rates in the presence of the inhibitor as a percentage of the "no inhibitor control" (100% activity).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic equation) to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
-
Protocol for Determination of Inhibition Constant (Ki)
The Ki value is a more absolute measure of inhibitor potency than the IC50. For competitive inhibitors, the Ki can be determined from the IC50 value using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [S]/Km)
Where:
-
[S] is the substrate concentration used in the IC50 determination.
-
Km is the Michaelis-Menten constant of the enzyme for the substrate.
To determine Ki, the Km of the enzyme for its substrate must first be experimentally determined.
Signaling Pathways and Experimental Workflows
VLA-4 Signaling in Inflammation
VLA-4 plays a crucial role in the adhesion of leukocytes to the vascular endothelium, a critical step in the inflammatory response.[1][2] Inhibition of VLA-4 can disrupt this process and reduce inflammation.
Caption: VLA-4 signaling pathway in leukocyte adhesion and inflammation.
HIV Protease in Viral Replication
HIV protease is essential for the maturation of new viral particles, making it a key target for antiretroviral therapy.[3]
Caption: Role of HIV protease in the viral replication cycle.
Carboxypeptidase in Peptide Hormone Regulation
Carboxypeptidases are involved in the post-translational modification of peptide hormones, converting them into their biologically active forms.[4]
Caption: Carboxypeptidase function in peptide hormone maturation.
Pin1 in Cancer Signaling
Pin1 is a peptidyl-prolyl isomerase that regulates the function of numerous proteins involved in cell cycle progression and tumorigenesis.[5][6][7][8]
Caption: Pin1 signaling pathway in cancer development.
Conclusion
This compound is a versatile building block for the rational design of enzyme inhibitors. Its unique properties can be leveraged to develop potent and selective inhibitors for a variety of therapeutic targets. The protocols and information provided in these application notes are intended to guide researchers in the effective utilization of this compound in their drug discovery efforts.
References
- 1. VLA-4 - Wikipedia [en.wikipedia.org]
- 2. karger.com [karger.com]
- 3. Protease | NIH [clinicalinfo.hiv.gov]
- 4. Carboxypeptidase - Wikipedia [en.wikipedia.org]
- 5. Pin1 as a central node in oncogenic signaling: Mechanistic insights and clinical prospects (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The role of the master cancer regulator Pin1 in the development and treatment of cancer [frontiersin.org]
- 7. Frontiers | Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics [frontiersin.org]
- 8. Targeting Pin1 for Modulation of Cell Motility and Cancer Therapy [mdpi.com]
Application Notes and Protocols for the Synthesis of Bioactive Peptides with 4-Methylphenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids into peptide sequences is a powerful strategy in medicinal chemistry to enhance biological activity, improve metabolic stability, and modulate pharmacokinetic properties. One such unnatural amino acid, 4-methylphenylalanine (p-Me-Phe), a derivative of phenylalanine, has garnered interest due to its potential to influence peptide conformation and receptor interactions. The additional methyl group on the phenyl ring can alter the hydrophobicity and steric bulk of the side chain, leading to modified binding affinities and selectivities for biological targets.
This document provides detailed application notes and experimental protocols for the synthesis, purification, and characterization of bioactive peptides containing 4-methylphenylalanine. We will use a hypothetical tetrapeptide antagonist of the melanocortin-4 receptor (MC4R), based on known structure-activity relationships of similar peptides, as a case study. The substitution of a phenylalanine residue with 4-methylphenylalanine can be a key modification to fine-tune the pharmacological profile of such peptides.
Featured Bioactive Peptide: A Melanocortin-4 Receptor Antagonist
Melanocortin receptors, particularly the MC4R, are G protein-coupled receptors (GPCRs) involved in the regulation of energy homeostasis and appetite. Antagonists of the MC4R are valuable research tools and have therapeutic potential. Here, we describe a hypothetical MC4R antagonist, designated Antago-pMePhe , with the sequence Ac-Arg-His-(p-Me)Phe-Arg-NH₂. This peptide is designed based on the core pharmacophore of melanocortin antagonists where strategic modifications can lead to potent and selective receptor blockade.
Quantitative Bioactivity Data
The biological activity of Antago-pMePhe and a control peptide with unsubstituted phenylalanine (Antago-Phe) are presented in the table below. The data represents hypothetical values based on typical potencies of similar melanocortin receptor antagonists.
| Peptide | Sequence | Target | Assay | IC50 (nM) |
| Antago-pMePhe | Ac-Arg-His-(p-Me)Phe-Arg-NH₂ | MC4R | Competitive Binding | 15 |
| Antago-Phe (Control) | Ac-Arg-His-Phe-Arg-NH₂ | MC4R | Competitive Binding | 50 |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of Antago-pMePhe
This protocol details the manual solid-phase synthesis of Antago-pMePhe using Fmoc/tBu chemistry.[1][2][3]
Materials:
-
Rink Amide MBHA resin (0.5 mmol/g substitution)
-
Fmoc-Arg(Pbf)-OH
-
Fmoc-p-Methyl-Phe-OH
-
Fmoc-His(Trt)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Ethyl cyanohydroxyiminoacetate (Oxyma)
-
20% (v/v) piperidine (B6355638) in dimethylformamide (DMF)
-
Acetic anhydride (B1165640)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell 1 g of Rink Amide MBHA resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 10 mL of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for 15 minutes.
-
Wash the resin with DMF (5 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).
-
-
First Amino Acid Coupling (Fmoc-Arg(Pbf)-OH):
-
In a separate vial, dissolve 4 equivalents of Fmoc-Arg(Pbf)-OH, 4 equivalents of Oxyma, and 4 equivalents of DIC in DMF.
-
Pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 2 hours at room temperature.
-
Perform a Kaiser test to confirm complete coupling. If the test is positive, repeat the coupling.
-
Wash the resin with DMF (5 x 10 mL).
-
-
Subsequent Synthesis Cycles: Repeat the Fmoc deprotection and coupling steps for Fmoc-p-Methyl-Phe-OH, Fmoc-His(Trt)-OH, and Fmoc-Arg(Pbf)-OH in sequence.
-
N-terminal Acetylation:
-
After the final Fmoc deprotection, wash the resin with DMF.
-
Add a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF to the resin.
-
Agitate for 30 minutes.
-
Wash the resin with DMF (5 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Dry the resin under vacuum.
-
-
Cleavage and Deprotection:
-
Add 10 mL of the cleavage cocktail to the dried resin.
-
Agitate for 3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to 50 mL of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Instrumentation and Columns:
-
Preparative HPLC system with a UV detector.
-
C18 reverse-phase column (e.g., 10 µm particle size, 250 x 21.2 mm).
Mobile Phases:
-
Solvent A: 0.1% TFA in water.
-
Solvent B: 0.1% TFA in acetonitrile.
Procedure:
-
Dissolve the crude peptide in a minimal amount of Solvent A.
-
Filter the solution to remove any particulates.
-
Inject the sample onto the equilibrated C18 column.
-
Elute the peptide using a linear gradient of Solvent B, for example, 5-65% Solvent B over 60 minutes.
-
Monitor the elution at 220 nm and 280 nm.
-
Collect fractions corresponding to the major peak.
-
Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Pool the fractions with >95% purity and lyophilize to obtain the pure peptide as a white powder.[4][5][6]
Characterization by Mass Spectrometry
Instrumentation:
-
MALDI-TOF or ESI-LC/MS system.
Procedure:
-
Dissolve a small amount of the purified, lyophilized peptide in an appropriate solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid for ESI).
-
For MALDI, mix the peptide solution with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid).
-
Acquire the mass spectrum in the positive ion mode.
-
Compare the observed molecular weight with the calculated theoretical mass of Antago-pMePhe (C₃₃H₅₂N₁₂O₅, Calculated [M+H]⁺ = 725.42 Da).
Signaling Pathway
Antago-pMePhe, as an antagonist of the MC4R, is expected to block the signaling cascade initiated by the endogenous agonist, α-melanocyte-stimulating hormone (α-MSH). The MC4R is a Gs-coupled GPCR.[7]
Conclusion
The incorporation of 4-methylphenylalanine into bioactive peptides represents a viable strategy for modulating their pharmacological properties. The detailed protocols provided herein for the synthesis, purification, and characterization of a model MC4R antagonist, Antago-pMePhe, offer a practical guide for researchers in the field. The enhanced potency observed in our hypothetical example underscores the potential of this modification in drug discovery and development. These methodologies can be adapted for the synthesis of other bioactive peptides where the introduction of a 4-methylphenylalanine residue may lead to improved therapeutic candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. Solid-phase synthesis - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Melanocortin Antagonist Tetrapeptides with Minimal Agonist Activity at the Mouse Melanocortin-3 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and SAR study of opioid receptor ligands: mono- and bis-indolomorphinans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. mta.scholaris.ca [mta.scholaris.ca]
Application Notes and Protocols for Analyzing the Stability of 4-Methylphenylalanine Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stability of peptide-based therapeutics is a critical factor in their development and efficacy. Peptides are often susceptible to rapid degradation by proteases in biological systems, which can significantly limit their bioavailability and therapeutic window. The incorporation of non-canonical amino acids, such as 4-methylphenylalanine (4-Me-Phe), is a promising strategy to enhance peptide stability against enzymatic degradation.[1][2] This modification, which involves the addition of a methyl group to the phenyl ring of phenylalanine, can sterically hinder the approach of proteases without significantly altering the overall structure and biological activity of the peptide.
These application notes provide detailed methodologies for analyzing the stability of peptides containing 4-methylphenylalanine, with a focus on in vitro serum stability assays, and subsequent analysis by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
Data Presentation
A key aspect of evaluating the stabilizing effect of 4-methylphenylalanine is the direct comparison of the modified peptide's stability with its native counterpart. The following table summarizes hypothetical comparative stability data.
| Peptide Sequence | Modification | Matrix | Half-life (t½) in hours | Primary Cleavage Site |
| GFLG | None | Human Serum | 1.5 | G-F |
| G(4-Me-Phe)LG | 4-Methylphenylalanine | Human Serum | 12.0 | G-(4-Me-Phe) |
| YGGFL | None | Rat Plasma | 0.8 | Y-G |
| YGG(4-Me-Phe)L | 4-Methylphenylalanine | Rat Plasma | 7.5 | G-(4-Me-Phe) |
Experimental Protocols
Protocol 1: In Vitro Serum Stability Assay
This protocol outlines a general method for assessing the stability of a 4-methylphenylalanine-containing peptide in serum.[3]
1. Materials:
-
Test peptide (with 4-methylphenylalanine)
-
Control peptide (native sequence)
-
Human or other species-specific serum (pooled, sterile-filtered)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution: 10% (v/v) Trifluoroacetic acid (TFA) in water or Acetonitrile (B52724) (ACN)[4]
-
Microcentrifuge tubes
-
Incubator capable of maintaining 37°C
2. Procedure:
-
Peptide Preparation: Prepare stock solutions of the test and control peptides in sterile water or an appropriate buffer at a concentration of 1 mg/mL.
-
Serum Preparation: Thaw pooled serum on ice. Centrifuge at 10,000 x g for 10 minutes at 4°C to remove any cryoprecipitates.
-
Incubation:
-
In a microcentrifuge tube, add the peptide stock solution to the serum to achieve a final peptide concentration of 100 µg/mL. A typical ratio is 1:9 (v/v) peptide solution to serum.
-
Prepare a control sample by adding the same amount of peptide stock solution to PBS.
-
Incubate all tubes at 37°C in a shaking incubator.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes), withdraw an aliquot (e.g., 50 µL) from each incubation mixture.[4]
-
Immediately stop the enzymatic reaction by adding the aliquot to a tube containing an equal volume of quenching solution (e.g., 50 µL of 10% TFA).
-
-
Sample Processing:
-
Vortex the quenched samples thoroughly.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to precipitate serum proteins.[3]
-
Carefully collect the supernatant for HPLC analysis.
-
Protocol 2: RP-HPLC Method for Quantifying Peptide Degradation
This protocol describes a general Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for separating the intact peptide from its degradation products.[5][6]
1. Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)[6]
2. Mobile Phases:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile (ACN)
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm or 280 nm (if the peptide contains aromatic residues)
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a good starting point. The gradient should be optimized to achieve good separation between the parent peptide and its degradation fragments.[7]
-
Injection Volume: 20 µL
4. Data Analysis:
-
Inject the supernatant from each time point of the stability assay.
-
Identify the peak corresponding to the intact peptide based on its retention time (determined from the t=0 sample).
-
Integrate the peak area of the intact peptide for each time point.
-
Calculate the percentage of intact peptide remaining at each time point relative to the t=0 sample.
-
Plot the percentage of intact peptide versus time and determine the half-life (t½) of the peptide.
Protocol 3: LC-MS/MS for Identification of Degradation Products and Cleavage Sites
This protocol provides a general workflow for using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify the degradation products and pinpoint the exact cleavage sites.[8][9][10]
1. Instrumentation:
-
LC-MS/MS system (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.
2. LC Conditions:
-
Use the same HPLC method as described in Protocol 2, or a nano-LC method for higher sensitivity.[8]
3. MS and MS/MS Parameters:
-
Ionization Mode: Positive ion mode is typically used for peptides.
-
Full Scan MS: Acquire full scan mass spectra over a relevant m/z range (e.g., 300-2000 m/z) to detect the parent peptide and its degradation products.
-
Tandem MS (MS/MS):
-
Select the precursor ions corresponding to the parent peptide and potential degradation products for fragmentation.
-
Use collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) to fragment the peptides.[9]
-
Acquire MS/MS spectra of the fragment ions.
-
4. Data Analysis:
-
Identify Degradation Products: Compare the full scan MS spectra from different time points to identify new peaks that appear over time, which correspond to degradation products.
-
Determine Cleavage Sites:
-
Analyze the MS/MS spectra of the degradation products.
-
Use bioinformatics software (e.g., Mascot, PEAKS) to sequence the degradation fragments.[9]
-
By comparing the sequences of the fragments to the full-length peptide, the exact cleavage site(s) can be determined.
-
Visualizations
Caption: Experimental workflow for peptide stability analysis.
Caption: General peptide degradation pathways.
References
- 1. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monitoring proteolytic processing events by quantitative mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hplc.eu [hplc.eu]
- 7. benchchem.com [benchchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Enzymatic Assays with 4-Methylphenylalanine Substrates
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylphenylalanine is a non-proteinogenic amino acid, a derivative of the essential amino acid L-phenylalanine. Its introduction into biological systems, either as a research tool or as part of a therapeutic agent, necessitates a thorough understanding of its metabolic fate and enzymatic interactions. Of particular interest are enzymes that naturally process aromatic amino acids, such as Phenylalanine Hydroxylase (PAH) and Tyrosine Aminotransferase (TAT). Understanding how these enzymes interact with 4-methylphenylalanine is crucial for predicting its biological activity, potential toxicity, and pharmacokinetic profile.
Phenylalanine Hydroxylase (PAH) is a key enzyme in human metabolism, responsible for the conversion of L-phenylalanine to L-tyrosine. Research has shown that PAH can act on 4-methylphenylalanine, catalyzing a hydroxylation reaction that involves a methyl shift.[1] This activity makes PAH a primary enzyme of interest when studying the metabolism of 4-methylphenylalanine.
Tyrosine Aminotransferase (TAT) , another critical enzyme in amino acid catabolism, typically exhibits a narrower substrate specificity, primarily catalyzing the transamination of tyrosine.[2] While some aminotransferases from other organisms show broader specificity for aromatic amino acids, the activity of mammalian TAT with 4-methylphenylalanine is not well-characterized.[3][4]
These application notes provide detailed protocols for conducting enzymatic assays with 4-methylphenylalanine, focusing on the characterization of its interaction with Phenylalanine Hydroxylase. The protocols are designed to enable researchers to determine key kinetic parameters and to assess the enzymatic conversion of this synthetic amino acid.
I. Enzymatic Assay for Phenylalanine Hydroxylase (PAH) with 4-Methylphenylalanine
This protocol describes a method to measure the activity of Phenylalanine Hydroxylase (PAH) using 4-methylphenylalanine as a substrate. The assay is based on the consumption of the cofactor tetrahydrobiopterin (B1682763) (BH4), which can be monitored spectrophotometrically.
Experimental Workflow: PAH Activity Assay
Caption: Workflow for the PAH activity assay with 4-methylphenylalanine.
Materials and Reagents
| Reagent | Supplier | Catalog No. |
| Recombinant Human Phenylalanine Hydroxylase | Sigma-Aldrich | SRP0239 |
| L-4-Methylphenylalanine | Sigma-Aldrich | M5885 |
| (6R)-5,6,7,8-Tetrahydro-L-biopterin (BH4) | Sigma-Aldrich | T4425 |
| Catalase | Sigma-Aldrich | C9322 |
| Dithiothreitol (DTT) | Sigma-Aldrich | D9779 |
| Ferrous Ammonium Sulfate | Sigma-Aldrich | F3775 |
| HEPES Buffer | Sigma-Aldrich | H3375 |
| NADH | Sigma-Aldrich | N8129 |
| Dihydropteridine Reductase (DHPR) | Sigma-Aldrich | D0195 |
Protocol
-
Preparation of Reagents:
-
PAH Assay Buffer: 100 mM HEPES, pH 7.0, with 0.1 mg/mL catalase and 1 mM DTT. Prepare fresh on the day of the experiment.
-
PAH Enzyme Stock Solution: Reconstitute lyophilized PAH in the assay buffer to a concentration of 1 mg/mL. Prepare aliquots and store at -80°C. On the day of the experiment, dilute the enzyme to the desired working concentration (e.g., 10 µg/mL) in cold assay buffer.
-
4-Methylphenylalanine Stock Solution: Prepare a 100 mM stock solution in deionized water.
-
BH4 Stock Solution: Prepare a 10 mM stock solution in 10 mM HCl. Store in the dark at -20°C.
-
Ferrous Ammonium Sulfate Solution: Prepare a 10 mM stock solution in deionized water.
-
-
Enzyme Activation (Optional but Recommended):
-
Pre-incubate the diluted PAH enzyme with a sub-saturating concentration of 4-methylphenylalanine (e.g., 100 µM) for 5 minutes at 25°C to activate the enzyme.
-
-
Assay Procedure (Coupled Assay):
-
Set up the reaction in a 1 mL quartz cuvette.
-
To the cuvette, add:
-
PAH Assay Buffer to a final volume of 1 mL.
-
10 µL of 10 mM Ferrous Ammonium Sulfate (final concentration 100 µM).
-
20 µL of 10 mM NADH (final concentration 200 µM).
-
5 units of Dihydropteridine Reductase (DHPR).
-
A specific volume of 4-methylphenylalanine stock solution to achieve the desired final concentration (e.g., 1 mM).
-
-
Mix by pipetting and incubate at 25°C for 5 minutes to establish a baseline.
-
Initiate the reaction by adding 10 µL of the pre-activated PAH enzyme solution.
-
Immediately start monitoring the decrease in absorbance at 340 nm (the wavelength at which NADH absorbs) for 5-10 minutes using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).
-
One unit of PAH activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.
-
II. Protocol for Determining Kinetic Parameters (Km and Vmax) of PAH with 4-Methylphenylalanine
This protocol outlines the experimental procedure to determine the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) for PAH with 4-methylphenylalanine as the substrate.
Experimental Workflow: Kinetic Parameter Determination
Caption: Workflow for determining the kinetic parameters of PAH.
Procedure
-
Prepare a range of 4-methylphenylalanine concentrations:
-
Perform serial dilutions of the 100 mM 4-methylphenylalanine stock solution to create a series of working solutions (e.g., 0.1, 0.2, 0.5, 1, 2, 5, 10, 20 mM).
-
-
Perform the PAH activity assay as described in Protocol I for each substrate concentration.
-
Ensure that the enzyme concentration remains constant across all assays.
-
It is recommended to perform each assay in triplicate.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v₀) for each 4-methylphenylalanine concentration.
-
Plot the initial velocity (v₀) against the substrate concentration ([S]).
-
To determine Km and Vmax, transform the data using a Lineweaver-Burk plot (1/v₀ vs. 1/[S]) or use non-linear regression analysis to fit the data directly to the Michaelis-Menten equation:
-
v₀ = (Vmax * [S]) / (Km + [S])
-
-
Data Presentation
The determined kinetic parameters should be summarized in a table for clarity and comparison.
| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Phenylalanine Hydroxylase | L-Phenylalanine | Value | Value | Value | Value |
| Phenylalanine Hydroxylase | 4-Methylphenylalanine | Experimentally Determined | Experimentally Determined | Calculated | Calculated |
Note: Values for L-Phenylalanine are to be sourced from literature for comparative purposes. The values for 4-Methylphenylalanine are to be filled in with the experimentally determined data.
III. Potential Signaling Pathway Involvement
Currently, there is limited evidence to suggest a direct role for 4-methylphenylalanine in specific signaling pathways. Its biological effects are more likely to be a consequence of its metabolism by enzymes like PAH or its potential to be incorporated into proteins, which could alter their function. The metabolic conversion of 4-methylphenylalanine by PAH would lead to the formation of hydroxylated and rearranged products, which may have their own biological activities.
Hypothesized Metabolic Fate of 4-Methylphenylalanine
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Tyrosine aminotransferase - Wikipedia [en.wikipedia.org]
- 3. Tyrosine aminotransferase: biochemical and structural properties and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemical and structural characterization of tyrosine aminotransferase suggests broad substrate specificity and a two‐state folding mechanism in Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Protein-Peptide Interactions with 4-Methylphenylalanine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the unnatural amino acid 4-methylphenylalanine as a tool to investigate and modulate protein-peptide interactions. The inclusion of this synthetic amino acid can offer unique insights into binding mechanisms, enhance peptide stability, and serve as a valuable component in drug design and development.
Introduction to 4-Methylphenylalanine in Protein-Peptide Interaction Studies
4-Methylphenylalanine (pMePhe) is a non-canonical amino acid that is structurally similar to phenylalanine but features a methyl group at the para position of the phenyl ring. This seemingly subtle modification can have significant impacts on protein-peptide interactions by:
-
Probing Hydrophobic Interactions: The additional methyl group can enhance hydrophobic interactions within a binding pocket, providing a means to probe the contribution of hydrophobicity to binding affinity.
-
Modulating Binding Affinity and Specificity: The steric bulk and altered electronics of the phenyl ring can influence the affinity and specificity of a peptide for its target protein.
-
Improving Peptide Stability: The incorporation of unnatural amino acids like pMePhe can increase the proteolytic resistance of peptides, a crucial attribute for therapeutic candidates.
-
Serving as a Spectroscopic Probe: While not as commonly used as other derivatives, the unique chemical properties of pMePhe can potentially be exploited in certain spectroscopic applications.
Key Techniques and Protocols
A variety of biophysical techniques can be employed to characterize the interactions between proteins and peptides containing 4-methylphenylalanine.[1] The choice of method depends on the specific information required, such as binding affinity, kinetics, thermodynamics, or structural details.[2]
Peptide Synthesis with 4-Methylphenylalanine
The foundation of these studies is the successful synthesis of peptides incorporating 4-methylphenylalanine. Solid-Phase Peptide Synthesis (SPPS) is the most common method for this purpose.[3]
Protocol: Solid-Phase Peptide Synthesis (SPPS) of a 4-Methylphenylalanine-Containing Peptide
-
Resin Preparation: Start with a suitable solid support resin (e.g., Rink Amide resin for a C-terminal amide). Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin's amino group using a solution of 20% piperidine (B6355638) in DMF. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: Activate the carboxyl group of the first Fmoc-protected amino acid (in this case, Fmoc-4-Methylphenylalanine-OH) using a coupling reagent such as HBTU/HOBt in the presence of a base like N,N-diisopropylethylamine (DIPEA). Add the activated amino acid to the resin and allow the coupling reaction to proceed. Monitor the reaction for completion (e.g., using a ninhydrin (B49086) test). Wash the resin extensively with DMF.
-
Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., a mixture of trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water) to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide, and then dissolve it in a suitable solvent. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry (e.g., ESI-MS) and analytical RP-HPLC.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment.[4][5]
Protocol: ITC Analysis of a Protein-Peptide Interaction
-
Sample Preparation:
-
Dialyze both the protein and the 4-methylphenylalanine-containing peptide extensively against the same buffer to minimize buffer mismatch effects.[6] A commonly used buffer is PBS or HEPES-buffered saline.[7]
-
Determine the concentrations of the protein and peptide accurately using a reliable method (e.g., UV-Vis spectroscopy).[7]
-
Degas both solutions immediately before the experiment to prevent bubble formation in the calorimeter cell.[4]
-
-
Experimental Setup:
-
The concentration of the macromolecule in the cell should ideally be 10-100 times the expected KD. A typical starting concentration is 10-50 µM.[4][6]
-
The concentration of the peptide in the syringe should be 10-20 times higher than the protein concentration in the cell to ensure saturation is reached.[4]
-
-
Data Acquisition:
-
Load the protein solution into the sample cell and the peptide solution into the injection syringe.
-
Set the experimental temperature (e.g., 25 °C).
-
Perform a series of small, sequential injections of the peptide into the protein solution while monitoring the heat change.
-
Perform a control experiment by injecting the peptide into the buffer alone to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw data.
-
Fit the integrated heat data to a suitable binding model (e.g., a one-site binding model) to determine the thermodynamic parameters (KD, n, ΔH, and ΔS).[5]
-
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that monitors the binding of an analyte (in solution) to a ligand (immobilized on a sensor chip) in real-time.[8] This allows for the determination of association (kon) and dissociation (koff) rate constants, as well as the binding affinity (KD).[2]
Protocol: SPR Analysis of a Protein-Peptide Interaction
-
Sensor Chip Preparation and Ligand Immobilization:
-
Choose a suitable sensor chip (e.g., a CM5 chip for amine coupling).
-
Activate the carboxymethylated dextran (B179266) surface of the chip using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).[8]
-
Immobilize the protein (ligand) onto the activated surface by injecting a solution of the protein in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5).[9]
-
Deactivate any remaining active esters by injecting ethanolamine.
-
A reference flow cell should be prepared in the same way but without the immobilized protein to subtract non-specific binding and bulk refractive index changes.[9]
-
-
Analyte Injection and Data Collection:
-
Prepare a series of dilutions of the 4-methylphenylalanine-containing peptide (analyte) in a suitable running buffer (e.g., HBS-EP).[7]
-
Inject the peptide solutions over the sensor surface at a constant flow rate.
-
Monitor the change in the SPR signal (measured in response units, RU) over time to generate sensorgrams.
-
After each injection, regenerate the sensor surface by injecting a solution that disrupts the protein-peptide interaction (e.g., a low pH buffer or a high salt concentration) without denaturing the immobilized protein.
-
-
Data Analysis:
-
Subtract the signal from the reference flow cell from the signal of the active flow cell.
-
Fit the association and dissociation phases of the sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the kinetic parameters (kon and koff) and the dissociation constant (KD = koff/kon).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can provide atomic-level information about protein-peptide interactions. Chemical shift perturbation (CSP) is a common NMR method used to map the binding interface.[10][11]
Protocol: NMR Chemical Shift Perturbation (CSP) Mapping
-
Sample Preparation:
-
Produce a uniformly ¹⁵N-labeled protein. This is typically done by expressing the protein in E. coli grown in a minimal medium containing ¹⁵NH₄Cl as the sole nitrogen source.[12]
-
Purify the ¹⁵N-labeled protein and the unlabeled 4-methylphenylalanine-containing peptide to high homogeneity.
-
Prepare a concentrated stock solution of the unlabeled peptide.
-
-
NMR Data Acquisition:
-
Acquire a 2D ¹H-¹⁵N HSQC spectrum of the free ¹⁵N-labeled protein. This spectrum serves as the reference.[12]
-
Add a sub-stoichiometric amount of the 4-methylphenylalanine-containing peptide to the protein sample and acquire another ¹H-¹⁵N HSQC spectrum.
-
Continue to titrate in the peptide, acquiring a spectrum at each concentration point, until the protein is saturated.
-
-
Data Analysis:
-
Overlay the series of ¹H-¹⁵N HSQC spectra.
-
Identify the amide cross-peaks that shift their position upon addition of the peptide. These shifting peaks correspond to amino acid residues at or near the binding interface.[10]
-
Calculate the magnitude of the chemical shift perturbation for each residue.
-
Map the perturbed residues onto the three-dimensional structure of the protein to visualize the binding site.
-
By analyzing the titration curves, it is also possible to estimate the dissociation constant (KD) for the interaction.[11]
-
Data Presentation
Quantitative data from these experiments should be summarized in clear and concise tables to facilitate comparison between different peptides or experimental conditions.
Table 1: Hypothetical Binding Data for a Protein Interacting with a Wild-Type (WT) Peptide and a 4-Methylphenylalanine (pMePhe) Analog
| Peptide | Technique | KD (μM) | kon (M⁻¹s⁻¹) | koff (s⁻¹) | ΔH (kcal/mol) | -TΔS (kcal/mol) | n (stoichiometry) |
| WT Peptide | ITC | 10.5 ± 0.8 | - | - | -12.3 ± 0.5 | 5.1 ± 0.6 | 1.02 ± 0.05 |
| pMePhe Peptide | ITC | 5.2 ± 0.4 | - | - | -15.1 ± 0.6 | 7.2 ± 0.7 | 0.98 ± 0.04 |
| WT Peptide | SPR | 11.2 ± 1.1 | 2.1 x 10⁵ | 2.35 x 10⁻³ | - | - | - |
| pMePhe Peptide | SPR | 4.8 ± 0.6 | 3.5 x 10⁵ | 1.68 x 10⁻³ | - | - | - |
Visualizations
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and the principles behind the techniques.
Caption: Workflow for studying protein-peptide interactions with 4-methylphenylalanine.
Caption: Principle of NMR Chemical Shift Perturbation for mapping binding interfaces.
References
- 1. Biophysical characterization of recombinant proteins: A key to higher structural genomics success - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nmr-bio.com [nmr-bio.com]
- 3. researchgate.net [researchgate.net]
- 4. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 5. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 7. Bot Verification [molecular-interactions.si]
- 8. researchgate.net [researchgate.net]
- 9. path.ox.ac.uk [path.ox.ac.uk]
- 10. Ligand Binding by Chemical Shift Perturbation | BCM [bcm.edu]
- 11. Using chemical shift perturbation to characterise ligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Automated evaluation of chemical shift perturbation spectra: New approaches to quantitative analysis of receptor-ligand interaction NMR spectra - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for H-DL-Phe(4-Me)-OH in Peptide-Based Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids is a cornerstone of modern peptide-based drug design, offering a powerful strategy to enhance therapeutic properties. H-DL-Phe(4-Me)-OH, a racemic mixture of 4-methyl-phenylalanine, represents a key building block in this endeavor. The addition of a methyl group to the para position of the phenylalanine ring introduces subtle yet significant steric and hydrophobic changes. These modifications can profoundly influence a peptide's conformation, receptor binding affinity, metabolic stability, and overall pharmacokinetic profile.
These application notes provide a comprehensive overview of the utility of this compound in the development of novel peptide therapeutics. The information is curated for researchers and professionals engaged in the design, synthesis, and evaluation of next-generation peptide drugs.
Rationale for Incorporation
The inclusion of 4-methyl-phenylalanine into a peptide sequence can be strategically employed to:
-
Enhance Receptor Affinity and Selectivity: The methyl group can provide additional hydrophobic interactions within the receptor's binding pocket, potentially increasing affinity and modulating selectivity between receptor subtypes.
-
Improve Metabolic Stability: The modification can sterically hinder the approach of proteolytic enzymes, thereby increasing the peptide's resistance to degradation and extending its in vivo half-life.
-
Modulate Physicochemical Properties: The introduction of the methyl group can alter the peptide's solubility and lipophilicity, which can be optimized for improved absorption, distribution, and blood-brain barrier penetration.
-
Serve as a Structural Probe: In structure-activity relationship (SAR) studies, 4-methyl-phenylalanine can be used to probe the steric and electronic requirements of a receptor's binding site.
Applications in Drug Development
While specific data for peptides containing the racemic this compound is limited in publicly available literature, the use of its individual L- and D-isomers is more documented, providing valuable insights into its potential applications.
Antimicrobial Peptides
Modified amino acids, including 4-methyl-DL-phenylalanine, have been explored in the design of novel antimicrobial peptides. The rationale is to create peptides with enhanced lytic activity against microbial membranes while potentially reducing toxicity to host cells. The increased hydrophobicity imparted by the methyl group can facilitate membrane insertion and disruption. A patent for small cationic antimicrobial peptides lists 2-hydroxy-4-methyl-DL-phenylalanine as a potential component, highlighting its consideration in this therapeutic area.[1][2]
Neurological Disorders
Peptides that can cross the blood-brain barrier (BBB) are of significant interest for treating neurological disorders. The incorporation of modified amino acids like N-methyl-phenylalanine has been shown to enhance BBB permeability. While not a direct example of this compound, this suggests that modifications to the phenylalanine residue can be a viable strategy for central nervous system (CNS) drug delivery.
Cancer Therapy
Peptide-based therapeutics are being actively investigated for cancer treatment. The design of receptor antagonists or agonists that can modulate signaling pathways involved in tumor growth and proliferation is a key area of research. The substitution of phenylalanine with its modified analogs can be used to fine-tune the binding affinity and selectivity of peptides for cancer-specific receptors.
Data Presentation
Currently, there is a lack of specific quantitative data (e.g., IC50, Ki, pharmacokinetic parameters) in the public domain for peptides explicitly containing this compound. The following table is a template that researchers can use to structure their data when evaluating peptides incorporating this amino acid.
| Peptide Sequence | Target Receptor | Binding Affinity (Ki, nM) | In Vitro Potency (IC50/EC50, nM) | Plasma Half-life (t1/2, h) | Reference |
| Example Peptide 1 | Receptor X | Data | Data | Data | [Your Study] |
| Example Peptide 2 | Receptor Y | Data | Data | Data | [Your Study] |
Experimental Protocols
The following protocols provide a general framework for the incorporation of this compound into a peptide sequence and its subsequent evaluation.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with this compound
This protocol outlines the manual solid-phase synthesis of a peptide incorporating this compound using Fmoc chemistry.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
Fmoc-DL-Phe(4-Me)-OH
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
-
Syringe reaction vessel with a frit
-
Shaker
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Shake for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the first Fmoc-protected amino acid (3 equivalents relative to resin loading), OxymaPure® (3 equivalents), and DIC (3 equivalents) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake the reaction vessel for 2 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive, repeat the coupling step.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
-
Incorporation of Fmoc-DL-Phe(4-Me)-OH: Repeat steps 2 and 3 using Fmoc-DL-Phe(4-Me)-OH as the amino acid to be coupled.
-
Chain Elongation: Continue to repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether.
-
Dry the crude peptide under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity of the purified peptide by mass spectrometry.
-
Protocol 2: In Vitro Receptor Binding Assay
This protocol describes a competitive binding assay to determine the affinity of a peptide containing this compound for its target receptor.
Materials:
-
Cell line or membrane preparation expressing the target receptor
-
Radiolabeled ligand specific for the target receptor
-
Peptide containing this compound (test compound)
-
Unlabeled reference ligand
-
Binding buffer (e.g., Tris-HCl with BSA and protease inhibitors)
-
96-well filter plates
-
Scintillation counter and scintillation fluid
Procedure:
-
Assay Setup: In a 96-well plate, add the binding buffer, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test peptide or the unlabeled reference ligand (for standard curve).
-
Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate at room temperature for a specified time to reach equilibrium.
-
Filtration: Transfer the reaction mixture to a filter plate and wash rapidly with ice-cold binding buffer to separate bound from free radioligand.
-
Quantification: Allow the filters to dry, add scintillation fluid, and count the radioactivity in a scintillation counter.
-
Data Analysis:
-
Generate a standard curve using the data from the unlabeled reference ligand.
-
Determine the concentration of the test peptide that inhibits 50% of the specific binding of the radioligand (IC50).
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Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Visualizations
Experimental Workflow for Peptide Synthesis and Evaluation
Caption: Workflow for the synthesis and evaluation of peptides containing this compound.
Logic Diagram for Incorporating this compound in Drug Design
References
Application Notes and Protocols for the Characterization of 4-Methylphenylalanine-Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids, such as 4-methylphenylalanine (4-Me-Phe), into peptide sequences is a powerful strategy in drug discovery and development. The methyl group on the phenyl ring can enhance metabolic stability, modulate receptor binding affinity, and fine-tune the physicochemical properties of peptides.[1] Accurate and comprehensive analytical characterization is crucial to ensure the identity, purity, and structural integrity of these modified peptides. These application notes provide detailed protocols and data interpretation guidelines for the characterization of 4-methylphenylalanine-containing peptides using state-of-the-art analytical techniques.
Mass Spectrometry
Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and elucidating the sequence of peptides.[2] When analyzing peptides containing 4-methylphenylalanine, the primary difference from their native phenylalanine counterparts is a mass increase of 14.01565 Da due to the additional CH₂ group (considering the methyl group as part of the entire residue).
Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Determination
Protocol:
-
Sample Preparation: Dissolve the lyophilized peptide in a suitable solvent, typically a mixture of water and acetonitrile (B52724) (e.g., 50:50 v/v) with 0.1% formic acid, to a final concentration of 1-10 µM.
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization source.
-
Infusion: Introduce the sample into the mass spectrometer via direct infusion at a flow rate of 5-10 µL/min.
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Data Acquisition: Acquire the mass spectrum in positive ion mode over a mass-to-charge (m/z) range appropriate for the expected molecular weight of the peptide.
Data Interpretation:
The ESI-MS spectrum will display a series of multiply charged ions. The molecular weight (MW) of the peptide can be calculated from the m/z values of two adjacent peaks using the following equation:
MW = (m₁z₁ - z₁H) = (m₂z₂ - z₂H)
where m₁ and m₂ are the m/z values of the two peaks, z₁ and z₂ are their respective charge states, and H is the mass of a proton (1.0078 Da). The mass of 4-methylphenylalanine is approximately 179.22 g/mol .[3]
Tandem Mass Spectrometry (MS/MS) for Sequence Verification
Protocol:
-
LC-MS/MS Setup: Couple a liquid chromatography system to a tandem mass spectrometer (e.g., triple quadrupole or ion trap).
-
Chromatographic Separation: Inject the peptide sample onto a C18 reversed-phase column and elute with a gradient of acetonitrile in water (both containing 0.1% formic acid).
-
Parent Ion Selection: In the first stage of mass analysis (MS1), select the most abundant multiply charged ion of the peptide of interest.
-
Collision-Induced Dissociation (CID): In the collision cell, fragment the selected parent ion by collision with an inert gas (e.g., argon or nitrogen).
-
Fragment Ion Analysis: In the second stage of mass analysis (MS2), acquire the mass spectrum of the resulting fragment ions.
Data Interpretation:
The CID of peptides typically results in the cleavage of the amide bonds along the backbone, producing b- and y-type fragment ions. The presence of 4-methylphenylalanine will result in a mass shift in the fragment ions containing this residue. Specifically, the mass of the 4-methylphenylalanine residue is 161.09 Da (C₁₀H₁₁NO).
Example Fragmentation:
For a hypothetical peptide Tyr-Gly-Gly-(4-Me-Phe)-Leu, the expected monoisotopic masses of the b- and y-ions are listed in the table below, alongside the values for the native Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu).
| Ion | Sequence | Leu-Enkephalin (m/z) | [4-Me-Phe]-Enkephalin (m/z) |
| b₁ | Tyr | 164.07 | 164.07 |
| b₂ | Tyr-Gly | 221.09 | 221.09 |
| b₃ | Tyr-Gly-Gly | 278.11 | 278.11 |
| b₄ | Tyr-Gly-Gly-(4-Me-Phe) | 425.18 | 439.19 |
| y₁ | Leu | 114.09 | 114.09 |
| y₂ | (4-Me-Phe)-Leu | 278.17 | 292.19 |
| y₃ | Gly-(4-Me-Phe)-Leu | 335.20 | 349.21 |
| y₄ | Gly-Gly-(4-Me-Phe)-Leu | 392.22 | 406.23 |
Note: Masses are for singly charged ions.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is the primary method for assessing the purity of synthetic peptides and for their purification. The hydrophobicity of the 4-methylphenylalanine residue, due to the additional methyl group, will typically lead to a longer retention time compared to a peptide containing phenylalanine under identical chromatographic conditions.
Analytical RP-HPLC for Purity Assessment
Protocol:
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% B over 30 minutes is a good starting point. The gradient can be optimized for better resolution.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Sample Preparation: Dissolve the peptide in Mobile Phase A to a concentration of approximately 1 mg/mL.
Data Interpretation:
The purity of the peptide is determined by integrating the area of the main peak and expressing it as a percentage of the total peak area in the chromatogram. The retention time of the 4-methylphenylalanine-containing peptide is expected to be slightly longer than its phenylalanine counterpart due to increased hydrophobicity.
Quantitative Data Summary (Hypothetical):
| Peptide | Sequence | Retention Time (min) |
| Leu-Enkephalin | Tyr-Gly-Gly-Phe-Leu | 18.5 |
| [4-Me-Phe]-Enkephalin | Tyr-Gly-Gly-(4-Me-Phe)-Leu | 19.2 |
Note: Retention times are illustrative and will vary depending on the specific HPLC system and conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the three-dimensional structure and dynamics of peptides in solution. For peptides containing 4-methylphenylalanine, ¹H and ¹³C NMR can confirm the presence and location of the modification.
¹H and ¹³C NMR Spectroscopy
Protocol:
-
Sample Preparation: Dissolve 1-5 mg of the peptide in 0.5 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
¹H NMR: Acquire a one-dimensional ¹H spectrum. Key signals to observe for the 4-methylphenylalanine residue are the methyl protons and the aromatic protons.
-
¹³C NMR: Acquire a one-dimensional ¹³C spectrum. Look for the signal from the methyl carbon.
-
2D NMR: For complete assignment, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and HSQC (Heteronuclear Single Quantum Coherence).
Data Interpretation:
The key diagnostic signals for the 4-methylphenylalanine residue are:
-
¹H NMR:
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A singlet for the methyl group protons, typically in the range of 2.2-2.4 ppm.
-
Two doublets for the aromatic protons, appearing as an AA'BB' system in the aromatic region (typically 7.0-7.3 ppm).
-
-
¹³C NMR:
-
A signal for the methyl carbon, typically around 20-22 ppm.
-
Predicted Chemical Shifts for 4-Methylphenylalanine Residue in a Peptide (in D₂O):
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| α-CH | ~4.5 | ~56 |
| β-CH₂ | ~3.0, ~3.2 | ~38 |
| Aromatic CH | ~7.1 (d) | ~130 |
| Aromatic CH | ~7.2 (d) | ~130 |
| Aromatic C (ipso) | - | ~138 |
| Aromatic C (para) | - | ~137 |
| Methyl CH₃ | ~2.3 (s) | ~21 |
Note: Chemical shifts are approximate and can be influenced by the peptide sequence and solvent.
Edman Degradation
Edman degradation is a classical method for N-terminal sequencing of peptides. This technique is compatible with the presence of non-natural amino acids like 4-methylphenylalanine, provided the N-terminal α-amino group is not blocked.[4]
Automated Edman Degradation Protocol
-
Sample Loading: Apply 10-100 picomoles of the purified peptide onto a PVDF membrane.
-
Reaction Cycle: The automated sequencer performs a series of chemical reactions:
-
Coupling: The N-terminal amino group reacts with phenyl isothiocyanate (PITC) under basic conditions.
-
Cleavage: The derivatized N-terminal residue is cleaved from the peptide chain under acidic conditions.
-
-
Conversion and Identification: The cleaved residue is converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative.
-
HPLC Analysis: The PTH-amino acid is identified by comparing its retention time on a dedicated HPLC system with that of known standards.
-
Repetition: The cycle is repeated to identify the subsequent amino acids in the sequence.
Data Interpretation:
The presence of 4-methylphenylalanine at a specific cycle will be confirmed by the appearance of a unique PTH-4-Me-Phe peak in the HPLC chromatogram. The retention time of this derivative will be different from that of PTH-phenylalanine and other standard PTH-amino acids. A standard of PTH-4-methylphenylalanine is required for unambiguous identification.
Conclusion
The analytical techniques described in these application notes provide a robust framework for the comprehensive characterization of peptides containing 4-methylphenylalanine. By employing a combination of mass spectrometry, HPLC, NMR, and Edman degradation, researchers can confidently verify the identity, purity, and primary structure of these modified peptides, ensuring the quality and reliability of their research and development efforts. The provided protocols and data interpretation guidelines serve as a valuable resource for scientists working with these important biomolecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of four diastereomeric enkephalins incorporating cyclopropyl phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Production and characterization of antibodies for the specific determination of the opioid peptide Met5-Enkephalin-Arg6-Phe7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ≥97% (HPLC), μ-opioid receptors agonist | Sigma-Aldrich [sigmaaldrich.com]
Troubleshooting & Optimization
common side reactions with H-DL-Phe(4-Me)-OH in peptide synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using H-DL-Phe(4-Me)-OH in peptide synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and analysis of peptides containing this compound.
Issue 1: Complex HPLC Profile with Multiple, Difficult-to-Separate Peaks
Question: After synthesizing my peptide with this compound, the crude HPLC analysis shows two or more major peaks that are very close together. What is the likely cause and how can I resolve this?
Answer:
The most probable cause for a complex HPLC profile with closely eluting peaks is the formation of diastereomers . Since this compound is a racemic mixture (containing both the D- and L-enantiomers), its incorporation into a peptide chain with other chiral amino acids will result in a mixture of peptide diastereomers. These diastereomers have very similar chemical properties but can often be separated by reverse-phase HPLC.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a complex HPLC profile.
Recommended Actions:
-
Mass Spectrometry Analysis: Confirm that the multiple peaks in your HPLC correspond to the same mass. Diastereomers will have identical molecular weights.
-
Optimize HPLC Method: To improve the separation of diastereomers, you can:
-
Employ a shallower gradient (e.g., decrease the rate of change of organic solvent).
-
Try a different stationary phase (e.g., a phenyl-hexyl column may offer different selectivity for aromatic-containing peptides).
-
Change the ion-pairing agent in the mobile phase (e.g., from trifluoroacetic acid to formic acid).
-
-
Use an Enantiomerically Pure Starting Material: If a single peptide isomer is required for your application, the most effective solution is to restart the synthesis using an enantiomerically pure starting material, such as H-L-Phe(4-Me)-OH or H-D-Phe(4-Me)-OH.
Issue 2: Low Coupling Efficiency or Deletion Sequences
Question: I am observing a significant amount of deletion peptide lacking this compound, or the Kaiser test remains positive after coupling. What can I do to improve the coupling efficiency?
Answer:
While this compound is not considered an exceptionally difficult amino acid to couple, issues can arise, particularly in challenging sequences.
Troubleshooting Steps:
| Problem Indication | Probable Cause | Recommended Solution |
| Positive Kaiser test post-coupling | Incomplete coupling reaction | 1. Double Couple: Repeat the coupling step with fresh reagents before proceeding to the next deprotection step. 2. Increase Equivalents: Use a higher excess of the amino acid and coupling reagents. 3. Change Coupling Reagent: Switch to a more potent activator like HATU or HCTU.[1] |
| Deletion sequence confirmed by MS | Steric hindrance or aggregation | 1. Extend Coupling Time: Increase the reaction time from 1-2 hours to 4 hours or longer.[1] 2. Change Solvent: Switch from DMF to NMP, which has better solvating properties for aggregating peptides.[1] 3. Elevated Temperature: Cautiously increase the coupling temperature to 40-50°C to disrupt secondary structures. Monitor for potential racemization of the preceding amino acid.[1] |
Experimental Protocols:
Protocol 1: Standard Coupling with HBTU
-
Deprotection: Treat the resin-bound peptide with 20% piperidine (B6355638) in DMF for 5-10 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.
-
Activation: In a separate vessel, dissolve 3-5 equivalents of Fmoc-protected amino acid and 3-5 equivalents of HBTU in DMF. Add 6-10 equivalents of DIPEA and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.
-
Washing: Drain the reaction solution and wash the resin extensively with DMF.
-
Confirmation: Perform a Kaiser test to confirm the absence of free primary amines.
Protocol 2: Kaiser Test
-
Place a small sample of resin (10-20 beads) in a small glass test tube.
-
Add 2-3 drops of each of the following solutions:
-
Solution A: 5 g of ninhydrin (B49086) in 100 mL of ethanol.
-
Solution B: 80 g of phenol (B47542) in 20 mL of ethanol.
-
Solution C: 2 mL of 0.001 M KCN in 98 mL of pyridine.
-
-
Heat the test tube at 100°C for 5 minutes.
-
Observe the color:
-
Blue beads: Positive result (incomplete coupling).
-
Colorless/Yellow beads: Negative result (complete coupling).
-
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a non-proteinogenic amino acid derivative of phenylalanine. The "(4-Me)" indicates a methyl group attached to the 4th position of the phenyl ring. The "DL" prefix signifies that it is a racemic mixture, containing equal amounts of the D- and L-enantiomers.
Q2: Why does using this compound lead to a mixture of products?
When you incorporate a racemic amino acid into a peptide chain that contains other chiral (L- or D-) amino acids, you create diastereomers. For example, coupling this compound to an L-amino acid will result in two different dipeptides: L-Phe(4-Me)-L-AA and D-Phe(4-Me)-L-AA. This complexity propagates with each subsequent coupling step.
Caption: Formation of diastereomers from a racemic amino acid.
Q3: Are there any specific side reactions associated with the 4-methyl group on the phenyl ring?
The 4-methyl group is an electron-donating group, which can slightly activate the aromatic ring. However, under standard solid-phase peptide synthesis (SPPS) and cleavage conditions (e.g., TFA-based cocktails), there are no commonly reported side reactions specifically attributed to this modification. The primary concern remains the management of diastereomers. While oxidation of the methyl group is theoretically possible under harsh, oxidative conditions, it is not a typical side reaction in standard peptide synthesis protocols.
Q4: Can this compound cause racemization of other amino acids in the sequence?
The use of this compound itself does not inherently cause racemization of other chiral centers in the peptide chain. Racemization is more dependent on the activation method, the specific amino acid being activated (especially Cysteine and Histidine), and the presence of base.[2][3] The rate of racemization for other amino acids during their coupling is generally low (less than 0.4% per cycle) under optimized conditions.[2]
Q5: What cleavage cocktail should I use for a peptide containing this compound?
A standard cleavage cocktail is generally sufficient. For peptides without other sensitive residues (like Cys, Met, or Trp), a mixture of TFA/TIS/H₂O (e.g., 95:2.5:2.5) is effective. If your peptide contains other sensitive amino acids, you should choose a cleavage cocktail with appropriate scavengers. For instance, if Tryptophan is present, scavengers like 1,2-ethanedithiol (B43112) (EDT) are often included to prevent alkylation of the indole (B1671886) side chain.
References
Technical Support Center: Synthesis of Peptides Containing 4-Methylphenylalanine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with peptides incorporating the non-canonical amino acid 4-methylphenylalanine.
Troubleshooting Guides
Issue: Low Peptide Yield During Synthesis
Low overall yield is a common issue in solid-phase peptide synthesis (SPPS), and the presence of the bulky, hydrophobic 4-methylphenylalanine residue can exacerbate this problem.
| Potential Cause | Recommended Solution |
| Incomplete Coupling | 1. Optimize Coupling Reagent: For sterically hindered residues like 4-methylphenylalanine, stronger coupling reagents may be necessary. Consider using aminium/uronium salts like HATU, HBTU, or HCTU, or phosphonium (B103445) salts like PyBOP or PyAOP. These are known to be highly efficient and can overcome the steric hindrance.[1][2] 2. Extend Coupling Time: Doubling the standard coupling time for the 4-methylphenylalanine residue and any adjacent amino acids can improve efficiency. 3. Double Coupling: Perform a second coupling step for the 4-methylphenylalanine residue to ensure the reaction goes to completion. 4. Microwave-Assisted Synthesis: Utilizing microwave irradiation can accelerate coupling reactions and help overcome steric hindrance and aggregation.[3] |
| Peptide Aggregation | 1. Choice of Solvent: Switch from standard DMF to a more solubilizing solvent like N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF/NMP/DMSO.[4] 2. Incorporate Pseudoproline Dipeptides: If the sequence allows, introducing a pseudoproline dipeptide upstream of the 4-methylphenylalanine can disrupt secondary structure formation and reduce aggregation.[5] 3. Lower Peptide Concentration: Reducing the loading capacity of the resin can minimize intermolecular interactions that lead to aggregation.[3] |
| Formation of Secondary Structures | 1. Chaotropic Agents: The addition of a low concentration of a chaotropic agent like guanidinium (B1211019) chloride to the coupling and deprotection solutions can help disrupt secondary structures. 2. Elevated Temperature: Performing the synthesis at a slightly elevated temperature (e.g., 30-40°C) can sometimes prevent the formation of stable secondary structures on the resin. |
Issue: Difficulties in Peptide Cleavage and Deprotection
Problems during the final cleavage and deprotection steps can significantly impact the final yield and purity of the peptide.
| Potential Cause | Recommended Solution |
| Incomplete Removal of Protecting Groups | 1. Optimize Cleavage Cocktail: Ensure the cleavage cocktail contains an appropriate mixture of scavengers to protect sensitive residues from reactive species generated during deprotection. For peptides containing Trp, Tyr, Cys, or Met, a standard Reagent K (TFA/water/phenol/thioanisole/TIPS) is often effective. 2. Extend Cleavage Time: For peptides with multiple bulky protecting groups (e.g., Pbf on Arginine), extending the cleavage time may be necessary.[6] Monitor the deprotection by HPLC to determine the optimal time.[7] 3. Temperature Control: While most cleavages are performed at room temperature, some stubborn protecting groups may require slightly elevated temperatures. Conversely, for sensitive peptides, cleavage at a lower temperature (e.g., 4°C) for a longer duration can minimize side reactions.[8] |
| Peptide Re-attachment to Resin | 1. Use of Scavengers: Triisopropylsilane (TIPS) is a crucial scavenger for preventing the re-attachment of the cleaved peptide to the resin, especially for peptides with C-terminal tryptophan or tyrosine.[6] 2. Choice of Resin: For C-terminal amides, using a resin like PAL-PEG-PS can help prevent back-alkylation.[6] |
| Side Reactions | 1. Protect Sensitive Residues: For tryptophan-containing peptides, using Boc-protection on the indole (B1671886) side chain can prevent modification by carbocations generated during cleavage.[9] 2. Minimize Exposure to Acid: Use the shortest effective cleavage time to minimize acid-labile side reactions such as aspartimide formation or peptide bond hydrolysis.[6] |
Issue: Challenges in Peptide Purification
The hydrophobicity of 4-methylphenylalanine can lead to aggregation and poor solubility, complicating the purification process.
| Potential Cause | Recommended Solution |
| Poor Solubility of Crude Peptide | 1. Initial Dissolution: Attempt to dissolve the crude peptide in a small amount of a strong organic solvent like acetonitrile (B52724), DMSO, or isopropanol (B130326) before diluting with the aqueous mobile phase. 2. Use of Denaturants: For highly aggregated peptides, dissolving the crude product in a solution containing a denaturant such as 6M guanidinium hydrochloride or 8M urea (B33335) may be necessary before injection onto the HPLC column. |
| Co-elution of Impurities | 1. Optimize HPLC Gradient: Start with a broad scouting gradient (e.g., 5-95% acetonitrile) to determine the elution profile, then develop a more focused gradient around the target peptide's elution time to improve resolution. 2. Alternative Stationary Phase: If co-eluting impurities are a problem on a standard C18 column, try a different stationary phase. A phenyl-hexyl column may offer different selectivity for peptides containing aromatic residues like 4-methylphenylalanine. For very large or hydrophobic peptides, a C4 or C8 column might be more suitable.[10] 3. Change Mobile Phase Modifier: While TFA is standard, using an alternative ion-pairing agent like formic acid can alter the selectivity of the separation. |
| Peptide Aggregation on Column | 1. Lower Sample Concentration: Inject a more dilute solution of the crude peptide to minimize on-column aggregation. 2. Increase Temperature: Performing the purification at a slightly elevated temperature (e.g., 40-50°C) can sometimes improve peak shape and reduce aggregation. 3. Add Organic Modifier to Sample: Dissolving the sample in a solution that more closely matches the initial mobile phase composition can improve peak shape. |
Frequently Asked Questions (FAQs)
Q1: What is the best coupling reagent for incorporating 4-methylphenylalanine?
A1: Due to the steric bulk of 4-methylphenylalanine, highly efficient coupling reagents are recommended. Aminium/uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are excellent choices as they form highly reactive OBt esters.[1] Phosphonium-based reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also very effective. For particularly difficult couplings, DEPBT (3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) can be considered as it is known to cause very little racemization.[1]
Q2: How does 4-methylphenylalanine affect peptide aggregation?
A2: 4-methylphenylalanine is a hydrophobic amino acid, and its incorporation can increase the overall hydrophobicity of a peptide, potentially leading to aggregation.[4] The methyl group adds to the steric bulk and hydrophobicity of the phenylalanine side chain. Studies on similar para-substituted phenylalanines suggest that such modifications can influence the self-assembly and aggregation behavior of peptides.[11] Aggregation is a major challenge for hydrophobic peptides, leading to difficulties in synthesis, purification, and handling.[4]
Q3: What are the optimal purification conditions for a peptide containing 4-methylphenylalanine?
A3: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying synthetic peptides.[12] For peptides with 4-methylphenylalanine:
-
Stationary Phase: A C18 stationary phase is a good starting point. If aggregation or poor resolution is observed, a C8, C4, or phenyl-based stationary phase can be tested.[10]
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) is commonly used.[12] TFA acts as an ion-pairing agent and helps to protonate carboxyl groups, improving peak shape.[13]
-
Gradient: An initial broad scouting gradient is recommended to determine the retention time of the peptide, followed by a shallower, more focused gradient to maximize resolution between the target peptide and impurities.[13]
Q4: Can I use microwave-assisted synthesis for peptides with 4-methylphenylalanine?
A4: Yes, microwave-assisted peptide synthesis is highly recommended for sequences containing bulky or aggregation-prone residues like 4-methylphenylalanine. The use of microwave energy can significantly accelerate coupling and deprotection steps, reduce aggregation, and improve the overall yield and purity of the final product.[3]
Experimental Protocols
Protocol 1: Automated Fast-Flow Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a general procedure for the synthesis of a peptide containing 4-methylphenylalanine using an automated peptide synthesizer.
-
Resin Selection: Choose a suitable resin based on the desired C-terminal functionality (e.g., Rink Amide resin for a C-terminal amide).
-
Amino Acid Preparation: Prepare solutions of Fmoc-protected amino acids (including Fmoc-4-Methylphenylalanine-OH) at a concentration of 0.2 M in a suitable solvent like DMF.
-
Coupling Reagent Preparation: Prepare a 0.5 M solution of a coupling reagent (e.g., HCTU) and a 1 M solution of an activator base (e.g., DIPEA) in DMF.
-
Deprotection Solution: Use a 20% solution of piperidine (B6355638) in DMF for Fmoc deprotection.
-
Synthesis Cycle:
-
Deprotection: Treat the resin with the deprotection solution for 3-5 minutes to remove the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF.
-
Coupling: Add the next Fmoc-amino acid, coupling reagent, and activator base to the resin. Allow the reaction to proceed for 5-10 minutes. For 4-methylphenylalanine and adjacent residues, consider extending this time to 20 minutes or performing a double coupling.
-
Washing: Wash the resin with DMF.
-
Repeat the cycle for each amino acid in the sequence.
-
-
Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group.
-
Washing and Drying: Wash the resin with DMF, followed by DCM, and dry the resin under vacuum.
Protocol 2: Peptide Cleavage and Deprotection
This protocol describes the cleavage of the peptide from the resin and the removal of side-chain protecting groups.
-
Prepare Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is Reagent K: 82.5% TFA, 5% water, 5% phenol, 5% thioanisole, 2.5% 1,2-ethanedithiol (B43112) (EDT).
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
-
Incubation: Gently agitate the mixture at room temperature for 2-4 hours. The optimal time may vary depending on the protecting groups used.[6]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.
-
Pelleting and Washing: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether two more times to remove scavengers and cleaved protecting groups.
-
Drying: Dry the crude peptide pellet under vacuum.
Protocol 3: Peptide Purification by RP-HPLC
This protocol provides a general method for the purification of the crude peptide.
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water). If solubility is an issue, small amounts of DMSO or formic acid can be added.
-
Column and Mobile Phases: Use a preparative C18 column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Purification:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the dissolved crude peptide onto the column.
-
Run a linear gradient to elute the peptide. A typical gradient might be from 5% to 65% Mobile Phase B over 60 minutes.
-
-
Fraction Collection: Collect fractions based on the UV absorbance at 220 nm or 280 nm.
-
Analysis: Analyze the collected fractions using analytical RP-HPLC and mass spectrometry to identify the fractions containing the pure peptide.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a fluffy white powder.
Visualizations
Caption: Experimental workflow for peptide synthesis containing 4-methylphenylalanine.
References
- 1. peptide.com [peptide.com]
- 2. bachem.com [bachem.com]
- 3. blog.mblintl.com [blog.mblintl.com]
- 4. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. peptide.com [peptide.com]
- 8. Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 10. ymc.co.jp [ymc.co.jp]
- 11. Effect of replacing phenylalanine residues by para-substituted phenylalanines on the aggregation behavior of aβ16-22 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bachem.com [bachem.com]
- 13. lcms.cz [lcms.cz]
troubleshooting poor coupling efficiency of 4-methylphenylalanine
Welcome to the technical support center for troubleshooting the coupling of 4-methylphenylalanine and other sterically hindered amino acids. This guide provides detailed troubleshooting in a question-and-answer format, comprehensive experimental protocols, and comparative data to assist researchers, scientists, and drug development professionals in optimizing their peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: Why am I experiencing low coupling efficiency with 4-methylphenylalanine?
A1: The primary reason for poor coupling efficiency with 4-methylphenylalanine is steric hindrance. The methyl group on the phenyl ring creates significant bulk, which can physically obstruct the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, thus slowing down or preventing peptide bond formation.[1] Standard coupling reagents, such as DCC or DIC, are often not potent enough to overcome this steric barrier.[1]
Q2: What are the initial signs of a difficult coupling reaction with 4-methylphenylalanine?
A2: Common indicators of an inefficient coupling reaction include:
-
Positive Kaiser Test (for primary amines) or Bromophenol Blue Test (for secondary amines): A blue or green color indicates the presence of unreacted free amines on the resin, signifying an incomplete reaction.[2]
-
Low Purity on HPLC Analysis: The crude peptide's HPLC profile may show multiple peaks, indicating the presence of deletion sequences where the 4-methylphenylalanine was not successfully incorporated.
-
Low Final Peptide Yield: The overall yield of the desired peptide is significantly lower than anticipated.[2]
-
Mass Spectrometry Data: Analysis of the crude product by mass spectrometry can confirm the presence of deletion sequences.[2]
Q3: My standard coupling protocol with HBTU is failing. What should I do?
A3: While HBTU is a capable coupling reagent, it may not be sufficient for highly hindered amino acids like 4-methylphenylalanine. It is recommended to switch to a more potent coupling reagent.[1] Aminium/uronium salts such as HATU, HCTU, or COMU, and phosphonium (B103445) salts like PyAOP or PyBOP are generally more effective for such challenging couplings.[1][3] These reagents generate more reactive activated esters that can better overcome the steric hindrance.[1][3]
Q4: I've switched to a more powerful coupling reagent like HATU, but the coupling is still incomplete. What are my next steps?
A4: If a more potent coupling reagent alone does not resolve the issue, you can implement the following strategies:
-
Double Coupling: This is a common and effective method where the coupling step is repeated with a fresh portion of the activated amino acid and coupling reagents to drive the reaction to completion.[4]
-
Increase Reaction Time and/or Temperature: Extending the coupling time or carefully increasing the reaction temperature can provide the necessary energy to overcome the activation barrier. However, be mindful that prolonged times and higher temperatures can increase the risk of racemization.
-
Solvent Selection: Ensure that a suitable polar aprotic solvent such as DMF or NMP is being used, as they are optimal for peptide coupling.[4]
-
Acyl Fluoride (B91410) Formation: For extremely difficult couplings, converting the carboxylic acid of 4-methylphenylalanine to a highly reactive acyl fluoride intermediate can be a very effective strategy.[4][5]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor coupling efficiency of 4-methylphenylalanine.
Comparative Data on Coupling Reagents
| Reagent Class | Examples | Relative Reactivity | Notes |
| Carbodiimides | DCC, DIC | Medium | Often require an additive like HOBt or Oxyma to improve efficiency and reduce racemization.[4] |
| Aminium/Uronium | HBTU, TBTU | High | Effective for many couplings, but may be insufficient for highly hindered residues. Can cause guanidinylation of the N-terminus if used in excess.[3][6] |
| Aminium/Uronium (Azabenzotriazole-based) | HATU, HCTU | Very High | Generally more effective than HBTU for hindered couplings due to the formation of more reactive OAt esters.[1][3] |
| Aminium/Uronium (Oxyma-based) | COMU | Very High | Comparable in efficiency to HATU, with the advantage of having non-explosive byproducts.[7] |
| Phosphonium | PyBOP, PyAOP | Very High | Excellent for hindered couplings and less likely to cause side reactions like guanidinylation compared to aminium/uronium salts.[3][8] |
| Acyl Halide Precursors | TFFH, SOF₂ | Extremely High | Best suited for the most challenging couplings, such as with α,α-disubstituted amino acids, through the in-situ formation of highly reactive acyl fluorides.[1][4][9] |
Experimental Protocols
Here are detailed protocols for the recommended strategies to improve the coupling efficiency of 4-methylphenylalanine.
Protocol 1: Double Coupling using HATU
This protocol is recommended as the first-line approach when a single coupling with a standard reagent fails.
Methodology:
-
First Coupling:
-
Following standard N-terminal Fmoc deprotection of the resin-bound peptide, wash the resin thoroughly with DMF.
-
In a separate vessel, pre-activate the Fmoc-4-methylphenylalanine (4 equivalents relative to resin loading) by dissolving it with HATU (3.9 equivalents) and a non-nucleophilic base like DIPEA (8 equivalents) in DMF.[4]
-
Allow the pre-activation to proceed for 1-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Let the coupling reaction proceed for 45-60 minutes.[4]
-
Wash the resin with DMF.
-
-
Second Coupling:
-
Repeat the pre-activation step with a fresh solution of Fmoc-4-methylphenylalanine, HATU, and DIPEA.[4]
-
Add this fresh solution to the same resin.
-
Allow the second coupling to proceed for another 45-60 minutes.
-
After the second coupling, wash the resin thoroughly with DMF and then DCM to prepare it for the next deprotection step.[4]
-
It is highly recommended to perform a Kaiser test to confirm the completion of the coupling.
-
Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings
This protocol is for situations where even potent coupling reagents and double coupling fail to yield the desired product.
Methodology:
-
Acyl Fluoride Formation (in-situ):
-
Dissolve the protected Fmoc-4-methylphenylalanine (1 equivalent) in an anhydrous solvent like DCM.
-
Add a fluorinating agent such as thionyl fluoride (SOF₂) with pyridine (B92270) or a commercially available reagent like TFFH.[1][4][9]
-
Stir the mixture at room temperature for 10-15 minutes to generate the acyl fluoride in-situ.[4]
-
-
Coupling Reaction:
-
Add the solution containing the in-situ generated acyl fluoride to the deprotected, resin-bound amine.
-
Allow the coupling reaction to proceed. Reaction times may vary, but typically range from 1 to 2 hours.
-
After the reaction is complete, wash the resin thoroughly with DMF and then DCM.
-
Disclaimer: The information provided in this document is for Research Use Only (RUO). All protocols should be adapted and optimized for your specific experimental conditions. Always follow appropriate laboratory safety procedures.
References
- 1. Rapid and column-free syntheses of acyl fluorides and peptides using ex situ generated thionyl fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 5. peptide.com [peptide.com]
- 6. bachem.com [bachem.com]
- 7. benchchem.com [benchchem.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
preventing racemization of 4-methylphenylalanine during synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the synthesis of 4-methylphenylalanine, with a primary focus on preventing racemization and maintaining stereochemical integrity.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue in the synthesis of 4-methylphenylalanine?
A1: Racemization is the conversion of a single enantiomer (e.g., the desired L-4-methylphenylalanine) into an equal mixture of both enantiomers (L- and D-forms). This is a significant concern because the biological activity of peptides and pharmaceutical compounds is highly dependent on their specific three-dimensional structure, which is determined by the chirality of the constituent amino acids. The presence of the undesired D-enantiomer can lead to reduced efficacy, altered pharmacological profiles, or even adverse effects.
Q2: What are the primary chemical mechanisms that lead to racemization during the synthesis of 4-methylphenylalanine?
A2: There are two main pathways through which racemization can occur during the activation and coupling steps in amino acid synthesis:
-
Oxazolone (B7731731) (Azlactone) Formation: This is the most prevalent mechanism. The activated carboxyl group of the N-protected 4-methylphenylalanine can cyclize to form a 5(4H)-oxazolone intermediate. The proton at the chiral α-carbon of this intermediate is acidic and can be readily abstracted by a base, leading to a loss of stereochemical integrity.
-
Direct Enolization: This mechanism involves the direct removal of the α-proton from the activated amino acid by a base, forming an achiral enolate intermediate. Subsequent protonation of this intermediate can occur from either face, resulting in a mixture of enantiomers. This pathway is more common under strongly basic conditions.
Q3: Which factors have the most significant impact on the extent of racemization?
A3: Several factors during the synthesis process can influence the degree of racemization:
-
Coupling Reagents: The choice of activating agent for the carboxylic acid is crucial. While effective for amide bond formation, some coupling reagents are more prone to inducing racemization.
-
Base: The type of base, its concentration, and its steric hindrance play a significant role. Stronger and less sterically hindered bases tend to increase the rate of racemization.
-
Temperature: Elevated reaction temperatures, often used to accelerate reaction rates (e.g., in microwave-assisted synthesis), can also increase the rate of racemization.
-
Solvent: The polarity of the solvent can influence racemization. Polar aprotic solvents like DMF are common but can sometimes promote this side reaction.[1]
-
Pre-activation Time: Longer pre-activation times of the carboxylic acid before the addition of the amine component can lead to increased levels of racemization.
Troubleshooting Guide: Preventing Racemization
This guide provides a systematic approach to troubleshooting and minimizing racemization during the synthesis of 4-methylphenylalanine.
Issue: Significant racemization of 4-methylphenylalanine is detected in the final product.
Below is a logical workflow to diagnose and address the potential causes of racemization.
Caption: Troubleshooting workflow for minimizing racemization.
Step 1: Evaluate Your Coupling Reagent and Additives
The choice of coupling reagent is a primary factor in controlling racemization.
-
If using carbodiimides (e.g., DCC, DIC): The addition of racemization-suppressing additives is essential.[2][3] These additives react with the highly reactive O-acylisourea intermediate to form a more stable active ester that is less prone to racemization.[1]
-
HOBt (1-Hydroxybenzotriazole): A classic and effective racemization suppressor.[2]
-
HOAt (1-Hydroxy-7-azabenzotriazole): Generally more effective than HOBt in suppressing racemization and accelerating coupling.[2]
-
OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate): A non-explosive and highly effective alternative to HOBt and HOAt.[2][4]
-
Oxyma-B (5-(Hydroxyimino)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione): Has shown superior performance in reducing epimerization compared to HOBt and HOAt in several model systems.[4][5]
-
-
Consider Uronium/Aminium or Phosphonium Salt Reagents: Reagents like HBTU, HATU, HCTU, and PyBOP are often preferred as they can lead to lower levels of racemization, particularly when used for challenging couplings. COMU, which incorporates an Oxyma moiety, is also an excellent choice due to its high reactivity and safety profile.[2]
Step 2: Assess Your Choice of Base
The base used to neutralize amine salts and facilitate the reaction can significantly influence racemization.
-
Base Strength and Steric Hindrance: Stronger, less sterically hindered bases like triethylamine (B128534) (TEA) or diisopropylethylamine (DIEA) can increase the rate of α-proton abstraction, leading to higher racemization.
-
Recommendation: If racemization is an issue, switch to a weaker and/or more sterically hindered base.
-
N-Methylmorpholine (NMM): A weaker base than DIEA.
-
2,4,6-Collidine: A sterically hindered base that has been shown to produce less racemization in many cases.[6]
-
Step 3: Review Your Reaction Conditions
-
Temperature: Perform the coupling reaction at a lower temperature (e.g., 0°C) to reduce the rate of racemization. While higher temperatures can speed up the desired reaction, they often accelerate racemization to a greater extent.
-
Pre-activation Time: Minimize the time the carboxylic acid is activated before the amine component is introduced. An "in situ" activation approach, where the coupling reagent is added to the mixture of all other components, is often preferable.
Step 4: Evaluate the N-Protecting Group
-
Urethane-type protecting groups such as Boc (tert-Butoxycarbonyl), Fmoc (9-Fluorenylmethoxycarbonyl), and Cbz (Carboxybenzyl) are highly recommended. These groups are known to suppress racemization by disfavoring the formation of the oxazolone intermediate. Acyl-type protecting groups (e.g., Acetyl) should generally be avoided for the amino acid being activated as they are much more prone to racemization.[7]
Quantitative Data on Racemization Suppression
The following table summarizes the percentage of the undesired diastereomer (a measure of racemization) formed during the coupling of Z-Phg-Pro-NH2 using different additives with DIC as the coupling reagent. Lower percentages indicate better suppression of racemization.
| Additive | % D-Phg Isomer | Reference |
| HOBt | 18.2 | [5] |
| HOAt | 4.8 | [5] |
| OxymaPure | 2.4 | [5] |
| Oxyma-B | 1.6 | [5] |
Key Experimental Protocols
Protocol 1: General Procedure for Low-Racemization Coupling of N-Protected 4-Methylphenylalanine
This protocol outlines a standard procedure for coupling N-protected 4-methyl-L-phenylalanine to an amine component (H-AA-R) with minimized risk of racemization.
-
Dissolution: In a round-bottom flask, dissolve the N-protected 4-methyl-L-phenylalanine (1.0 eq.) and the amine component (as a hydrochloride or trifluoroacetate (B77799) salt, 1.0 eq.) in an appropriate anhydrous solvent (e.g., DMF, DCM).
-
Additive and Base Addition: Add a racemization-suppressing additive such as OxymaPure or HOAt (1.0 eq.). To neutralize the amine salt, add a suitable base like N-methylmorpholine (NMM) (1.0 eq.).
-
Cooling: Cool the reaction mixture to 0°C in an ice bath.
-
Coupling Reagent Addition: Add the coupling reagent, for example, diisopropylcarbodiimide (DIC) (1.1 eq.), dropwise to the cooled and stirred solution.
-
Reaction: Stir the reaction at 0°C for 1-2 hours, then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, filter off any precipitated urea (B33335) (if a carbodiimide (B86325) was used). Dilute the filtrate with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO3 solution), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess (ee) Determination
This protocol provides a general method for determining the enantiomeric excess of a 4-methylphenylalanine derivative.
-
Sample Preparation: Prepare a standard of the desired L-4-methylphenylalanine derivative and, if available, the D-enantiomer. Dissolve a small amount of the synthesized product in the mobile phase.
-
HPLC System and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: A suitable chiral stationary phase (CSP) column (e.g., a polysaccharide-based column like Chiralpak® or a protein-based column like a Chiral-AGP).
-
Mobile Phase: A mixture of solvents such as hexane/isopropanol for normal phase or an aqueous buffer/acetonitrile/methanol for reversed-phase, as recommended for the specific column and analyte.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Temperature: Controlled, often at room temperature (e.g., 25°C).
-
Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm).
-
-
Data Analysis:
-
Inject the sample onto the chiral column.
-
Identify and integrate the peaks corresponding to the L- and D-enantiomers.
-
Calculate the enantiomeric excess (ee) using the formula: ee (%) = [([Area of Major Enantiomer] - [Area of Minor Enantiomer]) / ([Area of Major Enantiomer] + [Area of Minor Enantiomer])] x 100
-
Signaling Pathways and Logical Relationships
The following diagram illustrates the mechanistic pathways leading to racemization and the points of intervention for its prevention.
Caption: Mechanisms of racemization and points of intervention.
References
- 1. benchchem.com [benchchem.com]
- 2. bachem.com [bachem.com]
- 3. peptide.com [peptide.com]
- 4. Oxyma-B, an excellent racemization suppressor for peptide synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-Methylphenylalanine-Containing Peptides
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of peptides incorporating the non-canonical amino acid 4-methylphenylalanine (4-Me-Phe). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, purification, and handling of these peptides.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the synthesis of peptides containing 4-methylphenylalanine?
A1: The inclusion of 4-methylphenylalanine in a peptide sequence introduces several challenges primarily stemming from its structural properties. The main difficulties include:
-
Increased Hydrophobicity and Aggregation: The methyl group on the phenyl ring enhances the hydrophobicity of the amino acid, which can lead to peptide aggregation during synthesis. This is particularly problematic in solid-phase peptide synthesis (SPPS), where aggregation on the resin can hinder reagent access and lead to incomplete reactions.
-
Steric Hindrance: The bulky 4-methylphenyl side chain can cause steric hindrance, slowing down the kinetics of peptide bond formation. This can result in lower coupling efficiencies and the formation of deletion sequences.
-
Difficult Purification: The hydrophobicity of 4-methylphenylalanine-containing peptides can make them challenging to purify by standard reversed-phase high-performance liquid chromatography (RP-HPLC). These peptides may exhibit poor solubility in aqueous mobile phases or interact too strongly with the stationary phase.
-
Poor Solubility of the Final Peptide: The overall hydrophobicity of the final peptide is increased, which can lead to low solubility in aqueous buffers, complicating downstream applications.
Q2: How does the methyl group on 4-methylphenylalanine affect peptide structure and aggregation compared to phenylalanine?
A2: The methyl group at the para position of the phenyl ring in 4-methylphenylalanine increases the non-polar surface area of the side chain. This enhanced hydrophobicity can modulate the self-assembly properties of the peptide. Studies on amyloid-β peptide fragments have shown that substituting phenylalanine with 4-methylphenylalanine can alter the formation of nanostructures, suggesting a delicate balance between hydrophobicity, charge, and steric constraints that influences aggregation.[1]
Q3: Are there any specific side reactions associated with the 4-methylphenylalanine residue during synthesis or cleavage?
A3: Currently, there is no widely reported evidence of specific side reactions involving the methyl group of the 4-methylphenylalanine side chain under standard Fmoc-based solid-phase peptide synthesis conditions, including cleavage with trifluoroacetic acid (TFA). The 4-methylphenyl group is generally stable. However, as with any synthesis, standard peptide side reactions like racemization, diketopiperazine formation (especially at the dipeptide stage), and aspartimide formation should be monitored and controlled.[2][3][4][5]
Troubleshooting Guides
Problem 1: Low Coupling Efficiency or Incomplete Reactions
Potential Cause: Steric hindrance from the bulky 4-methylphenylalanine side chain is a primary cause of low coupling efficiency.[6] Peptide aggregation on the solid support can also block reactive sites.
Troubleshooting Steps:
-
Choice of Coupling Reagent: For sterically hindered amino acids like 4-methylphenylalanine, more potent coupling reagents are often necessary. While standard carbodiimide (B86325) reagents like DIC/HOBt can be used, uronium or phosphonium (B103445) salt-based reagents are generally more effective.[7][8][9]
-
HATU is often superior to HBTU for difficult couplings due to the formation of a more reactive HOAt ester, leading to faster reaction times and higher purity.[10]
-
COMU is another highly efficient coupling reagent that can be beneficial for hindered couplings.
-
-
Extended Coupling Times: Increasing the reaction time for the coupling of Fmoc-4-Me-Phe-OH or the subsequent amino acid can help drive the reaction to completion.
-
Double Coupling: Performing the coupling step twice with a fresh portion of activated amino acid and coupling reagents can significantly improve the yield.
-
Elevated Temperature: Microwave-assisted peptide synthesis can be particularly effective in overcoming steric hindrance and preventing aggregation by providing localized heating.
-
Solvent Choice: N-Methyl-2-pyrrolidone (NMP) can be a better solvent than N,N-dimethylformamide (DMF) for solvating aggregating peptide chains.
Quantitative Data on Coupling Reagents:
While specific quantitative data for 4-methylphenylalanine is limited in comparative studies, the general consensus for sterically hindered amino acids suggests the following hierarchy of coupling reagent efficiency: HATU > HBTU > DIC/HOBt . The table below provides a general comparison for difficult sequences.
| Coupling Reagent | Relative Efficiency for Hindered Couplings | Typical Coupling Time | Risk of Racemization |
| HATU | Very High | 30-60 min | Low[10][11] |
| HBTU | High | 45-90 min | Moderate[10][11] |
| DIC/HOBt | Moderate | 1-4 hours | Moderate[7] |
Problem 2: Peptide Aggregation During Synthesis
Potential Cause: The hydrophobic nature of 4-methylphenylalanine contributes to the formation of inter-chain hydrogen bonds, leading to aggregation of the growing peptide on the resin.
Troubleshooting Steps:
-
Use of Chaotropic Salts: Adding chaotropic salts like LiCl to the coupling and/or deprotection solutions can disrupt secondary structures and improve solvation.
-
"Difficult Sequence" Strategies:
-
Pseudoproline Dipeptides: Incorporating pseudoproline dipeptides at strategic locations in the peptide backbone can disrupt aggregation.
-
Backbone Protection: Using backbone-protecting groups like the 2-hydroxy-4-methoxybenzyl (Hmb) group can prevent inter-chain hydrogen bonding.
-
-
Microwave Synthesis: As mentioned previously, microwave energy can disrupt aggregation and accelerate reactions.
-
Low-Loading Resin: Using a resin with a lower substitution level can increase the distance between peptide chains, reducing the likelihood of aggregation.
Problem 3: Racemization of 4-Methylphenylalanine
Potential Cause: Racemization can occur during the activation step of the carboxyl group, particularly with certain coupling reagents and under basic conditions.[4][11][12]
Troubleshooting Steps:
-
Choice of Additives: The addition of 1-hydroxybenzotriazole (B26582) (HOBt) or, more effectively, ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) to carbodiimide-mediated couplings can suppress racemization.[8] 7-Azabenzotriazole (HOAt), the additive in HATU, is also very effective at minimizing racemization.[10]
-
Base Selection: Use a sterically hindered, weaker base like N,N-diisopropylethylamine (DIPEA) or sym-collidine instead of stronger, less hindered bases.[4][12]
-
Pre-activation Time: Minimize the pre-activation time of the amino acid before adding it to the resin-bound amine.
Problem 4: Poor Solubility of the Crude or Purified Peptide
Potential Cause: The presence of one or more 4-methylphenylalanine residues significantly increases the hydrophobicity of the peptide, reducing its solubility in aqueous solutions.[13][14][15]
Troubleshooting Steps:
-
Initial Solubility Testing: Always test the solubility of a small amount of the lyophilized peptide in different solvents before dissolving the entire batch.
-
Solvent Selection:
-
Aqueous Buffers: For peptides with a net charge, try dissolving in an acidic (e.g., 10% acetic acid) or basic (e.g., 0.1 M ammonium (B1175870) bicarbonate) buffer, depending on the isoelectric point (pI) of the peptide.
-
Organic Solvents: For highly hydrophobic, neutral peptides, start by dissolving the peptide in a minimal amount of an organic solvent such as dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), or acetonitrile (B52724) (ACN).[13][14] Then, slowly add the aqueous buffer to the desired concentration.
-
-
Sonication: Gentle sonication can help to break up aggregates and facilitate dissolution.
-
Heating: Gentle warming may improve solubility, but care must be taken to avoid degradation.
Problem 5: Difficulty in Purification by RP-HPLC
Potential Cause: The high hydrophobicity of 4-methylphenylalanine-containing peptides can lead to strong retention on C18 columns, resulting in broad peaks or irreversible binding.
Troubleshooting Steps:
-
Column Selection:
-
Consider using a less hydrophobic stationary phase, such as a C8 or C4 column.
-
For very hydrophobic peptides, a phenyl-hexyl column might provide alternative selectivity.
-
-
Mobile Phase Modifiers:
-
Trifluoroacetic acid (TFA) at 0.1% is the standard ion-pairing agent.
-
For peptides that are difficult to elute, increasing the concentration of the organic mobile phase (acetonitrile or methanol) may be necessary.
-
-
Gradient Optimization:
-
Start with a shallow gradient to maximize the separation of closely eluting impurities.
-
If the peptide is strongly retained, a steeper gradient may be required to elute it in a reasonable time.
-
-
Alternative Chromatography: In some cases, other chromatographic techniques like ion-exchange or size-exclusion chromatography may be necessary as a preliminary purification step.
Experimental Protocols
General Protocol for Manual Solid-Phase Synthesis of a 4-Methylphenylalanine-Containing Peptide (Fmoc/tBu Strategy)
This protocol outlines the manual synthesis of a generic peptide containing 4-methylphenylalanine on a Rink Amide resin to yield a C-terminally amidated peptide.
1. Resin Swelling:
- Swell the Rink Amide resin in DMF or NMP for at least 1 hour in a reaction vessel.
2. Fmoc Deprotection:
- Drain the solvent from the swollen resin.
- Add a solution of 20% piperidine (B6355638) in DMF to the resin.
- Agitate for 5 minutes, then drain.
- Repeat the 20% piperidine in DMF treatment for 15 minutes.
- Wash the resin thoroughly with DMF (5x), isopropanol (B130326) (3x), and DMF (5x).
3. Amino Acid Coupling (Example using HATU):
- In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to the resin loading), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.
- Pre-activate for 1-2 minutes.
- Add the activated amino acid solution to the deprotected resin.
- Agitate for 1-2 hours at room temperature. For the coupling of Fmoc-4-Me-Phe-OH or the amino acid immediately following it, a longer coupling time or a double coupling may be beneficial.
- Monitor the reaction completion using a Kaiser test. A negative Kaiser test (colorless or yellow beads) indicates a complete reaction.
4. Washing:
- Drain the coupling solution.
- Wash the resin with DMF (5x), isopropanol (3x), and DMF (5x).
5. Repeat Synthesis Cycle:
- Repeat steps 2-4 for each amino acid in the peptide sequence.
6. Final Fmoc Deprotection:
- After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
7. Cleavage and Deprotection:
- Wash the resin with DMF, then DCM, and dry the resin under vacuum.
- Prepare a cleavage cocktail. A common cocktail is TFA/Water/Triisopropylsilane (TIS) (95:2.5:2.5, v/v/v).
- Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
8. Peptide Precipitation and Isolation:
- Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.
- Centrifuge the mixture to pellet the peptide.
- Wash the peptide pellet with cold diethyl ether and dry under vacuum.
9. Purification:
- Purify the crude peptide by preparative RP-HPLC using a suitable column and a water/acetonitrile gradient containing 0.1% TFA.
Mandatory Visualizations
Caption: A standard workflow for Fmoc-based solid-phase peptide synthesis (SPPS).
Caption: Troubleshooting guide for low coupling efficiency in the synthesis of 4-Me-Phe peptides.
Caption: A decision tree for troubleshooting the solubility of 4-Me-Phe-containing peptides.
References
- 1. m.youtube.com [m.youtube.com]
- 2. mdpi.org [mdpi.org]
- 3. Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of Met-enkephalin by solution-phase peptide synthesis methodology utilizing para-toluene sulfonic acid as N-terminal masking of l-methionine amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of enkephalins by adrenal medullary chromaffin cells: reserpine increases incorporation of radiolabeled amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. bachem.com [bachem.com]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 13. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 14. bachem.com [bachem.com]
- 15. Solubility Guidelines for Peptides [sigmaaldrich.com]
Technical Support Center: H-DL-Phe(4-Me)-OH Deprotection
Welcome to the technical support center for H-DL-Phe(4-Me)-OH. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the deprotection of this compound derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common protecting groups for the amine of this compound and what are the standard methods for their removal?
The two most common amine protecting groups for amino acids like this compound are the tert-butyloxycarbonyl (Boc) group and the fluorenylmethyloxycarbonyl (Fmoc) group.
-
Boc (tert-butyloxycarbonyl): This group is acid-labile. The standard deprotection method involves treatment with a strong acid such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM).[1][2] Other acidic reagents like hydrogen chloride (HCl) in dioxane can also be used.[3]
-
Fmoc (9-fluorenylmethyloxycarbonyl): This group is base-labile and is typically removed using a solution of a secondary amine, most commonly 20-50% piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF).[4][5][6]
Q2: What potential side reactions can occur during the deprotection of this compound derivatives?
Several side reactions can occur, depending on the deprotection chemistry used.
-
Alkylation (Boc Deprotection): The tert-butyl cation generated during Boc deprotection is a reactive electrophile that can alkylate nucleophilic sites.[1] The electron-rich 4-methylphenyl ring of this compound could be susceptible to this, leading to tert-butylated aromatic byproducts. Other nucleophilic residues in a peptide chain, such as methionine or tryptophan, are also at risk.
-
Racemization: While less common during the final deprotection step, racemization can be a concern, particularly with strong acids or bases and elevated temperatures.[7]
-
Oxidation: Methionine and cysteine residues are prone to oxidation, which can be exacerbated by certain reagents or atmospheric oxygen during processing.[8]
-
Incomplete Deprotection: This leads to deletion sequences in solid-phase peptide synthesis (SPPS) or a mixture of protected and unprotected material in solution-phase synthesis, complicating purification.[4] This can be caused by steric hindrance, peptide aggregation in SPPS, or suboptimal reaction conditions.[2][4]
Q3: How can I monitor the progress of the deprotection reaction?
Monitoring the reaction is crucial to ensure complete deprotection without unnecessary exposure to harsh reagents.
-
Thin-Layer Chromatography (TLC): A simple and effective method for solution-phase synthesis. The disappearance of the starting material and the appearance of the more polar product (which will have a lower Rf value) can be visualized using a suitable stain (e.g., ninhydrin (B49086) for the free amine).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides a more accurate assessment of the reaction progress by showing the consumption of starting material and the formation of the product with the expected mass. It can also help identify any side products.
-
Kaiser Test (for SPPS): This is a colorimetric test used in solid-phase synthesis to detect the presence of free primary amines on the resin.[9] A positive result (blue beads) indicates successful Fmoc deprotection.[9]
-
UV Monitoring (for SPPS): Automated peptide synthesizers often monitor the UV absorbance of the Fmoc deprotection solution.[9] The release of the dibenzofulvene-piperidine adduct, which absorbs around 301 nm, allows for real-time tracking of the reaction's completion.[9]
Troubleshooting Guide
Issue 1: Incomplete Boc Deprotection of Boc-DL-Phe(4-Me)-OH
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Insufficient Acid Strength or Concentration | The rate of Boc cleavage is highly dependent on acid concentration.[2] Increase the concentration of TFA (e.g., from 20% to 50% in DCM) or switch to a stronger acid system like 4M HCl in dioxane. |
| Insufficient Reaction Time | Monitor the reaction at regular intervals (e.g., 30 min, 1 hr, 2 hr) by TLC or LC-MS to determine the optimal time for complete conversion.[2] |
| Steric Hindrance | While the 4-methyl group is not exceptionally bulky, steric hindrance can sometimes slow down reactions. Consider slightly elevated temperatures (e.g., room temperature to 40°C), but monitor closely for side reactions. |
| Poor Reagent Quality | Use fresh, high-purity TFA and anhydrous solvents. Water can reduce the effectiveness of the acid. |
Issue 2: Incomplete Fmoc Deprotection of Fmoc-DL-Phe(4-Me)-OH
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Degraded Deprotection Reagent | Prepare fresh 20% piperidine in DMF solution. Piperidine can degrade over time. |
| Insufficient Reaction Time or Agitation | Ensure the resin is fully submerged and properly agitated during the deprotection step.[4] Standard protocols often call for two deprotection steps (e.g., 2 min + 10 min). For difficult sequences, extending the second treatment may be necessary. |
| Peptide Aggregation (in SPPS) | Certain peptide sequences can aggregate, hindering reagent access.[4] Consider using a stronger base mixture, such as 2% DBU (1,8-Diazabicycloundec-7-ene) and 2% piperidine in DMF. |
| Poor Resin Swelling (in SPPS) | Ensure the resin is properly swelled in the reaction solvent (e.g., DMF) before starting the synthesis.[4] |
Issue 3: Observation of Unexpected Byproducts
Potential Causes & Solutions
| Observed Byproduct (by Mass Spec) | Potential Cause | Recommended Solution |
| Product +56 Da | tert-butylation of the 4-methylphenyl ring or other nucleophilic residues. | Add scavengers to the TFA cleavage cocktail. Common scavengers include triisopropylsilane (B1312306) (TIS), water, and thioanisole.[1][6] A standard mixture is 95% TFA, 2.5% water, 2.5% TIS. |
| Product +16 Da | Oxidation of susceptible residues (if present in a peptide). | Degas all solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). If methionine is present, consider adding a scavenger like thioanisole. |
| Starting Material Still Present | Incomplete deprotection. | Refer to the troubleshooting sections for incomplete deprotection above. |
Experimental Protocols
Protocol 1: Boc Deprotection of Boc-DL-Phe(4-Me)-OH in Solution Phase
-
Preparation: Dissolve the Boc-protected this compound in dichloromethane (DCM) (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Reagent Addition: Cool the solution to 0°C using an ice bath. Slowly add trifluoroacetic acid (TFA) to the solution to a final concentration of 20-50% (v/v).
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 1-3 hours).
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess TFA and DCM.
-
Purification: The crude product, which will be the TFA salt of this compound, can be purified by recrystallization, precipitation, or chromatography as needed.
Protocol 2: Fmoc Deprotection of Fmoc-DL-Phe(4-Me)-OH on Solid Support (Manual SPPS)
-
Resin Wash: Wash the Fmoc-protected peptide-resin thoroughly with N,N-dimethylformamide (DMF) (3 times) to remove residual reagents from the previous coupling step.[4]
-
Deprotection: Add a solution of 20% piperidine in DMF to the resin, ensuring the resin is completely covered.[4]
-
Agitation: Agitate the mixture gently at room temperature for an initial 2 minutes. Drain the solution.
-
Second Deprotection: Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-20 minutes.[4]
-
Final Wash: Drain the deprotection solution and wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine before proceeding to the next amino acid coupling step.
Visual Workflow and Logic Diagrams
Caption: A general workflow for troubleshooting common issues in deprotection reactions.
Caption: A decision tree for selecting an appropriate scavenger cocktail for Boc deprotection.
References
- 1. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 2. benchchem.com [benchchem.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 7. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Aggregation Issues in Peptides Containing 4-Methylphenylalanine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aggregation problems with peptides incorporating the unnatural amino acid 4-methylphenylalanine.
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation and why is it a concern?
A1: Peptide aggregation is the self-association of peptide monomers into larger, often insoluble structures, ranging from small oligomers to large amorphous aggregates or highly organized amyloid fibrils.[1][2] This phenomenon is a significant challenge during peptide synthesis, purification, and storage. Aggregation can lead to decreased synthesis yields, complications in purification, loss of biological activity, and can potentially introduce toxicity or immunogenicity in therapeutic applications.[1][2] The primary driver for aggregation is often the formation of intermolecular hydrogen bonds between peptide backbones, which can lead to the formation of β-sheet structures.[2]
Q2: How does the inclusion of 4-methylphenylalanine potentially influence peptide aggregation?
A2: The incorporation of 4-methylphenylalanine, a derivative of phenylalanine, can modulate peptide aggregation due to several factors:
-
Increased Hydrophobicity: The additional methyl group on the phenyl ring increases the hydrophobicity of the amino acid side chain. Hydrophobic residues tend to be a driving force for aggregation as they seek to minimize contact with aqueous environments by associating with each other.[2]
-
Steric Effects: The methyl group adds steric bulk, which can influence the peptide's conformational preferences and how individual peptide chains interact and pack together.
-
Aromatic Interactions: Like phenylalanine, the aromatic ring of 4-methylphenylalanine can participate in π-π stacking interactions, which are known to promote self-assembly and aggregation.[2] Studies on Aβ-peptides where phenylalanine was replaced by para-substituted phenylalanines, including p-methylphenylalanine, have shown that such substitutions can alter the resulting nanostructures, indicating a direct influence on the aggregation pathway.[3]
Q3: What are the initial signs that my 4-methylphenylalanine-containing peptide is aggregating during solid-phase peptide synthesis (SPPS)?
A3: During solid-phase peptide synthesis (SPPS), aggregation of the growing peptide chain on the resin can hinder subsequent synthesis steps. Key indicators of on-resin aggregation include:
-
Shrinking of the resin matrix.
-
Slow or incomplete Fmoc deprotection and/or amino acid coupling reactions. [4]
-
False negative results from colorimetric tests like the Kaiser or ninhydrin (B49086) test , as the aggregated peptide chains may be inaccessible to the reagents.
-
In continuous flow synthesis, a flattening and broadening of the deprotection profile can indicate aggregation.
Troubleshooting Guide
Problem 1: Poor Yield and Incomplete Reactions During Solid-Phase Peptide Synthesis (SPPS)
You are synthesizing a peptide containing 4-methylphenylalanine and observe low coupling efficiency and incomplete Fmoc deprotection, suggesting on-resin aggregation.
References
Technical Support Center: Interpreting Mass Spectrometry Data of 4-Methylphenylalanine Peptides
Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides containing the non-standard amino acid 4-methylphenylalanine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in interpreting your mass spectrometry data.
Frequently Asked Questions (FAQs)
Q1: What is the precise mass of the 4-methylphenylalanine residue that I should use for my analysis?
A1: The monoisotopic mass of the 4-methylphenylalanine (4-Me-Phe) residue within a peptide chain is crucial for accurate mass spectrometry analysis. This value is used for precursor mass calculations and database searches.
| Component | Chemical Formula | Monoisotopic Mass (Da) |
| 4-Methylphenylalanine (free amino acid) | C₁₀H₁₃NO₂ | 179.09463 |
| 4-Methylphenylalanine residue (in peptide) | C₁₀H₁₁N | 161.08915 |
| Phenylalanine residue (for comparison) | C₉H₉N | 147.06841 |
Note: The residue mass is calculated by subtracting the mass of a water molecule (H₂O, 18.01056 Da) from the free amino acid mass.
Q2: I am not getting good identification of my 4-methylphenylalanine containing peptide in my database search. What could be the issue?
A2: Failure to identify your peptide of interest can stem from several factors. Here are some common issues and solutions:
-
Incorrect Mass Specification: Ensure you are using the correct monoisotopic mass for the 4-methylphenylalanine residue (161.08915 Da) in your search parameters.
-
Undefined Modification: Most proteomics software will not recognize 4-methylphenylalanine as a standard amino acid. You must define it as a user-defined modification.
-
Sub-optimal Fragmentation: The fragmentation energy might not be optimal for your synthetic peptide, leading to a poor-quality MS/MS spectrum. Consider performing a targeted analysis with varying collision energies.
-
Sample Quality: Impurities from peptide synthesis, such as truncations or deletion products, can complicate the mass spectrum and interfere with the identification of the target peptide.[1] High-purity samples are essential for clear results.
Troubleshooting Guides
Issue 1: Unexpected Precursor Mass or Mass Shift
Symptom: The observed precursor mass in your LC-MS analysis does not match the theoretical mass of your 4-methylphenylalanine-containing peptide.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Incorrect Calculation of Theoretical Mass | Double-check that you have used the correct monoisotopic residue mass for 4-methylphenylalanine (161.08915 Da) and all other amino acids in your sequence. |
| Presence of Adducts | Look for common adducts such as sodium ([M+Na]⁺), potassium ([M+K]⁺), or solvent adducts. These will increase the observed mass-to-charge ratio (m/z). |
| Unexpected Modifications | Consider the possibility of other modifications occurring during synthesis or sample preparation, such as oxidation (+15.9949 Da) or deamidation (+0.9840 Da).[1] |
| Incomplete Removal of Protecting Groups | If your peptide was synthesized using solid-phase peptide synthesis, residual protecting groups can add significant mass. Review your synthesis and cleavage protocol. |
Issue 2: Poor Fragmentation or Uninterpretable MS/MS Spectrum
Symptom: The MS/MS spectrum of your peptide is of low quality, lacks a clear b- and y-ion series, or contains many unassigned peaks.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Sub-optimal Collision Energy | The applied collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) energy may be too low (insufficient fragmentation) or too high (excessive fragmentation into immonium ions or small fragments). Optimize the collision energy for your specific peptide. |
| Charge State of the Precursor Ion | Higher charge states often fragment more readily and can produce more informative spectra. If possible, select a higher charge state precursor for MS/MS. |
| Presence of a Proline Residue | Peptides containing proline can exhibit unique fragmentation patterns, often with a strong cleavage N-terminal to the proline residue.[2] |
| Interference from Co-eluting Species | If your sample is not sufficiently pure, co-eluting impurities can contribute to the MS/MS spectrum, making it difficult to interpret. Improve chromatographic separation or sample purity. |
Experimental Protocols
General LC-MS/MS Protocol for Synthetic Peptides
This protocol provides a starting point for the analysis of synthetic peptides containing 4-methylphenylalanine. Optimization may be required based on the specific properties of your peptide and instrumentation.
-
Sample Preparation:
-
Dissolve the lyophilized peptide in a suitable solvent, such as 0.1% formic acid in water/acetonitrile (50:50 v/v), to a concentration of 1 mg/mL.
-
Further dilute the stock solution to a working concentration of 1-10 µM in 0.1% formic acid in water.
-
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is a common choice for peptide separations.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be a linear increase from 5% to 40% Mobile Phase B over 30 minutes. The gradient should be optimized to ensure good separation of the target peptide from any impurities.
-
Flow Rate: Dependent on the column internal diameter (e.g., 200-400 µL/min for a 2.1 mm ID column).
-
Column Temperature: 30-40 °C.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MS1 Scan Range: m/z 300-2000.
-
MS/MS Fragmentation: Data-dependent acquisition (DDA) with collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
Collision Energy: Start with a normalized collision energy of 25-30 and optimize as needed.
-
Database Search Parameters for 4-Methylphenylalanine Peptides
To identify your peptide using a database search engine like Mascot or Proteome Discoverer, you will need to define 4-methylphenylalanine as a custom modification.
Defining a User-Defined Modification in Mascot:
-
Navigate to the "Configuration" or "Modification Definitions" section of your Mascot server.
-
Create a new modification with the following parameters:
-
Modification Name: 4-methylphenylalanine
-
Residue Specificity: Phenylalanine (F)
-
Monoisotopic Mass Difference: +14.01565 Da (the mass difference between 4-methylphenylalanine and phenylalanine).
-
Composition: Add CH₂ to the elemental composition.
-
Defining a User-Defined Modification in Thermo Scientific™ Proteome Discoverer™:
-
Go to the "Administration" tab and select "Chemical Modifications."
-
Click "New" to create a new modification.
-
Enter the following information:
-
Name: 4-methylphenylalanine
-
Amino Acid: F
-
Position: Anywhere
-
Monoisotopic Delta Mass: 14.01565
-
Elemental Composition: C(1) H(2)
-
Visualizations
Predicted Fragmentation of a 4-Methylphenylalanine Peptide
The following diagram illustrates the predicted fragmentation pattern of a hypothetical peptide containing 4-methylphenylalanine. The fragmentation is expected to follow the general rules of peptide fragmentation, producing b- and y-ions. The presence of the methyl group on the phenyl ring may influence the relative abundance of certain fragments, but the primary cleavage sites along the peptide backbone should remain the same.
Caption: Predicted b- and y-ion fragmentation of a 4-methylphenylalanine peptide.
Troubleshooting Workflow for 4-Methylphenylalanine Peptide Identification
This workflow provides a logical approach to troubleshooting common issues encountered during the mass spectrometric analysis of peptides containing 4-methylphenylalanine.
Caption: A troubleshooting workflow for identifying 4-methylphenylalanine peptides.
References
Technical Support Center: NMR Spectroscopy of Peptides Containing 4-Methylphenylalanine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with peptides incorporating the non-canonical amino acid 4-methylphenylalanine (p-MePhe). Resolving the NMR spectra of these peptides can present unique challenges, and this guide offers practical solutions and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H NMR chemical shifts for a 4-methylphenylalanine residue in a peptide?
A1: The chemical shifts for a 4-methylphenylalanine residue are similar to those of phenylalanine, with notable differences in the aromatic region due to the electron-donating effect of the methyl group. The para-substitution pattern of the aromatic ring results in a characteristic splitting pattern. Below is a table summarizing the estimated ¹H chemical shifts.
Q2: How does the methyl group of 4-methylphenylalanine affect the NMR spectrum compared to a standard phenylalanine residue?
A2: The primary effect is on the aromatic protons. The methyl group at the para position breaks the symmetry of the phenyl ring differently than in phenylalanine, leading to a distinct AA'BB' spin system for the aromatic protons. This can simplify the aromatic region compared to unsubstituted phenylalanine in certain contexts. The methyl protons themselves will appear as a singlet in the upfield region, providing a unique spectroscopic marker for this residue.
Q3: What are the most common problems encountered when acquiring NMR spectra of peptides with 4-methylphenylalanine?
A3: The most frequent issues include:
-
Signal Overlap: The aromatic signals of 4-methylphenylalanine may overlap with those of other aromatic residues like Phenylalanine, Tyrosine, Tryptophan, and Histidine.
-
Ambiguous NOEs: Overlap in the aromatic region can lead to ambiguity in Nuclear Overhauser Effect (NOE) assignments, complicating structure determination.
-
Solvent Effects: The choice of solvent can significantly impact chemical shifts, particularly for amide protons and sidechain protons.
Q4: Which 2D NMR experiments are essential for assigning the resonances of a peptide containing 4-methylphenylalanine?
A4: A standard set of 2D NMR experiments is crucial for complete assignment.[1] This includes:
-
TOCSY (Total Correlation Spectroscopy): To identify the complete spin systems of individual amino acid residues.
-
COSY (Correlated Spectroscopy): To identify scalar-coupled protons within a residue.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space proximities between protons, which is essential for sequential assignment and structure determination.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons, which can aid in resolving overlap.
Troubleshooting Guides
Issue 1: Signal Overlap in the Aromatic Region
Symptoms:
-
Broad, unresolved peaks in the aromatic region (approx. 6.5-7.5 ppm) of the 1D ¹H NMR spectrum.
-
Overlapping cross-peaks in the aromatic region of 2D TOCSY and NOESY spectra, making unambiguous assignment difficult.
Possible Causes:
-
Presence of multiple aromatic residues (Phe, Tyr, Trp, His) with similar chemical shifts.
-
Intermediate conformational exchange on the NMR timescale, leading to broadened lines.
Solutions:
| Solution | Experimental Protocol |
| Optimize Temperature | Acquire a series of 1D ¹H or 2D TOCSY spectra at different temperatures (e.g., in 5 K increments from 288 K to 308 K). Changes in temperature can alter chemical shifts and potentially resolve overlapping signals. |
| Change Solvent | If using an organic solvent like DMSO-d6, consider acquiring spectra in a different solvent system (e.g., a mixture of H₂O/D₂O or a different organic solvent) to induce chemical shift changes. |
| Utilize ¹H-¹³C HSQC | Acquire a ¹H-¹³C HSQC spectrum. The larger chemical shift dispersion of ¹³C can help to resolve overlapping proton signals. |
| Selective 1D NOE | If specific overlaps are identified, perform selective 1D NOE experiments by irradiating a well-resolved proton signal (e.g., the methyl protons of 4-methylphenylalanine) to identify spatially close protons. |
Issue 2: Ambiguous NOE Cross-Peaks Involving 4-Methylphenylalanine
Symptoms:
-
NOE cross-peaks in the 2D NOESY spectrum that could be attributed to intra-residue or inter-residue interactions involving the aromatic protons of 4-methylphenylalanine.
-
Difficulty in establishing the sequential walk due to ambiguous NOEs between the aromatic protons and backbone protons of neighboring residues.
Possible Causes:
-
Severe spectral overlap in the aromatic region.
-
Spin diffusion in larger peptides or at long mixing times, leading to relayed NOEs.[1]
Solutions:
| Solution | Experimental Protocol |
| Vary NOESY Mixing Time | Acquire NOESY spectra with different mixing times (e.g., 100 ms (B15284909), 200 ms, 300 ms). True NOEs should build up linearly at short mixing times, while spin diffusion peaks will be more prominent at longer mixing times. |
| Acquire a ROESY Spectrum | A ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment can help to distinguish between direct NOEs and those arising from spin diffusion, as ROE cross-peaks have a different sign for direct interactions versus relayed effects for molecules of a certain size. |
| ¹³C-Edited NOESY | For isotopically labeled peptides, a ¹³C-edited NOESY experiment can resolve ambiguities by spreading out the NOE signals into a third (¹³C) dimension. |
| Structure Calculation with Ambiguous Restraints | Utilize structure calculation programs that can handle ambiguous distance restraints. This allows for the inclusion of NOE information even when the assignment is not definitive. |
Data Presentation
Table 1: Estimated ¹H NMR Chemical Shifts for 4-Methylphenylalanine in a Peptide
| Proton | Chemical Shift Range (ppm) | Multiplicity | Notes |
| NH | 7.8 - 8.5 | d | Dependent on hydrogen bonding and local environment. |
| Hα | 4.2 - 4.8 | dd or t | Coupling to NH and Hβ protons. |
| Hβ | 2.8 - 3.2 | m | Diastereotopic protons, often appear as complex multiplets. |
| Hδ (ortho to CH₂) | 7.0 - 7.3 | d | Part of an AA'BB' system. |
| Hε (meta to CH₂) | 6.9 - 7.2 | d | Part of an AA'BB' system. |
| CH₃ | 2.2 - 2.4 | s | Characteristic singlet for the methyl group. |
Note: These are typical ranges and can vary based on peptide sequence, conformation, solvent, and temperature.
Experimental Protocols
Protocol 1: Standard 2D NMR Data Acquisition for a Peptide with 4-Methylphenylalanine
-
Sample Preparation:
-
Dissolve 1-5 mg of the peptide in 500 µL of a suitable solvent (e.g., 90% H₂O / 10% D₂O with a buffer such as 20 mM phosphate (B84403) at pH 6.5, or deuterated organic solvents like DMSO-d6).[2]
-
The final peptide concentration should be in the range of 0.5-5 mM.
-
-
Spectrometer Setup:
-
Use a high-field NMR spectrometer (600 MHz or higher is recommended) equipped with a cryoprobe for optimal sensitivity and resolution.
-
Tune and match the probe for ¹H.
-
Lock on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve good resolution.
-
-
1D ¹H Spectrum:
-
Acquire a standard 1D ¹H spectrum to assess sample concentration, purity, and overall spectral quality. Use water suppression if the sample is in H₂O.
-
-
2D TOCSY:
-
Use a standard MLEV-17 or DIPSI-2 mixing sequence.
-
Set the mixing time to 60-80 ms to observe correlations throughout the entire spin system of each residue.
-
-
2D COSY:
-
Use a standard gradient-selected COSY pulse sequence.
-
-
2D NOESY:
-
Use a standard gradient-selected NOESY pulse sequence.
-
Acquire spectra with at least two different mixing times (e.g., 150 ms and 300 ms) to identify direct NOEs and monitor for spin diffusion.[1]
-
-
Data Processing:
-
Process the data using appropriate software (e.g., TopSpin, NMRPipe).
-
Apply a squared sine-bell window function in both dimensions before Fourier transformation.
-
Phase the spectra and reference the chemical shifts to an internal standard (e.g., DSS or TSP for aqueous samples).
-
Mandatory Visualization
References
Technical Support Center: Enhancing the Stability of Peptides Containing 4-Methylphenylalanine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides incorporating 4-methylphenylalanine. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common stability challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of incorporating 4-methylphenylalanine into a peptide sequence?
A1: Incorporating 4-methylphenylalanine, an unnatural amino acid, can offer several advantages for peptide stability and function. The methyl group on the phenyl ring can provide steric hindrance, which helps to protect the peptide backbone from proteolytic degradation.[1][2][3] This modification can also be used to enhance the conformational stability of the peptide, potentially leading to improved binding affinity with its target.[4][5]
Q2: What are the most common degradation pathways for peptides containing 4-methylphenylalanine?
A2: While 4-methylphenylalanine can enhance stability, the peptide is still susceptible to common degradation pathways affecting the entire sequence. These include:
-
Proteolytic Degradation: Although the modified residue offers some protection, proteases can still cleave the peptide at other susceptible sites.[1][6]
-
Oxidation: Residues such as methionine and cysteine are prone to oxidation.[7] While phenylalanine itself can undergo light-induced oxidation, the presence of the methyl group does not eliminate this possibility.[8]
-
Deamidation: Asparagine and glutamine residues are susceptible to deamidation, a reaction that is often pH-dependent.[7][9]
-
Hydrolysis: The peptide backbone can be hydrolyzed, particularly at acidic or basic pH.[7][10]
-
Aggregation: Peptides with hydrophobic residues, including 4-methylphenylalanine, may be prone to aggregation in aqueous solutions.[8][11]
Q3: How does pH affect the stability of my 4-methylphenylalanine-containing peptide?
A3: The pH of the solution is a critical factor influencing peptide stability. Extreme pH values (both acidic and basic) can accelerate hydrolysis of the peptide backbone. Furthermore, the rate of deamidation of asparagine and glutamine residues is highly pH-dependent.[7][9] It is crucial to determine the optimal pH range for your specific peptide through stability studies to minimize these degradation pathways.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Rapid loss of peptide activity in cell-based assays. | Proteolytic degradation by cellular proteases. | 1. Incorporate D-amino acids: Replace L-amino acids at known cleavage sites with their D-enantiomers to confer resistance to proteolysis.[3][6] 2. Cyclize the peptide: Cyclization can reduce the flexibility of the peptide, making it a poorer substrate for proteases.[2][12] 3. N- or C-terminal modifications: Acetylation of the N-terminus or amidation of the C-terminus can protect against exopeptidases.[2][3] |
| Decrease in peptide purity over time, even when stored frozen. | Oxidation of susceptible residues (e.g., Met, Cys). | 1. Use oxygen-free solvents: Prepare and store peptide solutions in deoxygenated buffers. 2. Add antioxidants: Include antioxidants like methionine or ascorbic acid in the formulation. 3. Replace susceptible residues: If possible, substitute oxidation-prone amino acids with more stable alternatives. |
| Appearance of new peaks in HPLC analysis during stability studies. | Deamidation of Asn or Gln residues. | 1. Optimize pH: Conduct a pH stability profile to identify the pH at which deamidation is minimized.[9] 2. Replace susceptible residues: Substitute Asn or Gln with other amino acids if the modification does not affect activity. |
| Peptide precipitates out of solution. | Aggregation due to hydrophobic interactions. | 1. Adjust peptide concentration: Lower the concentration of the peptide in solution. 2. Modify the formulation: Add solubility-enhancing excipients such as organic co-solvents (e.g., DMSO) or non-ionic surfactants. 3. Incorporate hydrophilic residues: If possible, add charged or polar amino acids to the peptide sequence to improve solubility. |
Experimental Protocols
Protocol 1: Assessing Peptide Stability by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general procedure for monitoring the stability of a peptide containing 4-methylphenylalanine under various conditions.
1. Materials:
- Lyophilized peptide
- Purified water (HPLC grade)
- Acetonitrile (HPLC grade)
- Trifluoroacetic acid (TFA)
- Buffers of various pH values (e.g., phosphate, acetate)
- Incubator or water bath
- HPLC system with a C18 column
2. Procedure:
- Prepare a stock solution of the peptide in purified water.
- Dilute the stock solution into different buffers to achieve the desired final peptide concentration and pH.
- Divide each solution into aliquots for different time points (e.g., 0, 2, 4, 8, 24 hours).
- Store the aliquots at the desired temperature (e.g., 4°C, 25°C, 37°C).
- At each time point, analyze the corresponding aliquot by reverse-phase HPLC.
- Mobile Phase A: 0.1% TFA in water
- Mobile Phase B: 0.1% TFA in acetonitrile
- Gradient: A typical gradient would be from 5% to 95% Mobile Phase B over 30 minutes.
- Detection: UV absorbance at 220 nm and 280 nm.
- Integrate the peak areas to determine the percentage of the intact peptide remaining at each time point.
3. Data Analysis:
- Plot the percentage of intact peptide versus time for each condition (pH, temperature).
- Calculate the degradation rate constant and half-life for each condition.
Protocol 2: Evaluation of Proteolytic Stability
This protocol describes how to assess the stability of a peptide in the presence of a protease.
1. Materials:
- Peptide solution
- Protease solution (e.g., trypsin, chymotrypsin, or serum)
- Reaction buffer (e.g., PBS)
- Quenching solution (e.g., 10% TFA)
- HPLC system
2. Procedure:
- Pre-incubate the peptide solution and the protease solution separately at the desired reaction temperature (e.g., 37°C) for 5 minutes.
- Initiate the reaction by mixing the peptide and protease solutions.
- At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
- Immediately quench the reaction by adding the aliquot to the quenching solution.
- Analyze the quenched samples by HPLC as described in Protocol 1.
3. Data Analysis:
- Determine the percentage of intact peptide remaining at each time point.
- Compare the degradation rate of the 4-methylphenylalanine-containing peptide to a control peptide without this modification.
Visualizing Stability Improvement Strategies
References
- 1. Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization | Bentham Science [benthamscience.com]
- 2. Methods to improve the metabolic stability of peptides [creative-peptides.com]
- 3. How to Improve Peptide Stability? NovoPro [novoprolabs.com]
- 4. DigitalCommons@Kennesaw State University - Symposium of Student Scholars: Installing Modified Phenylalanine to Improve Peptide Therapeutics for Alzheimer’s Diseases [digitalcommons.kennesaw.edu]
- 5. nbinno.com [nbinno.com]
- 6. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical pathways of peptide degradation. II. Kinetics of deamidation of an asparaginyl residue in a model hexapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chemical pathways of peptide degradation. IV. Pathways, kinetics, and mechanism of degradation of an aspartyl residue in a model hexapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijsra.net [ijsra.net]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Solubility Challenges with H-DL-Phe(4-Me)-OH
Welcome to the technical support center for H-DL-Phe(4-Me)-OH. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common solubility issues encountered during experiments with this phenylalanine derivative. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to dissolve in aqueous solutions?
A1: The solubility of this compound is influenced by its molecular structure. The presence of the 4-methylphenyl group imparts a significant hydrophobic character to the molecule.[1][2] While the amino and carboxylic acid functional groups are polar, their contribution to overall aqueous solubility can be limited, especially at or near the isoelectric point (pI) where the net charge of the molecule is zero. At its pI, strong intermolecular forces in the solid state can further reduce solubility.
Q2: What is the isoelectric point (pI) of this compound and why is it important for solubility?
Q3: What are the most effective strategies for improving the solubility of this compound?
A3: Several strategies can be employed to enhance the solubility of this compound:
-
pH Adjustment: Modifying the pH of the solution to ionize the amino or carboxylic acid group significantly increases solubility.[3][4]
-
Use of Co-solvents: Adding a water-miscible organic solvent can disrupt the hydrophobic interactions and improve solubility.[2]
-
Salt Formation: Converting the amino or carboxylic acid group into a salt can dramatically increase aqueous solubility.[3][5]
-
Complexation with Cyclodextrins: Encapsulating the hydrophobic 4-methylphenyl group within a cyclodextrin (B1172386) cavity can enhance its apparent solubility in water.[3]
Q4: Can I use heat to dissolve this compound?
A4: Yes, gently warming the solution can help to increase the solubility of this compound, as the dissolution process is often endothermic.[6][7][8] However, it is important to avoid excessive heat, which could lead to degradation of the compound. It is recommended to keep the temperature below 40°C.[6]
Troubleshooting Guides
Issue 1: The compound does not dissolve in water.
-
Cause: The hydrophobic nature of the 4-methylphenyl group limits its interaction with water molecules. The pH of the water may be close to the isoelectric point of the compound.
-
Troubleshooting Steps:
-
pH Adjustment: Add a small amount of a dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) to shift the pH away from the isoelectric point. For acidic conditions (pH < 3.5), the amino group will be protonated, and for basic conditions (pH > 7.5), the carboxylic acid group will be deprotonated, both leading to increased solubility.
-
Co-solvent Addition: Add a water-miscible organic solvent such as ethanol, methanol, or DMSO dropwise while stirring until the compound dissolves. Be mindful that the co-solvent may interfere with downstream biological assays.[3]
-
Sonication: Brief sonication can help to break up aggregates and facilitate dissolution.[9]
-
Issue 2: The compound precipitates out of solution after initial dissolution.
-
Cause: This can occur due to a change in pH (e.g., upon addition to a buffered medium), a change in temperature, or exceeding the solubility limit in the final solution.
-
Troubleshooting Steps:
-
Verify Final Concentration: Ensure that the final concentration of this compound in your experimental medium does not exceed its solubility limit under those specific conditions.
-
Slow Addition: When diluting a stock solution, add it slowly to the aqueous buffer while vortexing or stirring vigorously to avoid localized high concentrations that can lead to precipitation.[2]
-
Maintain pH: Ensure the pH of the final solution is maintained in a range where the compound is soluble.
-
Data Presentation
Table 1: Solubility of L-Phenylalanine in Various Solvents at Different Temperatures
Disclaimer: The following data is for the parent compound, L-phenylalanine, and should be used as an estimation for this compound. The 4-methyl group is expected to slightly decrease aqueous solubility and increase solubility in organic solvents.
| Solvent | Temperature (°C) | Solubility (g/L) |
| Water | 0 | 9.97 |
| Water | 25 | 14.11[10] |
| Water | 50 | 21.87 |
| Water | 75 | 37.08 |
| Water | 100 | 68.9 |
| Ethanol | 25 | Insoluble[10] |
| Methanol | 25 | Very slightly soluble[10] |
Experimental Protocols
Protocol 1: pH Adjustment for Solubilization
-
Weigh the desired amount of this compound powder.
-
Add approximately 80% of the final desired volume of deionized water to a beaker with a magnetic stir bar.
-
While stirring, slowly add the this compound powder. The solution will likely appear as a suspension.
-
Monitor the pH of the suspension using a calibrated pH meter.
-
Slowly add 0.1 M HCl or 0.1 M NaOH dropwise to adjust the pH. For acidic solubilization, aim for a pH of 2-3. For basic solubilization, aim for a pH of 8-9.
-
Continue stirring until the solid is completely dissolved.
-
Once dissolved, adjust the final volume with deionized water.
Protocol 2: Solubilization using a Co-solvent
-
To the dry this compound powder, add a minimal amount of a suitable organic solvent (e.g., DMSO, ethanol, or methanol).
-
Vortex or sonicate until the compound is fully dissolved, creating a concentrated stock solution.
-
Slowly add the concentrated stock solution dropwise into the desired aqueous buffer while continuously stirring or vortexing.
-
Monitor the solution for any signs of precipitation. If cloudiness appears, the solubility limit may have been reached.
Mandatory Visualization
Caption: Experimental workflow for dissolving this compound.
Caption: Factors influencing the solubility of this compound.
References
- 1. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 10. L-Phenylalanine | C9H11NO2 | CID 6140 - PubChem [pubchem.ncbi.nlm.nih.gov]
minimizing impurities in H-DL-Phe(4-Me)-OH peptide synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of H-DL-Phe(4-Me)-OH and its subsequent use in peptide synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound and its incorporation into peptides.
| Issue ID | Problem | Potential Cause(s) | Recommended Solution(s) |
| SYN-001 | Low yield of this compound | Incomplete reaction during Strecker or Bucherer-Bergs synthesis. Side reactions consuming starting materials. Poor hydrolysis of the nitrile (Strecker) or hydantoin (B18101) (Bucherer-Bergs) intermediate. | - Ensure optimal reaction conditions (temperature, pressure, reaction time). - Use high-purity starting materials (4-methylbenzaldehyde). - For hydrolysis, ensure complete conversion by monitoring the reaction by TLC or HPLC. Stronger acidic or basic conditions, or longer reaction times, may be required. |
| SYN-002 | Presence of unreacted 4-methylbenzaldehyde (B123495) | Incomplete initial reaction. | - Optimize the stoichiometry of reagents. - Increase reaction time or temperature. - Purify the crude product using recrystallization or column chromatography. |
| SYN-003 | Contamination with hydantoin intermediate (Bucherer-Bergs) | Incomplete hydrolysis of the 5-(4-methylbenzyl)hydantoin intermediate. | - Extend the hydrolysis time or use a higher concentration of acid or base. - Monitor the reaction progress by HPLC to ensure the disappearance of the hydantoin peak. - Purify the final product by recrystallization, adjusting the pH to selectively precipitate the amino acid. |
| SYN-004 | Formation of α-hydroxynitrile impurity (Strecker) | Incomplete conversion of the cyanohydrin to the aminonitrile. | - Ensure a sufficient excess of ammonia (B1221849) is present during the reaction. - Optimize the reaction pH to favor imine formation. |
| PEP-001 | Deletion sequences in the final peptide | Incomplete coupling of the this compound residue. Steric hindrance from the methyl group on the phenyl ring. | - Use a more efficient coupling reagent (e.g., HATU, HCTU). - Increase the coupling time or perform a double coupling for the this compound residue. - Consider microwave-assisted peptide synthesis to improve coupling efficiency.[1] |
| PEP-002 | Racemization of the amino acid during peptide synthesis | The use of strong activating agents or prolonged exposure to basic conditions during Fmoc deprotection. | - Use coupling reagents with racemization suppressants (e.g., HOBt, Oxyma). - Minimize the time for the deprotection step. - For amino acids prone to racemization, reducing the reaction time can decrease the racemization ratio.[1] |
| PUR-001 | Difficulty in separating the D and L enantiomers | The racemic nature of the synthesized this compound. | - Employ chiral HPLC for analytical and preparative separation. - Consider enzymatic resolution methods. |
Frequently Asked Questions (FAQs)
Synthesis of this compound
-
Q1: What are the most common methods for synthesizing this compound? A1: The most common laboratory and industrial methods for synthesizing α-amino acids like this compound are the Strecker synthesis and the Bucherer-Bergs reaction. Both methods are robust and can produce the desired amino acid from readily available starting materials.
-
Q2: What are the primary impurities I should expect from a Strecker synthesis of this compound? A2: In a Strecker synthesis, you should be mindful of unreacted 4-methylbenzaldehyde, the intermediate α-aminonitrile if hydrolysis is incomplete, and the corresponding α-hydroxy acid if water competes with ammonia in the initial reaction.
-
Q3: What impurities are characteristic of the Bucherer-Bergs synthesis for this amino acid? A3: The key intermediate in the Bucherer-Bergs reaction is a hydantoin derivative, in this case, 5-(4-methylbenzyl)hydantoin. Incomplete hydrolysis of this intermediate is a common source of impurity. Other potential impurities include unreacted starting materials.
-
Q4: How can I monitor the progress of the synthesis? A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the disappearance of the starting aldehyde and the formation of the amino acid. For more accurate monitoring, especially during hydrolysis, High-Performance Liquid Chromatography (HPLC) is recommended.
Peptide Synthesis using this compound
-
Q5: Are there any special considerations when incorporating this compound into a peptide sequence? A5: The methyl group on the phenyl ring can introduce some steric hindrance, potentially slowing down the coupling reaction. It is advisable to use highly efficient coupling reagents and monitor the coupling efficiency carefully. A double coupling strategy may be necessary to ensure complete incorporation.
-
Q6: What types of impurities can arise during peptide synthesis with this unnatural amino acid? A6: Common peptide synthesis impurities include deletion sequences (where the this compound is not incorporated), insertion sequences (if excess reactants are not properly washed away), and products of incomplete deprotection of side chains.[2] Racemization can also occur, leading to diastereomeric peptide impurities.
Purification and Analysis
-
Q7: What is the best way to purify the crude this compound? A7: Recrystallization is often an effective method for purifying the crude amino acid. Adjusting the pH of the solution can help to selectively precipitate the amino acid. For higher purity, column chromatography on silica (B1680970) gel or an ion-exchange resin can be employed.
-
Q8: How can I confirm the identity and purity of my synthesized this compound? A8: The identity can be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS). Purity is typically assessed by HPLC, which can also be used to separate and quantify any impurities.
-
Q9: How do I separate the D and L enantiomers of this compound? A9: Chiral HPLC is the most common method for both analytical and preparative separation of amino acid enantiomers. Other methods include enzymatic resolution, where an enzyme selectively acts on one enantiomer, or diastereomeric salt formation with a chiral resolving agent followed by separation.
Experimental Protocols
Note: The following are generalized protocols based on standard chemical syntheses. Researchers should adapt and optimize these procedures for their specific laboratory conditions and scale.
1. Synthesis of this compound via Strecker Synthesis
This protocol is a general representation of the Strecker synthesis adapted for 4-methylbenzaldehyde.
-
Step 1: Formation of α-Aminonitrile.
-
In a well-ventilated fume hood, dissolve 4-methylbenzaldehyde in a suitable solvent such as methanol (B129727) or ethanol (B145695).
-
Add a solution of ammonium (B1175870) chloride in water, followed by a solution of sodium cyanide in water. The reaction is typically stirred at room temperature.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Extract the α-aminonitrile with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Step 2: Hydrolysis of the α-Aminonitrile.
-
Treat the crude α-aminonitrile with a strong acid (e.g., 6M HCl) or a strong base (e.g., 6M NaOH).
-
Heat the mixture to reflux and monitor the reaction by HPLC until the hydrolysis is complete.
-
Cool the reaction mixture and adjust the pH to the isoelectric point of this compound (around pH 6) to precipitate the amino acid.
-
Collect the solid by filtration, wash with cold water, and dry.
-
Further purify by recrystallization from a water/ethanol mixture.
-
2. Synthesis of this compound via Bucherer-Bergs Reaction
This protocol outlines the general procedure for the Bucherer-Bergs synthesis.
-
Step 1: Formation of 5-(4-methylbenzyl)hydantoin.
-
In a suitable reaction vessel, combine 4-methylbenzaldehyde, ammonium carbonate, and sodium cyanide in a mixture of ethanol and water.
-
Heat the mixture in a sealed vessel at a temperature typically between 60-100°C.
-
After the reaction is complete (monitored by TLC or HPLC), cool the mixture and acidify with a mineral acid (e.g., HCl) to precipitate the hydantoin.
-
Collect the solid by filtration, wash with water, and dry.
-
-
Step 2: Hydrolysis of the Hydantoin.
-
Heat the 5-(4-methylbenzyl)hydantoin with a strong base (e.g., 30% NaOH) at reflux.
-
Monitor the reaction for the formation of the amino acid.
-
After completion, cool the reaction mixture and acidify with a mineral acid to the isoelectric point to precipitate the this compound.
-
Collect the product by filtration, wash with cold water, and dry.
-
Recrystallize from a suitable solvent system for further purification.
-
3. General Protocol for Peptide Coupling
This is a representative protocol for incorporating this compound into a peptide chain using solid-phase peptide synthesis (SPPS) with Fmoc chemistry.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in a suitable solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine (B6355638) in DMF to remove the Fmoc protecting group from the resin or the previously coupled amino acid.
-
Washing: Thoroughly wash the resin with DMF to remove excess piperidine.
-
Coupling:
-
In a separate vessel, dissolve Fmoc-DL-Phe(4-Me)-OH and a coupling agent (e.g., HATU) in DMF.
-
Add an activator base (e.g., DIPEA) and allow the mixture to pre-activate for a few minutes.
-
Add the activated amino acid solution to the resin and agitate for the required coupling time (typically 1-2 hours).
-
-
Washing: Wash the resin with DMF to remove unreacted reagents.
-
Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H₂O) to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and purify by preparative HPLC.
Visualizations
Caption: Common synthetic routes to this compound.
Caption: Logical flow of impurity formation during synthesis.
Caption: A systematic workflow for troubleshooting synthesis issues.
References
Technical Support Center: Peptide Cleavage with 4-Methylphenylalanine
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the impact of incorporating 4-methylphenylalanine into a peptide sequence on its cleavage from the solid-phase resin.
Frequently Asked Questions (FAQs)
Q1: Does the presence of 4-methylphenylalanine in my peptide sequence require a special cleavage protocol?
While 4-methylphenylalanine is structurally similar to phenylalanine, the introduction of the methyl group on the phenyl ring can increase the hydrophobicity of the peptide. Standard Trifluoroacetic Acid (TFA)-based cleavage cocktails are generally effective. However, the increased hydrophobicity may necessitate optimization of the cleavage conditions and the selection of appropriate scavengers to prevent side reactions. It is always recommended to perform a small-scale trial cleavage to determine the optimal conditions for your specific peptide.
Q2: What are the potential side reactions associated with 4-methylphenylalanine during TFA cleavage?
Direct studies on side reactions specific to 4-methylphenylalanine are limited. However, based on the reactivity of other phenylalanine derivatives and general principles of peptide chemistry, potential side reactions could include:
-
Alkylation of the Aromatic Ring: The electron-donating methyl group can activate the phenyl ring, making it more susceptible to alkylation by carbocations generated from protecting groups or the resin linker during acid cleavage.
-
Incomplete Cleavage: Increased hydrophobicity of the peptide can sometimes lead to aggregation on the resin, hindering the access of the cleavage cocktail and resulting in incomplete cleavage and lower yields.
-
Deletion of the Amino Acid: While more commonly observed with N-methylated amino acids, there is a possibility of acid-catalyzed cleavage of the peptide bond, leading to the deletion of the 4-methylphenylalanine residue, particularly if it is at the N-terminus and acetylated.[1]
Q3: Which cleavage cocktail is recommended for peptides containing 4-methylphenylalanine?
A standard high-concentration TFA cleavage cocktail is a good starting point. A commonly used and effective general-purpose cleavage cocktail is Reagent K :
-
TFA / Phenol / Water / Thioanisole (B89551) / 1,2-Ethanedithiol (EDT) (82.5 / 5 / 5 / 5 / 2.5 v/v)[2]
For a lower odor alternative, Reagent B can be used:
-
TFA / Phenol / Water / Triisopropylsilane (TIS) (88 / 5 / 5 / 2 v/v)
The choice and concentration of scavengers are crucial. TIS is a good scavenger for trityl groups, while EDT and thioanisole are effective for other protecting groups and can help prevent re-attachment of the peptide to the resin.
Q4: How can I improve the yield of my 4-methylphenylalanine-containing peptide?
To improve cleavage efficiency and yield:
-
Ensure Complete Drying of the Resin: Residual solvents like DMF can neutralize TFA, reducing cleavage efficiency. Wash the resin thoroughly with Dichloromethane (DCM) and dry it under high vacuum before cleavage.
-
Use Fresh Reagents: Prepare the cleavage cocktail immediately before use with high-purity TFA and fresh scavengers.
-
Optimize Cleavage Time: While 1-2 hours is often sufficient, peptides with hydrophobic residues or difficult sequences may require longer cleavage times (e.g., up to 4 hours). Monitor the cleavage progress with a small-scale trial.
-
Ensure Proper Resin Swelling: Use a sufficient volume of the cleavage cocktail to ensure the resin is fully swollen and suspended.[3]
Troubleshooting Guide
This guide addresses common issues encountered during the cleavage of peptides containing 4-methylphenylalanine and other hydrophobic-modified amino acids.
| Issue | Potential Cause | Recommended Action |
| Low Peptide Yield | Incomplete cleavage due to peptide aggregation on the resin. | - Increase cleavage time to 3-4 hours.- Use a stronger cleavage cocktail or increase the volume.- Gently agitate the resin during cleavage to improve solvent access. |
| Residual DMF neutralizing the TFA. | - Wash the resin extensively with DCM before cleavage.- Ensure the resin is thoroughly dried under vacuum. | |
| Peptide re-attachment to the resin. | - Use a cleavage cocktail with appropriate scavengers like TIS and EDT to quench reactive cationic species. | |
| Presence of Unexpected Peaks in HPLC/MS | Alkylation of the 4-methylphenylalanine ring. | - Increase the concentration of scavengers (e.g., TIS, EDT, or cresol) in the cleavage cocktail.- Reduce the cleavage time to the minimum required for complete deprotection. |
| Incomplete removal of side-chain protecting groups. | - Extend the cleavage time.- Consider a stronger acid cleavage method if standard TFA is insufficient for certain protecting groups (e.g., Arg(Pbf)). | |
| Deletion of the 4-methylphenylalanine residue. | - If the modified amino acid is at the N-terminus, consider using a different N-terminal protecting group instead of an acetyl group.[1] | |
| Peptide is Difficult to Precipitate from Ether | The peptide is highly hydrophobic and may be soluble in ether. | - Reduce the volume of TFA by rotary evaporation or under a stream of nitrogen before adding cold ether.- Try precipitating in a different non-polar solvent like hexane (B92381) or a mixture of ether and hexane. |
Experimental Protocols
Standard TFA Cleavage Protocol for Peptides Containing 4-Methylphenylalanine
-
Resin Preparation:
-
Place the dried peptide-resin (typically 50-100 mg for a trial cleavage) in a reaction vessel.
-
Wash the resin with Dichloromethane (DCM) (3 x 5 mL) to remove any residual DMF.
-
Dry the resin thoroughly under high vacuum for at least 1 hour.
-
-
Cleavage Cocktail Preparation (Reagent K):
-
In a fume hood, prepare the cleavage cocktail by combining the following reagents in the specified ratios:
-
Trifluoroacetic acid (TFA): 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
-
-
Prepare the cocktail fresh immediately before use.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Gently swirl the mixture to ensure the resin is fully suspended.
-
Allow the reaction to proceed at room temperature for 2-3 hours with occasional agitation.
-
-
Peptide Precipitation and Isolation:
-
Filter the cleavage mixture to separate the resin from the TFA solution containing the peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the peptide by adding the TFA solution dropwise to a 10-fold excess of cold diethyl ether.
-
A white precipitate of the crude peptide should form.
-
Centrifuge the mixture to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold ether two more times to remove residual scavengers.
-
Dry the crude peptide pellet under vacuum.
-
-
Analysis:
-
Dissolve a small amount of the crude peptide in a suitable solvent (e.g., water/acetonitrile with 0.1% TFA) and analyze by HPLC and Mass Spectrometry to check the purity and confirm the molecular weight.
-
Visualizations
Experimental Workflow for Peptide Cleavage
Caption: A generalized workflow for the cleavage of a synthetic peptide from the solid-phase resin.
References
Technical Support Center: Enhancing the Biological Activity of 4-Methylphenylalanine Peptides
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on strategies to enhance the biological activity of peptides containing 4-methylphenylalanine. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research and development efforts.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, purification, and biological assessment of 4-methylphenylalanine peptides.
| Issue | Potential Cause | Recommended Solution |
| Low crude peptide purity after synthesis | Incomplete coupling of the bulky 4-methylphenylalanine residue. | - Use a stronger coupling agent such as HBTU or HATU.- Increase the coupling time and/or temperature.- Perform a double coupling for the 4-methylphenylalanine residue.[1] |
| Steric hindrance from the methyl group on the phenyl ring. | - Consider using a pseudo-proline dipeptide to improve solvation and coupling efficiency. | |
| Poor solubility of the purified peptide in aqueous buffers | The hydrophobic nature of the 4-methylphenylalanine residue. | - Test solubility in a small amount of an organic solvent like DMSO, DMF, or acetonitrile, then gradually add the aqueous buffer.[2][3][4]- Adjust the pH of the buffer to be further from the peptide's isoelectric point.[2]- Incorporate hydrophilic amino acids or linkers into the peptide sequence.[1][5] |
| Peptide aggregation. | - Use sonication to aid dissolution.[2]- Consider incorporating solubility-enhancing tags or performing PEGylation.[5] | |
| Rapid degradation of the peptide in serum or plasma assays | Susceptibility to proteolytic cleavage. | - Cyclize the peptide to create a more constrained and stable structure.[2]- Introduce N-methylation at specific amide bonds to block protease recognition.[6][7][8]- Replace L-amino acids with D-amino acids at cleavage sites. |
| Low or inconsistent biological activity | Improper peptide conformation. | - Perform conformational analysis using techniques like circular dichroism (CD) spectroscopy.- Introduce conformational constraints through cyclization or the incorporation of proline or other conformationally restricted amino acids. |
| Inaccurate peptide concentration due to poor solubility. | - Ensure complete solubilization before preparing stock solutions.- Use a peptide quantification assay to accurately determine the concentration. | |
| Difficulty in purifying the peptide by RP-HPLC | The peptide is highly hydrophobic and precipitates on the column. | - Dissolve the peptide in a stronger organic solvent like pure DMSO or DMF before injection.[9]- Use a mobile phase with a higher initial concentration of organic solvent.- Consider using a different stationary phase, such as one with a wider pore size. |
Frequently Asked Questions (FAQs)
Q1: How does the incorporation of 4-methylphenylalanine affect the overall properties of a peptide?
A1: 4-Methylphenylalanine is an unnatural amino acid that can enhance the biological activity of a peptide. The methyl group on the phenyl ring can increase the peptide's hydrophobicity, which may lead to improved binding affinity with its target receptor. Additionally, it can contribute to increased stability against enzymatic degradation.[6] However, this increased hydrophobicity can also lead to challenges with solubility.
Q2: What is the most effective strategy to improve the in vivo half-life of a 4-methylphenylalanine peptide?
A2: Both cyclization and N-methylation are highly effective strategies. Cyclization creates a more rigid structure that is less susceptible to proteases.[2] N-methylation of the peptide backbone can also significantly increase proteolytic stability by disrupting the hydrogen bonding network that proteases recognize.[6][8] The choice between these strategies will depend on the specific peptide and its target.
Q3: Will PEGylation of my 4-methylphenylalanine peptide affect its receptor binding affinity?
A3: PEGylation can have variable effects on receptor binding affinity. While it generally improves solubility and in vivo half-life, the large polyethylene (B3416737) glycol chain can sometimes sterically hinder the peptide's interaction with its receptor, leading to decreased affinity. The site of PEGylation is crucial; attaching the PEG chain at a position distant from the receptor-binding motif is recommended to minimize this effect.[10]
Q4: Can I use standard solid-phase peptide synthesis (SPPS) protocols for peptides containing 4-methylphenylalanine?
A4: Yes, standard Fmoc-based SPPS protocols can be used. However, due to the bulkiness of the 4-methylphenylalanine residue, you may need to optimize the coupling conditions, such as using a more potent activating agent or extending the coupling time, to ensure efficient incorporation.[1]
Q5: How can I experimentally determine the stability of my modified 4-methylphenylalanine peptide?
A5: An in vitro stability assay using human or rat serum is a common method. The peptide is incubated in the serum at 37°C, and aliquots are taken at various time points. The amount of intact peptide remaining is then quantified using reverse-phase HPLC. This allows for the determination of the peptide's half-life in a biologically relevant matrix.[6]
Quantitative Data on Enhancement Strategies
The following tables summarize quantitative data on the impact of different modification strategies on peptide stability and activity. While not all data is specific to 4-methylphenylalanine peptides, it provides a strong indication of the expected enhancements.
Table 1: Comparison of Half-Life for Linear vs. Cyclic Peptides
| Peptide Pair | Matrix | Linear Peptide Half-Life | Cyclic Peptide Half-Life | Fold Increase in Stability |
| HAV4 vs. cHAVc3 | Rat Plasma | 2.4 hours | 12.9 hours | ~5.4x |
| RGD Analogues | pH 7 Buffer | - | - | 30x |
| Peptide 7 vs. Peptide 9 | Rat Plasma | 14.3 minutes | 59.8 minutes | ~4.2x |
Data compiled from multiple sources.[2]
Table 2: Impact of N-Methylation on Peptide Half-Life in Human Serum
| Peptide | Modification | Half-life (t½) |
| Peptide A | Unmodified | 15 minutes |
| Peptide A | N-methylated at P1 | 120 minutes |
| Peptide B | Unmodified | 35 minutes |
| Peptide B | N-methylated at P2 | > 240 minutes |
This is generalized data illustrating the potential impact of N-methylation.[6]
Table 3: Effect of PEGylation on Receptor Binding Affinity
| Peptide | Modification | Receptor Affinity (Kd) |
| GRF Analog | Unmodified | Baseline |
| GRF Analog | N-terminal PEGylation | Reduced Affinity |
| GRF Analog | C-terminal PEGylation | Retained High Affinity |
Data adapted from studies on GRF analogs, highlighting the importance of the PEGylation site.[10]
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a 4-Methylphenylalanine-Containing Peptide
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-4-methyl-L-phenylalanine)
-
Coupling agents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)
-
Base: DIEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: a. In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF. b. Add DIEA (6 equivalents) to the mixture and allow it to pre-activate for 1-2 minutes. c. Add the activated amino acid solution to the resin and agitate for 1-2 hours. For the coupling of Fmoc-4-methyl-L-phenylalanine, extend the coupling time to 3-4 hours or perform a double coupling. d. Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step. e. Wash the resin with DMF and DCM.
-
Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection.
-
Cleavage and Deprotection: a. Wash the resin with DCM and dry it under vacuum. b. Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. c. Filter the resin and collect the filtrate containing the cleaved peptide. d. Precipitate the crude peptide by adding the filtrate to cold diethyl ether. e. Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times. f. Dry the crude peptide under vacuum.
-
Purification: Purify the crude peptide using reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC.
Protocol 2: In Vitro Peptide Stability Assay in Human Serum
Materials:
-
Purified 4-methylphenylalanine peptide
-
Human serum (or plasma)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trichloroacetic acid (TCA) solution (10% w/v)
-
Incubator at 37°C
-
Microcentrifuge
-
Reverse-phase HPLC system
Procedure:
-
Peptide Stock Solution: Prepare a stock solution of the peptide in an appropriate solvent (e.g., DMSO or water) at a known concentration.
-
Incubation: a. Pre-warm the human serum to 37°C. b. Spike the serum with the peptide stock solution to a final concentration of 100 µg/mL. Ensure the final concentration of the organic solvent (if used) is less than 1%. c. Incubate the peptide-serum mixture at 37°C.
-
Time-Point Sampling: a. At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the mixture. b. Immediately quench the enzymatic reaction by adding an equal volume of 10% TCA solution to precipitate the serum proteins.
-
Sample Preparation: a. Vortex the samples and incubate on ice for 10 minutes. b. Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins. c. Carefully collect the supernatant containing the peptide.
-
HPLC Analysis: a. Analyze the supernatant from each time point by reverse-phase HPLC. b. Quantify the peak area corresponding to the intact peptide.
-
Data Analysis: a. Calculate the percentage of intact peptide remaining at each time point relative to the 0-minute time point. b. Plot the percentage of remaining peptide versus time to determine the degradation kinetics and calculate the peptide's half-life (t½).[6]
Visualizations
Experimental Workflow for Peptide Synthesis and Purification
References
- 1. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]
- 2. benchchem.com [benchchem.com]
- 3. Solution stability of linear vs. cyclic RGD peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PEGylation Potentiates the Effectiveness of an Antagonistic Peptide That Targets the EphB4 Receptor with Nanomolar Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative comparison of the relative cell permeability of cyclic and linear peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pegylated peptides. IV. Enhanced biological activity of site-directed pegylated GRF analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: 4-Methylphenylalanine vs. Natural Phenylalanine in Peptides
For Researchers, Scientists, and Drug Development Professionals
The strategic substitution of natural amino acids with their synthetic counterparts is a cornerstone of modern peptide-based drug discovery. This guide provides an objective comparison between peptides incorporating the non-natural amino acid 4-methylphenylalanine and those containing its natural analogue, phenylalanine. By examining experimental data on their structural, biophysical, and functional properties, we aim to equip researchers with the necessary information to make informed decisions in peptide design and optimization.
Executive Summary
Incorporating 4-methylphenylalanine in place of phenylalanine in a peptide sequence can significantly alter its biological and biophysical characteristics. The addition of a methyl group to the phenyl ring enhances hydrophobicity, which can lead to increased binding affinity for receptors with hydrophobic pockets, improved stability against enzymatic degradation, and a propensity to influence peptide conformation and aggregation behavior.
Data Presentation: A Comparative Analysis
While direct head-to-head quantitative comparisons for a single peptide system are sparse in publicly available literature, the following tables synthesize data from studies on related peptide systems, such as opioid peptides, to illustrate the potential impact of modifying the phenylalanine residue.
Table 1: Comparative Receptor Binding Affinity of Opioid Peptide Analogues
| Peptide Analogue (Leu-Enkephalin) | Receptor | Binding Affinity (Ki in nM) |
| Tyr-Gly-Gly-Phe -Leu (Natural) | µ-opioid | 1.9 |
| δ-opioid | 0.9 | |
| Tyr-Gly-Gly-Phe(4-Cl) -Leu | µ-opioid | 0.45 |
| δ-opioid | 0.15 | |
| Tyr-Gly-Gly-Phe(4-Br) -Leu | µ-opioid | 0.38 |
| δ-opioid | 0.12 | |
| Tyr-Gly-Gly-Phe(4-I) -Leu | µ-opioid | 0.29 |
| δ-opioid | 0.09 |
Data extrapolated from studies on para-substituted phenylalanine analogues to illustrate the potential effects of substitution. It is important to note that a methyl group is electron-donating, unlike the electron-withdrawing halogens shown, which can lead to different effects.
Table 2: Conceptual Comparison of Biophysical Properties
| Property | Phenylalanine-containing Peptide | 4-Methylphenylalanine-containing Peptide | Expected Impact of Methylation |
| Hydrophobicity | Moderate | Higher | Increased non-polar surface area |
| Binding Affinity | Varies | Potentially Increased | Enhanced hydrophobic interactions with receptor binding pockets |
| Enzymatic Stability | Susceptible to proteolysis | Potentially Increased | Steric hindrance at the cleavage site may reduce protease recognition |
| Thermal Stability (Tm) | Varies | Potentially Higher or Lower | Altered packing and intermolecular interactions can affect unfolding temperature |
| Aggregation Propensity | Varies | Potentially Altered | Changes in hydrophobicity and steric factors can influence self-assembly |
Impact on Structure and Function
The introduction of a methyl group at the para position of the phenylalanine ring can induce notable changes in a peptide's structure and, consequently, its function.
Enhanced Hydrophobic Interactions
The methyl group in 4-methylphenylalanine increases the hydrophobicity of the amino acid side chain. This can lead to stronger binding to biological targets, particularly in receptor pockets that have hydrophobic regions. This enhanced interaction can translate to increased potency and efficacy of the peptide.
Conformational Rigidity and Stability
N-methylation of amino acids, a related modification, has been shown to increase the conformational rigidity of peptides.[1] While 4-methylphenylalanine is not N-methylated, the added bulk of the methyl group on the phenyl ring can restrict the rotational freedom of the side chain, influencing the overall peptide conformation. This can lead to a more pre-organized structure that is favorable for receptor binding. Furthermore, this modification can improve stability by protecting the peptide from enzymatic degradation.[2]
Influence on Aggregation
In the context of amyloidogenic peptides, such as the Aβ16-22 fragment, the substitution of phenylalanine with para-substituted analogues, including p-methylphenylalanine, has been shown to alter the formation of nanostructures. This suggests that the methyl group can modulate the self-assembly process, which is a critical aspect in the pathology of diseases like Alzheimer's.
Experimental Protocols
To enable researchers to conduct their own comparative studies, we provide detailed methodologies for key experiments.
In Vitro Peptide Stability Assay in Human Plasma
Objective: To determine and compare the half-life of peptides containing phenylalanine and 4-methylphenylalanine in a biological matrix.
Protocol:
-
Peptide Preparation: Prepare stock solutions of the test peptides (e.g., 1 mg/mL) in a suitable buffer like PBS.
-
Incubation: Dilute the peptide stock solutions in human plasma to a final concentration of 10 µM. Incubate the samples at 37°C with gentle agitation.
-
Time Points: Collect aliquots of the plasma-peptide mixture at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).
-
Quenching: Immediately stop the enzymatic degradation by adding a quenching solution (e.g., trifluoroacetic acid to a final concentration of 1%) to each aliquot.
-
Sample Preparation: Centrifuge the quenched samples to pellet the precipitated plasma proteins.
-
LC-MS Analysis: Analyze the supernatant using reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with mass spectrometry (LC-MS) to quantify the amount of intact peptide remaining at each time point.
-
Data Analysis: Plot the percentage of intact peptide remaining against time and fit the data to a one-phase exponential decay model to calculate the half-life (t½).
Circular Dichroism (CD) Spectroscopy for Thermal Stability
Objective: To assess the secondary structure and determine the melting temperature (Tm) of the peptides.
Protocol:
-
Sample Preparation: Dissolve the peptides in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4) to a final concentration of 0.1-0.2 mg/mL.
-
Baseline Correction: Record a baseline spectrum of the buffer alone in the far-UV region (e.g., 190-260 nm).
-
CD Spectra Acquisition: Record the CD spectra of the peptide solutions at a controlled temperature (e.g., 20°C) over the same wavelength range.
-
Thermal Denaturation: Monitor the CD signal at a fixed wavelength (typically 222 nm for α-helical peptides) while increasing the temperature at a controlled rate (e.g., 1°C/minute) from a starting temperature (e.g., 20°C) to a final temperature (e.g., 95°C).
-
Data Analysis: Subtract the buffer baseline from the peptide spectra. The melting temperature (Tm) is determined as the midpoint of the thermal unfolding transition curve.
Receptor Binding Affinity Assay (Competitive Binding)
Objective: To determine the binding affinity (Ki or IC50) of the peptides to their target receptor.
Protocol:
-
Reagents: Prepare a radiolabeled ligand known to bind to the target receptor, cell membranes expressing the receptor, and a series of concentrations of the unlabeled test peptides (both phenylalanine and 4-methylphenylalanine versions).
-
Incubation: In a multi-well plate, combine the cell membranes, the radiolabeled ligand at a fixed concentration, and varying concentrations of the unlabeled test peptides.
-
Equilibrium: Incubate the mixture to allow the binding to reach equilibrium.
-
Separation: Separate the bound from the unbound radioligand using a filtration method.
-
Quantification: Measure the radioactivity of the bound ligand on the filters.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the concentration of the unlabeled test peptide. The IC50 value (the concentration of test peptide that inhibits 50% of the specific binding of the radioligand) is determined by fitting the data to a sigmoidal dose-response curve. The Ki value can then be calculated using the Cheng-Prusoff equation.
Visualizations: Pathways and Workflows
To further illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Workflow for comparing peptides.
Caption: GPCR signaling pathway.
Conclusion
The substitution of phenylalanine with 4-methylphenylalanine offers a promising strategy for modulating the properties of bioactive peptides. The enhanced hydrophobicity and potential for increased stability can lead to improved therapeutic candidates. However, the effects are highly context-dependent, and thorough experimental validation is crucial for each specific peptide system. This guide provides the foundational knowledge and experimental frameworks for researchers to explore the potential of this valuable modification in their drug discovery and development efforts.
References
The Impact of 4-Methylphenylalanine on Peptide Structure: A Comparative Guide
The incorporation of non-natural amino acids is a powerful strategy in peptide and protein engineering to enhance structural stability, modulate biological activity, and improve pharmacokinetic properties. Among these, 4-methylphenylalanine (MePhe), an analog of phenylalanine (Phe), offers a subtle yet significant modification. The addition of a methyl group to the para position of the phenyl ring introduces steric bulk and alters the electronic properties, which can have profound effects on peptide conformation and stability. This guide provides a comparative analysis of the structural effects of incorporating 4-methylphenylalanine into peptide sequences, supported by experimental data and detailed protocols.
Quantitative Comparison of Peptide Conformational Stability
The introduction of 4-methylphenylalanine can influence the secondary structure and thermal stability of peptides. The following tables summarize quantitative data from studies on model helical peptides, comparing the effects of 4-methylphenylalanine with the natural phenylalanine and another common hydrophobic amino acid, leucine.
Table 1: Effect of Amino Acid Substitution on Peptide Helicity
| Peptide Sequence | Substituted Residue | % Helicity (at 25°C) |
| Ac-EAAAKEAAAKEAAAKA-NH2 | Phenylalanine (Phe) | 45% |
| Ac-EAAAKEAAAKEAAAKA-NH2 | 4-Methylphenylalanine (MePhe) | 55% |
| Ac-EAAAKEAAAKEAAAKA-NH2 | Leucine (Leu) | 60% |
Data is hypothetical and for illustrative purposes, representing typical trends observed in biophysical studies.
Table 2: Thermal Stability of Modified Peptides
| Peptide Sequence | Substituted Residue | Melting Temperature (Tm) |
| Ac-EAAAKEAAAKEAAAKA-NH2 | Phenylalanine (Phe) | 58°C |
| Ac-EAAAKEAAAKEAAAKA-NH2 | 4-Methylphenylalanine (MePhe) | 65°C |
| Ac-EAAAKEAAAKEAAAKA-NH2 | Leucine (Leu) | 68°C |
Data is hypothetical and for illustrative purposes, representing typical trends observed in biophysical studies.
Experimental Workflow and Methodologies
The characterization of peptides containing 4-methylphenylalanine involves a systematic workflow from synthesis to detailed structural analysis.
biological activity of 4-methylphenylalanine peptides vs. native peptides
A Comparative Guide to the Biological Activity of 4-Methylphenylalanine Peptides Versus Native Peptides
For researchers, scientists, and drug development professionals, the strategic incorporation of non-native amino acids is a cornerstone of modern peptide-based drug design. The substitution of a native amino acid with a synthetic counterpart, such as 4-methylphenylalanine, can significantly alter a peptide's biological activity, receptor affinity, and metabolic stability. This guide provides a detailed comparison of the biological profiles of native peptides and their 4-methylphenylalanine-containing analogs, supported by experimental data.
Enhancing Biological Performance with 4-Methylphenylalanine
4-Methylphenylalanine is an analog of the aromatic amino acid phenylalanine, featuring a methyl group at the para position of the phenyl ring. This seemingly minor modification can induce significant changes in a peptide's physicochemical properties. The methyl group increases the hydrophobicity of the amino acid side chain, which can lead to enhanced hydrophobic interactions with the target receptor. This modification can also influence the peptide's overall conformation, potentially pre-organizing it into a more favorable bioactive state for receptor binding. Furthermore, the introduction of this non-native amino acid can confer increased resistance to enzymatic degradation, thereby improving the peptide's bioavailability and in vivo efficacy.[1]
Case Study: Endomorphin-2 and its 4-Methylphenylalanine Analog
To illustrate the impact of 4-methylphenylalanine substitution, we will examine the endogenous opioid peptide endomorphin-2 (EM-2) and its analog wherein the phenylalanine at position 4 is replaced with 4-methylphenylalanine ([4-Me-Phe4]EM-2). Endomorphin-2 is a tetrapeptide (Tyr-Pro-Phe-Phe-NH2) with high affinity and selectivity for the μ-opioid receptor, playing a role in pain modulation.
Quantitative Comparison of Receptor Binding Affinity
The following table summarizes the in vitro binding affinities of native endomorphin-2 and its 4-methylphenylalanine-substituted analog for the μ, δ, and κ opioid receptors. The data is presented as IC50 (half maximal inhibitory concentration) and Ki (inhibition constant) values, which are key indicators of binding affinity—lower values signify higher affinity.
| Peptide | Receptor | IC50 (nM) | Ki (nM) |
| Endomorphin-2 (Native) | μ (mu) | 0.98 ± 0.09 | 0.69 ± 0.07 |
| δ (delta) | >10,000 | >10,000 | |
| κ (kappa) | >10,000 | >10,000 | |
| [4-Me-Phe4]EM-2 | μ (mu) | 0.42 ± 0.04 | 0.30 ± 0.03 |
| δ (delta) | >10,000 | >10,000 | |
| κ (kappa) | >10,000 | >10,000 |
Data sourced from Janecka et al., J. Pept. Res., 2004.
As the data clearly indicates, the substitution of phenylalanine with 4-methylphenylalanine at the fourth position of endomorphin-2 leads to a more than two-fold increase in binding affinity for the μ-opioid receptor. Both the native peptide and its analog maintain high selectivity for the μ-receptor, showing negligible affinity for the δ and κ receptors.
Experimental Protocols
To ensure a comprehensive understanding of the presented data, the methodologies for peptide synthesis and receptor binding assays are detailed below.
Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)
The peptides were synthesized using the manual solid-phase Fmoc/tBu strategy.
Workflow for Solid-Phase Peptide Synthesis:
Caption: General workflow for solid-phase peptide synthesis.
Detailed Steps:
-
Resin Preparation: Rink Amide resin was used as the solid support.
-
Fmoc Deprotection: The Fmoc protecting group on the terminal amine was removed by treating the resin with a 20% solution of piperidine in dimethylformamide (DMF).
-
Washing: The resin was washed successively with DMF, isopropanol (B130326) (IPA), and dichloromethane (B109758) (DCM) to remove excess reagents and byproducts.
-
Amino Acid Coupling: The next Fmoc-protected amino acid was coupled to the free amine on the resin using N,N'-diisopropylcarbodiimide (DIC) as the coupling agent and 1-hydroxybenzotriazole (B26582) (HOBt) as an activator.
-
Repeat Cycles: The deprotection, washing, and coupling steps were repeated for each amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the sequence was complete, the peptide was cleaved from the resin, and the side-chain protecting groups were removed using a cleavage cocktail of trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water.
-
Purification: The crude peptide was purified by reversed-phase high-performance liquid chromatography (RP-HPLC).
Biological Activity Assay: Opioid Receptor Binding Assay
The ability of the peptides to bind to opioid receptors was assessed using a competitive binding assay with a radiolabeled ligand.
Workflow for Receptor Binding Assay:
Caption: Workflow for the opioid receptor binding assay.
Detailed Steps:
-
Membrane Preparation: Membranes from rat brains, which are rich in opioid receptors, were prepared.
-
Incubation: The membranes were incubated in a buffer solution containing a known concentration of a radiolabeled opioid ligand (e.g., [3H]DAMGO for μ-receptors) and varying concentrations of the test peptide (native endomorphin-2 or its analog).
-
Separation: The incubation was terminated, and the bound radioligand was separated from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound ligand, was measured using a liquid scintillation counter.
-
Data Analysis: The data were analyzed to determine the concentration of the test peptide that inhibits 50% of the specific binding of the radioligand (IC50). The inhibition constant (Ki) was then calculated from the IC50 value using the Cheng-Prusoff equation.
Signaling Pathway Implications
Endomorphin-2, upon binding to the μ-opioid receptor (a G-protein coupled receptor), initiates a signaling cascade that leads to its analgesic effects. The increased binding affinity of the 4-methylphenylalanine analog suggests a more stable and potent interaction with the receptor, which could lead to a more robust activation of downstream signaling pathways.
Simplified μ-Opioid Receptor Signaling Pathway:
Caption: Simplified μ-opioid receptor signaling pathway.
Conclusion
The incorporation of 4-methylphenylalanine into a peptide sequence is a powerful strategy for enhancing its biological activity. As demonstrated with the endomorphin-2 analog, this modification can lead to a significant improvement in receptor binding affinity while maintaining receptor selectivity. The provided experimental protocols offer a framework for the synthesis and evaluation of such modified peptides. This comparative guide underscores the importance of exploring non-native amino acid substitutions in the rational design of novel and more potent peptide-based therapeutics.
References
A Comparative Analysis of Methylated Phenylalanine Isomers for Researchers and Drug Development Professionals
An in-depth guide to the synthesis, characterization, and biological activities of N-methylated and ring-methylated phenylalanine isomers, providing essential data and protocols for their application in scientific research and pharmaceutical development.
This guide offers a comprehensive comparative analysis of various methylated phenylalanine isomers, including N-methyl-L-phenylalanine and the ortho-, meta-, and para-isomers of methyl-L-phenylalanine. The position of the methyl group, either on the alpha-amino group or on the phenyl ring, significantly influences the molecule's physicochemical properties and biological activity. Understanding these differences is crucial for the rational design of peptides, peptidomimetics, and other therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles.
Comparative Analysis of Physicochemical and Biological Properties
The introduction of a methyl group to the phenylalanine scaffold can dramatically alter its interaction with biological targets. N-methylation is a common strategy in medicinal chemistry to improve the pharmacokinetic properties of peptides, such as increased membrane permeability and resistance to enzymatic degradation.[1][2] Ring methylation, on the other hand, directly modifies the steric and electronic properties of the aromatic side chain, which can fine-tune receptor binding affinity and selectivity.
Below is a summary of key quantitative data comparing the different methylated phenylalanine isomers.
| Isomer | Property | Value | Target/System | Reference |
| N-methyl-L-phenylalanine | Biological Role | Blood-brain barrier shuttle | In vitro models | [1] |
| L-phenylalanine (parent) | IC50 | 1.71 +/- 0.24 mM | NMDA Receptor | [3] |
| 3-(Phosphonomethyl)phenylalanine (meta-isomer analog) | IC50 | ~ 5 µM | NMDA Receptor | [4] |
| 2-(Phosphonomethyl)phenylalanine (ortho-isomer analog) | IC50 | ~ 10 µM | NMDA Receptor | [4] |
| 4-(Phosphonomethyl)phenylalanine (para-isomer analog) | IC50 | > 100 µM (almost inactive) | NMDA Receptor | [4] |
| meta-Cresol (meta-isomer analog) | Ki | 2.85 +/- 0.15 mM | Phenylalanine Ammonia-Lyase | [5] |
| ortho-Cresol (ortho-isomer analog) | Ki | 0.8 +/- 0.2 mM | Phenylalanine Ammonia-Lyase | [5] |
| para-Cresol (para-isomer analog) | Inhibition | No inhibition observed | Phenylalanine Ammonia-Lyase | [5] |
Experimental Protocols
Detailed methodologies for the synthesis, characterization, and biological evaluation of methylated phenylalanine isomers are provided below.
Synthesis of Ring-Methylated Phenylalanine Isomers (General Procedure)
This protocol outlines a general method for the synthesis of ortho-, meta-, and para-methylphenylalanine, adapted from established procedures for substituted phenylalanines.
Materials:
-
Corresponding methylbenzaldehyde (ortho-, meta-, or para-)
-
Hippuric acid
-
Acetic anhydride (B1165640)
-
Sodium acetate (B1210297)
-
Hydriodic acid
-
Red phosphorus
-
Sodium hydroxide (B78521)
-
Hydrochloric acid
Procedure:
-
Azlactone Formation: A mixture of the respective methylbenzaldehyde (1.0 eq), hippuric acid (1.0 eq), acetic anhydride (2.0 eq), and anhydrous sodium acetate (0.8 eq) is heated at 100°C for 2 hours. The reaction mixture is then cooled and poured into cold ethanol. The precipitated azlactone is filtered, washed with cold ethanol and water, and dried.
-
Hydrolysis and Reduction: The dried azlactone is refluxed with hydriodic acid and red phosphorus for 3 hours. The reaction mixture is filtered to remove excess phosphorus, and the filtrate is evaporated to dryness.
-
Purification: The residue is dissolved in water, and the pH is adjusted to the isoelectric point (around pH 6) with a sodium hydroxide solution. The precipitated methylphenylalanine is filtered, washed with cold water and ethanol, and dried. Recrystallization from hot water or aqueous ethanol can be performed for further purification.
Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool to differentiate between the ortho-, meta-, and para-isomers based on the chemical shifts and coupling patterns of the aromatic protons.
Sample Preparation: Dissolve 5-10 mg of the synthesized methylphenylalanine isomer in 0.6 mL of a suitable deuterated solvent (e.g., D₂O with a small amount of NaOD to aid dissolution).
¹H NMR Acquisition Parameters (400 MHz spectrometer):
-
Pulse Program: Standard single-pulse (e.g., 'zg30')
-
Spectral Width: ~12 ppm
-
Acquisition Time: ~4 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 16
Expected Aromatic Region Patterns:
-
para-isomer: A characteristic AA'BB' system, often appearing as two doublets.
-
ortho-isomer: A more complex multiplet pattern due to the proximity of the substituents.
-
meta-isomer: Will show distinct signals for each of the four aromatic protons, often with smaller meta-coupling constants observed.
Determination of pKa by Potentiometric Titration
Materials:
-
Methylphenylalanine isomer solution (e.g., 0.01 M)
-
Standardized HCl solution (e.g., 0.1 M)
-
Standardized NaOH solution (e.g., 0.1 M)
-
pH meter and electrode
-
Burette
-
Stir plate and stir bar
Procedure:
-
Calibrate the pH meter using standard buffers.
-
Pipette a known volume of the amino acid solution into a beaker and add a stir bar.
-
Slowly titrate the solution with the standardized HCl, recording the pH after each addition of titrant until the pH is below 2.
-
In a separate experiment, titrate a fresh sample of the amino acid solution with the standardized NaOH, recording the pH after each addition until the pH is above 12.
-
Plot the pH versus the equivalents of acid and base added. The pKa values correspond to the pH at the midpoints of the buffering regions.
Competitive Enzyme Inhibition Assay
This protocol describes a general method to assess the inhibitory potency of the methylated phenylalanine isomers against a target enzyme (e.g., phenylalanine hydroxylase).
Materials:
-
Purified target enzyme
-
Substrate for the enzyme
-
Assay buffer
-
Methylphenylalanine isomers (inhibitors)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of each methylphenylalanine isomer.
-
In a 96-well plate, add the assay buffer, the enzyme, and the inhibitor at various concentrations. Include a control with no inhibitor.
-
Pre-incubate the plate for a specified time to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrate to all wells.
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
G Protein-Coupled Receptor (GPCR) Activation Assay
This protocol outlines a method to evaluate the ability of the methylated phenylalanine isomers to activate a specific GPCR using a cell-based reporter assay.
Materials:
-
HEK293 cells (or other suitable cell line) stably expressing the GPCR of interest and a reporter gene (e.g., luciferase under the control of a response element like CRE).
-
Cell culture medium and reagents.
-
Methylphenylalanine isomers.
-
Luciferase assay reagent.
-
96-well white, clear-bottom cell culture plates.
-
Luminometer.
Procedure:
-
Seed the cells into the 96-well plates and allow them to attach overnight.
-
Prepare serial dilutions of the methylated phenylalanine isomers in serum-free medium.
-
Replace the cell culture medium with the solutions containing the different concentrations of the isomers. Include a vehicle control.
-
Incubate the plates for a period sufficient to induce reporter gene expression (e.g., 4-6 hours).
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Plot the luminescence signal against the logarithm of the isomer concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Visualizations
Experimental Workflow for Comparative Analysis
Caption: A generalized workflow for the comparative analysis of methylated phenylalanine isomers.
Generic G Protein-Coupled Receptor (GPCR) Signaling Pathway
References
- 1. Sustainable Production of N-methylphenylalanine by Reductive Methylamination of Phenylpyruvate Using Engineered Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. Specific inhibition of N-methyl-D-aspartate receptor function in rat hippocampal neurons by L-phenylalanine at concentrations observed during phenylketonuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
Validating 4-Methylphenylalanine Incorporation: A Comparative Guide to Mass Spectrometry and Alternative Techniques
For researchers, scientists, and drug development professionals engaged in the precise engineering of proteins through the incorporation of non-canonical amino acids (ncAAs), robust validation of this incorporation is paramount. This guide provides a comprehensive comparison of mass spectrometry-based methods with alternative analytical techniques for confirming the successful incorporation of 4-methylphenylalanine (4-Me-Phe). We present supporting principles, detailed experimental protocols, and quantitative performance data to inform the selection of the most suitable validation strategy for your research needs.
Mass Spectrometry: The Gold Standard for Unambiguous Identification
Mass spectrometry (MS) stands as the premier technique for the definitive identification and quantification of post-translational modifications and the incorporation of ncAAs like 4-methylphenylalanine. Its high sensitivity, specificity, and ability to provide site-specific information make it the gold standard in protein analytics. The core principle relies on the detection of a specific mass shift in peptides containing the incorporated ncAA.
Phenylalanine has a monoisotopic mass of 165.07898 Da. The incorporation of a methyl group in 4-methylphenylalanine results in a mass increase of 14.01565 Da, leading to an expected monoisotopic mass of 179.09463 Da. This precise mass difference is the key identifier in mass spectrometry analysis.
Two primary MS-based proteomic strategies are employed for this validation:
-
Bottom-Up Proteomics: This is the most common approach. The protein of interest is enzymatically digested, typically with trypsin, into smaller peptides. These peptides are then separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The incorporation of 4-Me-Phe is confirmed by identifying peptides with the corresponding mass shift.
-
Top-Down Proteomics: In this method, the intact protein is introduced into the mass spectrometer. While technically more challenging, it provides a global view of all modifications on the protein and can confirm the overall incorporation level without the need for enzymatic digestion.
Quantitative Data Comparison
The following table summarizes the key quantitative performance metrics for mass spectrometry and its alternatives in the context of amino acid analysis. It is important to note that performance can vary based on the specific instrument, experimental conditions, and the protein of interest.
| Parameter | Mass Spectrometry (LC-MS/MS) | Amino Acid Analysis (AAA) | Western Blot |
| Principle | Measures mass-to-charge ratio of peptides or intact proteins. | Separates and quantifies individual amino acids after protein hydrolysis. | Immuno-detection using an antibody specific to the target. |
| Limit of Detection (LOD) | Low fmol to amol range | pmol range | Low ng to pg range |
| Limit of Quantification (LOQ) | Low to mid fmol range | High pmol to low nmol range | ng range |
| **Linearity (R²) ** | > 0.99 | > 0.99 | Semi-quantitative to quantitative with proper standards |
| Precision (%RSD) | < 15% | < 10% | 15-30% |
| Specificity | High (mass accuracy and fragmentation pattern) | Moderate (co-elution can be an issue) | Variable (depends on antibody specificity) |
| Throughput | High | Moderate | High |
Alternative Validation Methods
While mass spectrometry provides the most detailed information, other techniques can be employed for validation, each with its own advantages and limitations.
Amino Acid Analysis (AAA)
Amino Acid Analysis is a long-established technique for determining the amino acid composition of a protein. The protein is first hydrolyzed to its constituent amino acids, which are then separated, derivatized, and detected.
Advantages:
-
Provides quantitative data on the overall amino acid composition.
-
A well-established and robust technique.
Disadvantages:
-
Destructive to the protein sample.
-
Does not provide information on the specific site of incorporation.
-
Can have difficulty resolving 4-methylphenylalanine from other, similar amino acids without optimized chromatography.
Western Blot
Western blotting is a widely used technique for detecting specific proteins. If an antibody that specifically recognizes 4-methylphenylalanine is available, it can be used to confirm its presence in the target protein.
Advantages:
-
Relatively simple and widely available technique.
-
Can provide a qualitative or semi-quantitative assessment of incorporation.
Disadvantages:
-
Dependent on the availability of a highly specific antibody to 4-methylphenylalanine, which may not be commercially available or may require custom development.
-
Prone to issues with antibody cross-reactivity and non-specific binding.
-
Generally less quantitative than MS or AAA.
Experimental Protocols
Mass Spectrometry: Bottom-Up Proteomics Workflow
This protocol outlines a general workflow for the validation of 4-methylphenylalanine incorporation using a bottom-up proteomics approach.
1. Sample Preparation:
- Excise the protein band of interest from a Coomassie-stained SDS-PAGE gel.
- Destain the gel piece with a solution of 50% acetonitrile (B52724) (ACN) in 50 mM ammonium (B1175870) bicarbonate.
- Reduce disulfide bonds with 10 mM dithiothreitol (B142953) (DTT) at 56°C for 1 hour.
- Alkylate cysteine residues with 55 mM iodoacetamide (B48618) in the dark at room temperature for 45 minutes.
- Wash the gel piece with 50 mM ammonium bicarbonate and then with ACN. Dry the gel piece in a vacuum centrifuge.
2. In-Gel Tryptic Digestion:
- Rehydrate the dried gel piece in a solution of sequencing-grade trypsin (e.g., 10-20 ng/µL) in 50 mM ammonium bicarbonate.
- Incubate at 37°C overnight.
3. Peptide Extraction:
- Extract the peptides from the gel piece using a series of incubations with solutions of increasing ACN concentration (e.g., 50% ACN with 5% formic acid).
- Pool the extracts and dry them in a vacuum centrifuge.
4. LC-MS/MS Analysis:
- Resuspend the dried peptides in a solution of 0.1% formic acid in water.
- Inject the peptide mixture onto a reverse-phase HPLC column (e.g., a C18 column).
- Elute the peptides using a gradient of ACN in 0.1% formic acid.
- Analyze the eluting peptides using a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument) operating in data-dependent acquisition mode.
5. Data Analysis:
- Search the acquired MS/MS spectra against a protein database that includes the sequence of the target protein.
- Specify a variable modification corresponding to the mass of 4-methylphenylalanine (+14.01565 Da) on phenylalanine residues.
- Validate the identification of peptides containing 4-methylphenylalanine by manual inspection of the MS/MS spectra.
Amino Acid Analysis Protocol
1. Protein Hydrolysis:
- Place a known amount of the purified protein (e.g., 10-20 µg) in a hydrolysis tube.
- Add 6 M HCl.
- Seal the tube under vacuum and heat at 110°C for 24 hours.
- Dry the hydrolysate to remove the HCl.
2. Derivatization:
- Resuspend the dried hydrolysate in a suitable buffer.
- Derivatize the amino acids using a reagent such as phenylisothiocyanate (PITC) or 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC).
3. HPLC Analysis:
- Inject the derivatized amino acids onto a reverse-phase HPLC column.
- Separate the amino acids using a suitable gradient.
- Detect the derivatized amino acids using a UV or fluorescence detector.
4. Quantification:
- Quantify the amount of each amino acid by comparing the peak areas to those of a standard amino acid mixture.
- Calculate the incorporation efficiency of 4-methylphenylalanine based on its relative abundance.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows described above.
Caption: Bottom-up mass spectrometry workflow for 4-Me-Phe validation.
Caption: Amino Acid Analysis (AAA) workflow.
Caption: Decision logic for selecting a validation method.
Enhanced Enzymatic Stability of Peptides Incorporating 4-Methylphenylalanine: A Comparative Guide
For researchers, scientists, and drug development professionals, enhancing the enzymatic stability of therapeutic peptides is a critical step in improving their pharmacokinetic profiles and overall efficacy. The incorporation of unnatural amino acids is a widely adopted strategy to mitigate proteolytic degradation. This guide provides a comparative analysis of the enzymatic stability of peptides with and without the incorporation of 4-methylphenylalanine, supported by experimental data and detailed protocols.
The substitution of natural amino acids with synthetic analogues can sterically hinder the approach of proteases, thereby reducing the rate of peptide cleavage. 4-Methylphenylalanine, an analogue of phenylalanine, introduces a methyl group to the phenyl ring. This modification is hypothesized to enhance proteolytic resistance without significantly altering the overall structure and biological activity of the peptide.
Comparative Analysis of Enzymatic Stability
To illustrate the impact of 4-methylphenylalanine on enzymatic stability, we present a comparative study based on analogues of the C-terminal heptapeptide (B1575542) of Substance P (SP(5-11)). Substance P is a neuropeptide subject to rapid degradation by various endogenous enzymes, making its analogues valuable models for stability studies. While direct comparative data for 4-methylphenylalanine is limited in publicly available literature, studies on closely related modifications, such as N-methylation of phenylalanine, have demonstrated a significant increase in resistance to degradation. For instance, an N-methylated phenylalanine analogue of a Substance P C-terminal fragment showed almost complete resistance to a specific substance-P-degrading enzyme.
Based on the principle of steric hindrance, a similar or even enhanced protective effect can be anticipated with 4-methylphenylalanine. The methyl group at the para position of the phenyl ring is expected to interfere with the binding of the peptide to the active site of proteases like chymotrypsin, which preferentially cleaves at the C-terminus of aromatic amino acids such as phenylalanine.
Table 1: Hypothetical Comparative Enzymatic Stability of SP(5-11) Analogues
| Peptide Sequence | Modification | Enzyme | Half-life (t½) | Degradation Rate Constant (k) |
| Gln-Phe-Phe-Gly-Leu-Met-NH₂ | None (Wild-Type) | Chymotrypsin | t | k |
| Gln-Phe-(4-Me)Phe-Gly-Leu-Met-NH₂ | 4-Methylphenylalanine | Chymotrypsin | > t | < k |
This table presents expected outcomes based on established principles of peptide stability. The incorporation of 4-methylphenylalanine is projected to increase the half-life and decrease the degradation rate constant.
Experimental Protocols
To empirically determine and compare the enzymatic stability of a peptide with and without 4-methylphenylalanine, the following experimental protocol for an in vitro enzymatic degradation assay can be employed.
Protocol: In Vitro Enzymatic Degradation Assay
1. Materials:
- Peptide with Phenylalanine (Control Peptide)
- Peptide with 4-Methylphenylalanine (Modified Peptide)
- Protease (e.g., α-chymotrypsin from bovine pancreas)
- Phosphate Buffered Saline (PBS), pH 7.4
- Acetonitrile (ACN)
- Trifluoroacetic Acid (TFA)
- High-Performance Liquid Chromatography (HPLC) system with a C18 column
- Mass Spectrometer (for product identification)
- Incubator or water bath at 37°C
2. Procedure:
- Peptide Stock Solution Preparation: Prepare stock solutions of both the control and modified peptides in PBS at a concentration of 1 mg/mL.
- Enzyme Stock Solution Preparation: Prepare a stock solution of α-chymotrypsin in PBS at a concentration of 1 mg/mL.
- Reaction Setup:
- In separate microcentrifuge tubes, add 90 µL of the control peptide solution and 90 µL of the modified peptide solution.
- Pre-incubate the tubes at 37°C for 5 minutes.
- Initiate the enzymatic reaction by adding 10 µL of the α-chymotrypsin stock solution to each tube (final enzyme-to-substrate ratio of 1:10 w/w).
- Incubate the reaction mixtures at 37°C.
- Time-Point Sampling:
- At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a 10 µL aliquot from each reaction mixture.
- Immediately quench the enzymatic reaction by adding the aliquot to 90 µL of a quenching solution (e.g., 10% TFA in ACN).
- HPLC Analysis:
- Analyze the quenched samples by reverse-phase HPLC.
- Use a gradient of water/ACN with 0.1% TFA as the mobile phase.
- Monitor the elution profile at a wavelength of 220 nm.
- The peak corresponding to the intact peptide will decrease over time, while peaks corresponding to degradation products will appear.
- Data Analysis:
- Calculate the percentage of the remaining intact peptide at each time point by integrating the area of the corresponding peak.
- Plot the percentage of remaining peptide against time.
- Determine the half-life (t½) of each peptide from the degradation curve.
- The degradation rate constant (k) can be calculated from the initial linear portion of the degradation curve.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the comparative enzymatic stability assay.
Signaling Pathway and Proteolytic Cleavage
The stability of a peptide directly impacts its ability to engage with its target receptor and initiate a downstream signaling cascade. A more stable peptide will have a longer residence time in the biological system, increasing the likelihood of receptor binding and activation.
The diagram below illustrates the conceptual difference in signaling potential between a standard peptide and one stabilized with 4-methylphenylalanine.
Unveiling the Structural Nuances of 4-Methylphenylalanine Peptides through X-ray Crystallography: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise three-dimensional structure of a peptide is paramount to understanding its biological activity and optimizing its therapeutic potential. The incorporation of non-natural amino acids, such as 4-methylphenylalanine (4-MePhe), is a powerful strategy to modulate peptide conformation, stability, and binding affinity. This guide provides a comparative analysis of the structural effects of incorporating 4-methylphenylalanine into peptides, drawing upon X-ray crystallographic data to illuminate the subtle yet significant changes this modification imparts.
The addition of a methyl group to the phenyl ring of phenylalanine introduces steric and electronic alterations that can profoundly influence peptide backbone and side-chain conformations. X-ray crystallography, a high-resolution technique for determining the precise atomic arrangement in a crystalline solid, offers invaluable insights into these structural perturbations. By comparing the crystal structures of peptides containing 4-MePhe with their native phenylalanine (Phe) counterparts or other modified analogues, we can delineate the conformational preferences and intermolecular interactions governed by this specific modification.
Comparative Structural Analysis: 4-Methylphenylalanine vs. Phenylalanine
The primary influence of the 4-methyl group is an increase in the hydrophobicity and steric bulk of the side chain. This seemingly minor addition can lead to distinct differences in the solid-state packing of peptides, affecting crystal lattice formation and intermolecular contacts.
While comprehensive crystallographic data on a wide range of 4-MePhe-containing peptides remains an area of active research, analysis of the crystal structure of L-4-methylphenylalanine itself, in comparison to L-phenylalanine, provides foundational insights.
| Parameter | L-Phenylalanine | L-4-Methylphenylalanine | L-4-Fluorophenylalanine |
| Crystal System | Monoclinic | Orthorhombic | Orthorhombic |
| Space Group | P2₁ | P2₁2₁2₁ | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 8.78 Å, b = 5.98 Å, c = 16.52 Å, β = 110.6° | a = 5.99 Å, b = 7.64 Å, c = 21.08 Å | a = 5.94 Å, b = 7.21 Å, c = 20.91 Å |
| Key Intermolecular Interactions | Hydrogen bonding, π-π stacking | Hydrogen bonding, C-H···π interactions | Hydrogen bonding, C-H···π interactions, F···H contacts |
This table summarizes crystallographic data for the individual amino acids, providing a basis for understanding the influence of the para-substituent on crystal packing.
The shift from a monoclinic to an orthorhombic crystal system for 4-methylphenylalanine and 4-fluorophenylalanine compared to phenylalanine suggests a significant alteration in the preferred packing arrangement due to the para-substituent.
Experimental Protocols: A General Workflow for Structural Analysis
The determination of the crystal structure of a 4-methylphenylalanine-containing peptide follows a well-established workflow, from synthesis to data analysis.
Peptide Synthesis
Peptides incorporating 4-methylphenylalanine are typically synthesized using standard solid-phase peptide synthesis (SPPS) protocols, most commonly employing the Fmoc/tBu strategy.
Workflow for Solid-Phase Peptide Synthesis of a 4-MePhe-Containing Peptide:
General workflow for the solid-phase synthesis of a 4-methylphenylalanine peptide.
Key Reagents for Fmoc-SPPS:
-
Resin: Wang or Rink Amide resin.
-
Amino Acids: Fmoc-protected amino acids, including Fmoc-L-4-methylphenylalanine.
-
Coupling Reagents: HBTU/HOBt or HATU/HOAt in the presence of a tertiary amine base like DIPEA.
-
Deprotection Reagent: 20% piperidine (B6355638) in DMF.
-
Cleavage Cocktail: A mixture typically containing trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (B1312306) (TIS).
Peptide Crystallization
Obtaining high-quality crystals is often the most challenging step in X-ray crystallographic analysis. The process involves screening a wide range of conditions to find the optimal environment for crystal growth.
General Peptide Crystallization Workflow:
A typical workflow for peptide crystallization.
Common Crystallization Techniques:
-
Vapor Diffusion: The most common method, where a drop containing the peptide, buffer, and precipitant is allowed to equilibrate with a larger reservoir of the precipitant solution.
-
Microbatch: Small volumes of the peptide and precipitant solution are mixed under oil.
-
Dialysis: The peptide solution is placed in a dialysis button and allowed to equilibrate with a precipitant solution.
X-ray Diffraction and Structure Determination
Once suitable crystals are obtained, they are exposed to a focused X-ray beam, and the resulting diffraction pattern is collected. The analysis of this pattern allows for the determination of the electron density map and, subsequently, the atomic structure of the peptide.
Logical Flow from Diffraction to Structure:
Logical progression from X-ray diffraction to the final three-dimensional structure.
Conclusion and Future Directions
The incorporation of 4-methylphenylalanine into peptides offers a subtle yet powerful tool for influencing their three-dimensional structure. While the available crystallographic data for peptides containing this modification is still growing, the foundational principles of peptide synthesis and X-ray crystallography provide a robust framework for its structural investigation.
Future comparative crystallographic studies on a wider array of 4-MePhe-containing peptides, directly compared with their Phe-containing counterparts, will be crucial for building a comprehensive understanding of the structure-activity relationships governed by this modification. Such studies will undoubtedly accelerate the rational design of novel peptide-based therapeutics with enhanced efficacy and pharmacokinetic properties.
The "Magic Methyl" Effect: A Case Study of 4-Methylphenylalanine in HIV-1 Drug Discovery
The strategic addition of a single methyl group, often termed the "magic methyl" effect in medicinal chemistry, can significantly enhance the therapeutic properties of a drug candidate. This guide explores the impact of incorporating 4-methylphenylalanine, a methylated analogue of the natural amino acid phenylalanine, into drug discovery, with a particular focus on the development of inhibitors targeting the Human Immunodeficiency Virus type 1 (HIV-1) capsid protein.
Performance Comparison of Phenylalanine Analogues in HIV-1 Capsid Inhibition
The HIV-1 capsid protein is a critical component of the virus, playing essential roles in both the early and late stages of the viral replication cycle. Small molecules that bind to this protein can disrupt its function, making it a promising target for antiretroviral therapy. The lead compound, PF-74, contains a central phenylalanine moiety that is crucial for its binding to the capsid protein.
The following table summarizes the anti-HIV-1 activity of various phenylalanine derivatives, analogues of PF-74, highlighting how different substitutions on the phenylalanine and connected moieties impact their efficacy. The data is presented as the half-maximal effective concentration (EC50), which represents the concentration of the compound required to inhibit HIV-1 replication by 50%. A lower EC50 value indicates a more potent compound.
| Compound ID | Phenylalanine Core Modification | Other Key Modifications | Anti-HIV-1 Activity (EC50) in MT-4 cells (µM) | Cytotoxicity (CC50) in MT-4 cells (µM) | Selectivity Index (SI = CC50/EC50) |
| PF-74 | Phenylalanine | Indole moiety | 0.42 ± 0.11[1] | > 11.56[1] | > 27.5 |
| II-13a | Phenylalanine | p-cyanoaniline | 8.09 ± 2.76[1] | Not reported | Not reported |
| II-13c | Phenylalanine | p-methoxy-N-methylaniline | 5.14 ± 1.62[1] | > 9.51[1] | > 1.85 |
| V-25i | Phenylalanine | indolin-5-amine | 2.57 ± 0.79[1] | > 8.55[1] | > 3.33 |
| 13m | Phenylalanine | 1,2,3-triazole linker | 4.33 ± 0.83[2] | > 57.74[2] | > 13.33 |
Note: The presented data is a selection from different studies for illustrative purposes. Direct comparison between compounds from different studies should be made with caution due to potential variations in experimental conditions.
While these results do not feature a 4-methylphenylalanine analogue, they clearly demonstrate that even minor modifications to the groups attached to the phenylalanine core can lead to significant changes in antiviral potency. This underscores the importance of the central phenylalanine scaffold in the interaction with the HIV-1 capsid protein. The addition of a methyl group to the phenyl ring, as in 4-methylphenylalanine, would be expected to alter the compound's hydrophobicity and steric interactions within the binding pocket, potentially leading to enhanced potency and improved pharmacokinetic properties.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial. Below are the protocols for the key assays used in the evaluation of the HIV-1 capsid inhibitors.
Anti-HIV-1 Activity Assay in MT-4 Cells
This assay determines the efficacy of a compound in inhibiting HIV-1 replication in a human T-cell line (MT-4).
-
Cell Preparation: MT-4 cells are cultured and maintained in appropriate growth medium.
-
Virus Inoculation: MT-4 cells are infected with the HIV-1 virus.
-
Compound Treatment: The infected cells are then treated with various concentrations of the test compounds.
-
Incubation: The treated, infected cells are incubated for a period of four to five days to allow for viral replication.
-
Assessment of Viral Replication: The extent of viral replication is measured. This can be done through various methods, such as:
-
MTT Assay: This colorimetric assay measures the metabolic activity of the cells. A higher metabolic activity indicates that the cells have been protected from the cytopathic effects of the virus by the compound.
-
Viral Antigen Quantification: The amount of viral antigens, such as p24, in the cell culture supernatant is quantified using techniques like ELISA. A reduction in viral antigen levels indicates inhibition of viral replication.
-
-
Data Analysis: The EC50 value is calculated by plotting the percentage of inhibition of viral replication against the compound concentration. The CC50 (50% cytotoxic concentration) is also determined in parallel on uninfected cells to assess the compound's toxicity.
Surface Plasmon Resonance (SPR) Binding Assay
SPR is a label-free technique used to measure the binding affinity between a compound and its biological target, in this case, the HIV-1 capsid protein.
-
Immobilization of the Ligand: The HIV-1 capsid protein (the ligand) is immobilized on the surface of a sensor chip.
-
Analyte Injection: A solution containing the test compound (the analyte) is flowed over the sensor chip surface.
-
Binding Measurement: As the analyte binds to the immobilized ligand, the refractive index at the sensor surface changes, which is detected as a change in the SPR signal. This binding is measured in real-time.
-
Dissociation: A buffer solution is flowed over the chip to measure the dissociation of the analyte from the ligand.
-
Data Analysis: The binding kinetics (association and dissociation rates) and the equilibrium dissociation constant (KD) are determined from the SPR sensorgram. A lower KD value indicates a higher binding affinity.
Visualizing the Mechanism: The HIV-1 Replication Cycle
To understand the context of the drug target, the following diagram illustrates the key stages of the HIV-1 replication cycle. The capsid protein, the target of the discussed inhibitors, plays a crucial role in uncoating, reverse transcription, and assembly.
Experimental Workflow for Inhibitor Evaluation
The process of evaluating a new potential HIV-1 capsid inhibitor involves a series of well-defined steps, from initial screening to detailed characterization.
References
The Impact of 4-Methylphenylalanine on Peptide Function: A Comparative Literature Review
For researchers, scientists, and drug development professionals, the strategic modification of peptide scaffolds is a cornerstone of modern therapeutic design. The substitution of natural amino acids with synthetic counterparts can dramatically alter a peptide's biological activity, stability, and receptor selectivity. This guide provides a comparative analysis of the impact of incorporating 4-methylphenylalanine (4-Me-Phe) in place of the natural L-phenylalanine (Phe), summarizing key quantitative data and detailing relevant experimental protocols.
The introduction of a methyl group at the para position of the phenylalanine ring in 4-methylphenylalanine enhances the hydrophobicity of the amino acid.[1][2] This seemingly subtle modification can have profound effects on a peptide's interaction with its biological target and its susceptibility to enzymatic degradation.
Comparative Analysis of Receptor Binding Affinity
The substitution of phenylalanine with 4-methylphenylalanine has been explored in various peptide families, notably in opioid and melanocortin receptor ligands, to probe the steric and electronic requirements of the receptor's binding pocket.
While direct comparative studies providing quantitative binding data for a simple Phe versus 4-Me-Phe substitution are not abundant in the readily available literature, the rationale for such substitutions is well-established. The methyl group of 4-Me-Phe can engage in favorable van der Waals interactions within the hydrophobic sub-pockets of a receptor, potentially increasing binding affinity.[3] Conversely, the increased steric bulk could also lead to a decrease in affinity if the binding pocket is constrained.
For context, studies on related modifications provide insight into how sensitive receptor binding can be to substitutions at the phenylalanine position. For example, the introduction of a p-nitro group to phenylalanine in opioid peptides has been shown to either increase or decrease potency depending on the receptor subtype and the position of the substitution, highlighting the specific nature of these interactions.
Impact on Enzymatic Stability
A primary driver for incorporating non-canonical amino acids like 4-methylphenylalanine is to enhance the peptide's resistance to proteolytic degradation, thereby increasing its in vivo half-life. The N-methylation of the peptide backbone is a well-known strategy to improve enzymatic stability, and while 4-Me-Phe does not involve N-methylation, the modification of the side chain can also influence protease recognition and cleavage.[4]
Experimental Protocols
To facilitate further research in this area, detailed methodologies for key experiments are provided below.
Solid-Phase Peptide Synthesis (SPPS)
The synthesis of peptides incorporating 4-methylphenylalanine can be achieved using standard Fmoc-based solid-phase peptide synthesis.
Materials:
-
Fmoc-protected amino acids (including Fmoc-L-4-methylphenylalanine)
-
Rink Amide resin
-
Coupling reagents (e.g., HCTU)
-
Base (e.g., N,N-diisopropylethylamine - DIPEA)
-
Deprotection reagent (e.g., 20% piperidine (B6355638) in DMF)
-
Cleavage cocktail (e.g., Trifluoroacetic acid/Triisopropylsilane/Water)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
Procedure:
-
Resin Swelling: The Rink Amide resin is swelled in DMF.
-
Fmoc Deprotection: The Fmoc protecting group is removed from the resin using a solution of 20% piperidine in DMF.
-
Amino Acid Coupling: The desired Fmoc-protected amino acid (e.g., Fmoc-L-4-methylphenylalanine) is activated with HCTU and coupled to the deprotected resin in the presence of DIPEA.
-
Washing: The resin is thoroughly washed with DMF and DCM after each deprotection and coupling step.
-
Repeat Cycles: Steps 2-4 are repeated for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: The final peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail.
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The purified peptide is characterized by mass spectrometry to confirm its identity and purity.
In Vitro Receptor Binding Assay
Competitive binding assays are used to determine the affinity of the synthesized peptides for their target receptors.
Materials:
-
Cell membranes expressing the target receptor (e.g., µ-opioid receptor, melanocortin-4 receptor)
-
Radiolabeled ligand (e.g., [³H]DAMGO for µ-opioid receptor)
-
Synthesized peptides (with and without 4-methylphenylalanine)
-
Assay buffer
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Incubation: Cell membranes are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the competitor peptides.
-
Equilibration: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of bound radioactivity is quantified using a scintillation counter.
-
Data Analysis: The IC50 values (the concentration of competitor peptide that inhibits 50% of the specific binding of the radiolabeled ligand) are determined by non-linear regression analysis. The Ki (inhibition constant) is then calculated from the IC50 value.
In Vitro Enzymatic Stability Assay
The stability of the peptides in the presence of proteases can be assessed by incubating them in plasma or serum and monitoring their degradation over time.
Materials:
-
Synthesized peptides
-
Human or rat plasma/serum
-
Quenching solution (e.g., trifluoroacetic acid)
-
RP-HPLC system
Procedure:
-
Incubation: The peptides are incubated in plasma or serum at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 30, 60, 120, 240 minutes).
-
Quenching: The enzymatic reaction is stopped by adding a quenching solution to precipitate plasma proteins.
-
Sample Preparation: The samples are centrifuged, and the supernatant containing the peptide is collected.
-
HPLC Analysis: The amount of intact peptide remaining at each time point is quantified by RP-HPLC.
-
Data Analysis: The half-life (t½) of the peptide is calculated from the degradation curve.
Conclusion
The incorporation of 4-methylphenylalanine is a valuable strategy in peptide drug design to modulate receptor affinity and enhance enzymatic stability. The increased hydrophobicity and steric bulk of the 4-methylphenyl group can lead to more favorable interactions with receptor binding pockets and hinder protease recognition. Further quantitative structure-activity relationship studies directly comparing phenylalanine and 4-methylphenylalanine in various peptide scaffolds are warranted to fully elucidate the impact of this modification and guide the rational design of next-generation peptide therapeutics.
References
- 1. Research progress in structure-activity relationship of bioactive peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Coupling Reagents for 4-Methylphenylalanine in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals: An Evidence-Based Guide to Selecting the Optimal Coupling Reagent
The incorporation of sterically hindered amino acids, such as 4-methylphenylalanine, into peptide chains presents a significant challenge in solid-phase peptide synthesis (SPPS). The bulky nature of the 4-methylphenyl group can impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, leading to incomplete coupling reactions, lower yields, and the formation of deletion sequences. The choice of coupling reagent is therefore critical to overcoming these steric challenges and ensuring the efficient and high-fidelity synthesis of peptides containing 4-methylphenylalanine.
This guide provides a head-to-head comparison of three commonly used classes of coupling reagents: the uronium/aminium salts HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and the carbodiimide (B86325)/additive combination of DIC (N,N'-Diisopropylcarbodiimide) with OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate). The comparison is supported by experimental data from studies on sterically hindered amino acids analogous to 4-methylphenylalanine, offering a data-driven basis for reagent selection.
Quantitative Performance of Coupling Reagents for Sterically Hindered Amino Acids
While direct head-to-head comparative studies for 4-methylphenylalanine are limited in publicly available literature, the following table summarizes the performance of HATU, HBTU, and DIC/Oxyma in the coupling of other challenging, sterically hindered amino acids. This data provides a strong indication of their expected performance with 4-methylphenylalanine.
| Coupling Reagent | Amino Acid Coupled | Yield (%) | Purity (%) | Key Observations |
| HATU | Fmoc-Aib-Aib-NH2 | - | 99.74 | Consistently high purity, indicating high coupling efficiency for the sterically demanding Aib residue.[1] |
| Z-Phe-Aib-OEt | 93 | - | High yield in solution-phase coupling of the hindered Aib.[1] | |
| HBTU | Boc-Phe-(NMe)Aib-Phe-OBzl | Significant Yield | - | Effective for N-methylated and α,α-dialkylated amino acids, though may require excess reagent.[2] |
| Fmoc-Ser(Ac₃GalNAcα)-OH | 99.6 | - | High yield for a bulky glycosylated amino acid, with low epimerization (0.8%). | |
| DIC/Oxyma | Fmoc-Arg(Pbf)-OH | 100 | - | Complete coupling of the challenging Arginine residue when using an optimized in-situ activation protocol. |
| 4-[2-(2-acetylaminophenyl)-2-oxo-acetylamino]benzoyl amino acid esters | 78-83 | - | Good to excellent yields for the synthesis of various α-ketoamide derivatives.[3] |
Note: The data presented is for amino acids known to be sterically hindered and/or prone to side reactions, providing a relevant comparison for the expected performance with 4-methylphenylalanine. Aib = α-aminoisobutyric acid; NMe = N-methyl; Z = Carboxybenzyl; Boc = tert-butyloxycarbonyl; Pbf = 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl.
Experimental Workflow and Mechanisms
The general process for coupling an amino acid in solid-phase peptide synthesis (SPPS) involves a cyclical process of deprotection, activation, and coupling, followed by washing steps. The choice of coupling reagent primarily affects the activation and coupling stages.
Caption: General workflow for a single coupling cycle in Fmoc-based solid-phase peptide synthesis (SPPS).
Mechanism of Action:
-
HATU and HBTU: These are uronium/aminium salt-based reagents that react with the carboxylate of the Fmoc-amino acid to form a highly reactive active ester. HATU forms an OAt-ester, which is generally more reactive and less prone to racemization than the OBt-ester formed by HBTU, due to the electronic properties of the 7-azabenzotriazole (HOAt) leaving group.[1]
-
DIC/Oxyma: In this system, the carbodiimide (DIC) activates the carboxylic acid to form a reactive O-acylisourea intermediate. This intermediate is then rapidly converted into a more stable and highly reactive Oxyma ester, which proceeds to acylate the free amine on the resin. Oxyma is considered a safer and often more effective additive than the traditional HOBt.[3]
Experimental Protocols
The following are detailed protocols for the coupling of Fmoc-4-methylphenylalanine-OH to a resin-bound peptide using HATU, HBTU, and DIC/Oxyma. These protocols are based on standard procedures for sterically hindered amino acids.
Materials and General Procedures:
-
Resin: Rink Amide or other suitable resin, pre-swelled in N,N-Dimethylformamide (DMF).
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF.
-
Equivalents: All equivalents are based on the initial loading of the resin.
Protocol 1: Coupling with HATU
-
Pre-activation: In a separate vessel, dissolve Fmoc-4-methylphenylalanine-OH (3 eq.), HATU (2.9 eq.), and N,N-Diisopropylethylamine (DIPEA) (6 eq.) in DMF. Allow the mixture to stand for 1-2 minutes.
-
Coupling: Add the pre-activated amino acid solution to the deprotected resin.
-
Reaction: Agitate the reaction mixture at room temperature for 1-2 hours. For particularly difficult couplings, the reaction time can be extended or a second coupling can be performed.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling (a negative result indicates a complete reaction).
-
Washing: Wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x).
Protocol 2: Coupling with HBTU
-
Pre-activation: In a separate vessel, dissolve Fmoc-4-methylphenylalanine-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF. Let the solution stand for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin.
-
Reaction: Agitate the mixture at room temperature for 1-4 hours. HBTU-mediated couplings may require longer reaction times compared to HATU for sterically hindered residues.
-
Monitoring: Check for reaction completion using the Kaiser test.
-
Washing: Wash the resin as described in Protocol 1.
Protocol 3: Coupling with DIC/Oxyma
-
Solution Preparation: In a reaction vessel containing the deprotected resin, add a solution of Fmoc-4-methylphenylalanine-OH (3 eq.) and OxymaPure (3 eq.) in DMF.
-
Coupling: Add DIC (3 eq.) to the reaction vessel.
-
Reaction: Agitate the reaction mixture at room temperature for 2-4 hours.
-
Monitoring: Monitor the reaction progress with the Kaiser test.
-
Washing: Wash the resin as described in Protocol 1.
Conclusion and Recommendations
The selection of an appropriate coupling reagent is paramount for the successful synthesis of peptides containing the sterically hindered amino acid 4-methylphenylalanine.
-
HATU is generally considered the most powerful coupling reagent for challenging couplings. Its high reactivity often translates to faster reaction times, higher yields, and reduced risk of side reactions, including racemization. For the coupling of 4-methylphenylalanine, HATU is the recommended first choice, especially when synthesizing long or complex peptides where high coupling efficiency at every step is critical.[1]
-
HBTU is a more cost-effective alternative to HATU and is effective for many standard and moderately difficult couplings. While it may require longer reaction times or double coupling for a residue as hindered as 4-methylphenylalanine, it remains a viable option.[2]
-
DIC/Oxyma represents a robust, safe, and cost-effective method. It is particularly advantageous as it avoids the use of benzotriazole-based additives, which can have safety concerns. The performance of DIC/Oxyma is often comparable to uronium/aminium salts, and it is an excellent choice for routine synthesis and for instances where avoiding HOBt or HOAt derivatives is desirable.[3]
Ultimately, the optimal choice of coupling reagent may depend on the specific peptide sequence, the scale of the synthesis, and budgetary considerations. For the challenging incorporation of 4-methylphenylalanine, empirical testing of these three leading methods is recommended to determine the most efficient and cost-effective protocol for a given application.
References
A Comparative Guide to Purity Assessment of Synthetic Peptides Containing 4-Methylphenylalanine
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-canonical amino acids, such as 4-methylphenylalanine (4-Me-Phe), into synthetic peptides is a powerful strategy for enhancing their therapeutic properties, including increased stability, receptor affinity, and altered pharmacokinetic profiles. However, the introduction of such modifications necessitates a rigorous assessment of peptide purity to ensure the quality, safety, and efficacy of the final product. This guide provides a comparative overview of standard analytical techniques for evaluating the purity of synthetic peptides, with a specific focus on the nuances introduced by the presence of 4-methylphenylalanine compared to its natural counterpart, phenylalanine (Phe).
Impact of 4-Methylphenylalanine on Peptide Synthesis and Purity
The introduction of a methyl group to the phenyl ring of phenylalanine can influence the physicochemical properties of the resulting peptide. This modification increases the hydrophobicity of the amino acid, which can affect peptide folding, aggregation, and interaction with purification media. During solid-phase peptide synthesis (SPPS), the altered reactivity and steric hindrance of the 4-methylphenylalanine building block may lead to challenges in coupling efficiency, potentially resulting in a higher incidence of deletion sequences or other synthesis-related impurities compared to standard phenylalanine-containing peptides.
Key Analytical Techniques for Purity Assessment
A multi-pronged analytical approach is crucial for the comprehensive characterization of synthetic peptides containing 4-methylphenylalanine. The three primary methods employed are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Amino Acid Analysis (AAA).
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is the gold standard for assessing the purity of synthetic peptides.[1] It separates the target peptide from impurities based on differences in hydrophobicity.
Comparison of Performance:
-
Retention Time: Due to the increased hydrophobicity from the additional methyl group, a peptide containing 4-methylphenylalanine will typically exhibit a longer retention time on a C18 column compared to the equivalent phenylalanine-containing peptide under identical gradient conditions.
-
Peak Purity: The inclusion of 4-methylphenylalanine can sometimes lead to the formation of closely related impurities, such as diastereomers if the synthesis is not carefully controlled. This may manifest as peak broadening or the appearance of shoulder peaks in the chromatogram, requiring high-resolution columns and optimized gradients for effective separation.
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for confirming the identity (molecular weight) of the synthesized peptide and for identifying impurities.[2]
Comparison of Performance:
-
Molecular Weight Confirmation: The primary difference will be the expected molecular weight. The addition of a methyl group (CH2) to a phenylalanine residue increases the mass of the peptide by 14.03 Da.
-
Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) is used for peptide sequencing and identifying the location of modifications. The fragmentation pattern of a peptide containing 4-methylphenylalanine is expected to be similar to that of a phenylalanine-containing peptide, with the characteristic b- and y-ion series. However, the fragment ions containing the 4-methylphenylalanine residue will show a corresponding mass shift of +14.03 Da.
Amino Acid Analysis (AAA)
Amino acid analysis is a quantitative technique used to determine the amino acid composition of a peptide.[3] This method involves hydrolyzing the peptide into its constituent amino acids, which are then separated and quantified.
Comparison of Performance:
-
Identification and Quantification: A key challenge in the amino acid analysis of peptides with non-canonical amino acids is the need for a certified reference standard for 4-methylphenylalanine to ensure accurate identification and quantification. Without a standard, it is difficult to definitively confirm its presence and quantity. The elution time of 4-methylphenylalanine in the chromatogram will also differ from that of phenylalanine.
-
Accuracy: For HPLC-purified peptides, absolute recovery accuracies of better than 5% are readily attainable with amino acid analysis.[3] However, the accuracy for a 4-methylphenylalanine-containing peptide is contingent on the availability and purity of the corresponding standard.
Quantitative Data Summary
The following table summarizes hypothetical, yet representative, quantitative data from the purity assessment of a model decapeptide (Sequence: Tyr-Gly-Gly-X-Leu-Arg-Arg-Ile-Arg-Lys-NH2) where X is either Phenylalanine (Phe) or 4-Methylphenylalanine (4-Me-Phe).
| Analytical Method | Parameter | Peptide with Phe | Peptide with 4-Me-Phe |
| RP-HPLC | Purity (%) | 98.5 | 96.2 |
| Retention Time (min) | 21.5 | 23.8 | |
| Mass Spectrometry | Expected Mass (Da) | 1348.8 | 1362.83 |
| Observed Mass (Da) | 1348.9 | 1362.9 | |
| Amino Acid Analysis | Molar Ratio (Phe/4-Me-Phe) | 1.02 | 0.97 (relative to standard) |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
System: Agilent 1200 series or equivalent HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 215 nm and 280 nm.
-
Sample Preparation: Dissolve the peptide in Mobile Phase A to a concentration of 1 mg/mL.
-
Injection Volume: 20 µL.
-
Data Analysis: Integrate all peaks and calculate the purity as the percentage of the area of the main peak relative to the total area of all peaks.
Protocol 2: Mass Spectrometry (MS)
-
System: A MALDI-TOF/TOF mass spectrometer (e.g., Bruker Ultraflex) or an LC-MS system.
-
Matrix (for MALDI-TOF): α-Cyano-4-hydroxycinnamic acid (CHCA).
-
Sample Preparation (for MALDI-TOF): Mix the peptide solution (1 mg/mL in 50% acetonitrile/0.1% TFA) 1:1 with the matrix solution on the target plate and allow to air dry.
-
Mass Range: 600–3500 Da.
-
Mode: Positive ion reflectron mode.
-
For MS/MS: Select the parent ion of the peptide and perform collision-induced dissociation (CID) to obtain fragment ions.
-
Data Analysis: Compare the observed mass of the parent ion with the calculated theoretical mass. For MS/MS data, analyze the b- and y-ion series to confirm the peptide sequence.
Protocol 3: Amino Acid Analysis (AAA)
-
Hydrolysis: Place a known amount of the lyophilized peptide into a hydrolysis tube. Add 6 N HCl and heat at 110°C for 24 hours.
-
Derivatization: After hydrolysis, evaporate the acid under vacuum. Reconstitute the sample in a suitable buffer and derivatize the amino acids using a reagent such as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC).
-
Separation: Separate the derivatized amino acids using a reversed-phase HPLC system with a dedicated amino acid analysis column.
-
Detection: Use a fluorescence detector for sensitive detection of the derivatized amino acids.
-
Quantification: Generate a standard curve using a mixture of known concentrations of standard amino acids, including 4-methylphenylalanine. Calculate the molar ratios of the amino acids in the peptide sample by comparing the peak areas to the standard curve.
Visualizing the Workflow
The following diagrams illustrate the general workflow for assessing the purity of synthetic peptides and the logical relationship between the analytical techniques.
Caption: Workflow for synthetic peptide purity assessment.
Caption: Interrelation of analytical techniques for peptide purity.
References
Validating the Biological Efficacy of 4-Methylphenylalanine-Modified Peptides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide drug design, aimed at enhancing therapeutic properties. Among these, 4-methylphenylalanine (4-Me-Phe), a derivative of phenylalanine, has emerged as a valuable tool for improving the biological efficacy of peptides. This guide provides a comparative analysis of 4-methylphenylalanine-modified peptides against their native counterparts, supported by experimental data and detailed protocols to facilitate informed decisions in drug development.
Enhanced Biological Performance of 4-Methylphenylalanine-Modified Peptides
The introduction of a methyl group to the phenyl ring of phenylalanine can significantly alter the physicochemical properties of a peptide, leading to improved performance in several key areas. These enhancements primarily revolve around increased stability and, in some cases, modulated receptor affinity.
A key challenge in the development of peptide therapeutics is their rapid degradation by proteases in the body. The addition of the methyl group in 4-methylphenylalanine can sterically hinder the approach of proteolytic enzymes, thereby increasing the peptide's half-life in serum. This enhanced stability translates to a longer duration of action and potentially reduced dosing frequency.
While the primary benefit of 4-Me-Phe incorporation is often enhanced stability, its impact on receptor binding is context-dependent. The methyl group can influence the peptide's conformational preference, which may lead to either an increase or a decrease in binding affinity for its target receptor. Therefore, empirical validation is crucial to determine the precise effect of this modification on a given peptide's interaction with its biological target.
Comparative Data: Performance Metrics
The following tables summarize quantitative data from hypothetical studies comparing a native peptide with its 4-methylphenylalanine-modified analog.
Table 1: Receptor Binding Affinity
| Peptide | Target Receptor | Ki (nM) | Fold Change |
| Native Peptide | Receptor X | 15.2 | - |
| 4-Me-Phe Modified Peptide | Receptor X | 12.8 | 1.19x increase |
Ki (Inhibition Constant): A measure of the peptide's binding affinity to its receptor. A lower Ki value indicates a higher binding affinity.
Table 2: Enzymatic Stability in Human Serum
| Peptide | Half-life (t1/2) in Human Serum (hours) | Fold Change |
| Native Peptide | 2.5 | - |
| 4-Me-Phe Modified Peptide | 8.0 | 3.2x increase |
Half-life (t1/2): The time required for the concentration of the peptide to be reduced by half.
Table 3: In Vitro Cellular Efficacy
| Peptide | Target Cell Line | IC50 (nM) | Fold Change | | :--- | :--- | :--- | | Native Peptide | Cancer Cell Line Y | 50.4 | - | | 4-Me-Phe Modified Peptide | Cancer Cell Line Y | 35.1 | 1.44x increase |
IC50 (Half-maximal Inhibitory Concentration): The concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided to enable replication and further investigation.
Receptor Binding Assay (Competitive Inhibition)
This protocol determines the binding affinity (Ki) of the test peptides by measuring their ability to compete with a radiolabeled ligand for binding to a specific receptor.
Materials:
-
Membrane preparations containing the target receptor (Receptor X)
-
Radiolabeled ligand (e.g., [3H]-labeled standard)
-
Native and 4-Me-Phe modified peptides
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the native and 4-Me-Phe modified peptides.
-
In a 96-well plate, add the membrane preparation, radiolabeled ligand at a constant concentration, and varying concentrations of the test peptides.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 values, which are then converted to Ki values using the Cheng-Prusoff equation.
Enzymatic Stability Assay
This protocol assesses the stability of the peptides in the presence of proteolytic enzymes, such as those found in human serum.
Materials:
-
Native and 4-Me-Phe modified peptides
-
Human serum
-
Quenching solution (e.g., 10% trichloroacetic acid)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Incubate the native and 4-Me-Phe modified peptides at a known concentration in human serum at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Immediately add a quenching solution to stop the enzymatic degradation.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by HPLC to quantify the amount of intact peptide remaining.
-
Plot the percentage of intact peptide versus time and calculate the half-life (t1/2) from the degradation curve.
In Vitro Cellular Efficacy Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used here to determine the cytotoxic effect of the peptides on a cancer cell line.
Materials:
-
Target cancer cell line (e.g., Cancer Cell Line Y)
-
Cell culture medium
-
Native and 4-Me-Phe modified peptides
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the native and 4-Me-Phe modified peptides and incubate for a specified period (e.g., 48 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value from the dose-response curve.
Visualizing the Impact: Signaling Pathways and Workflows
To conceptualize the mechanism of action and experimental design, the following diagrams are provided.
A generic G-protein coupled receptor signaling pathway often modulated by therapeutic peptides.
Experimental workflow for validating the biological efficacy of modified peptides.
Benchmarking H-DL-Phe(4-Me)-OH: A Comparative Guide for Researchers
In the landscape of drug discovery and peptide engineering, the incorporation of unnatural amino acids (UAAs) is a powerful strategy to enhance the therapeutic properties of peptides and proteins. H-DL-Phe(4-Me)-OH, a phenylalanine derivative with a methyl group at the para position of the phenyl ring, is one such UAA that offers unique characteristics. This guide provides an objective comparison of this compound against other para-substituted phenylalanine analogs, supported by experimental data to aid researchers, scientists, and drug development professionals in selecting the optimal building blocks for their specific applications.
Executive Summary
The choice of an unnatural amino acid can significantly impact a peptide's stability, binding affinity, and overall performance. This compound introduces a methyl group that can influence hydrophobicity and steric interactions. This guide will delve into a comparative analysis of its performance against other phenylalanine analogs with different para-substituents, such as chloro, bromo, and fluoro groups.
Physicochemical Properties of para-Substituted Phenylalanine Analogs
The substituent at the para position of the phenylalanine ring alters its physicochemical properties, which in turn affects its interactions within a peptide or at a protein-ligand interface. The following table summarizes key properties of this compound and other relevant analogs.
| Amino Acid | Molecular Weight ( g/mol ) | XLogP3 | pKa (α-COOH) | pKa (α-NH3+) |
| L-Phenylalanine | 165.19[1] | -1.5[1] | ~1.83 | ~9.13 |
| This compound | 179.22 [2] | -1.2 [2] | ~2.2 | ~9.2 |
| 4-Chloro-L-phenylalanine | 199.63[3] | -0.5[3] | ~2.1 | ~9.1 |
| 4-Bromo-L-phenylalanine | 244.09 | -0.3 | ~2.1 | ~9.0 |
| 4-Fluoro-DL-phenylalanine | 183.18[4] | -1.9[4] | ~2.2 | ~9.2 |
Note: pKa values are approximate and can vary slightly based on the specific experimental conditions. XLogP3 is a computed measure of hydrophobicity.
Performance Comparison in Biological Systems
The true test of an unnatural amino acid lies in its performance when incorporated into a peptide or protein. Key performance indicators include incorporation efficiency during peptide synthesis, the resulting peptide's stability, and its biological activity.
Peptide Stability
The stability of a peptide against enzymatic degradation is crucial for its therapeutic efficacy. The choice of UAA can significantly influence this stability.
| Peptide containing | Half-life in human plasma (hours) |
| L-Phenylalanine | Varies significantly based on sequence |
| This compound | Generally increased stability due to steric hindrance to proteases |
| 4-Chloro-L-phenylalanine | Increased stability |
| 4-Bromo-L-phenylalanine | Increased stability |
Note: This table presents a qualitative comparison based on general principles of peptide design. Specific half-life values are highly dependent on the peptide sequence and experimental conditions.
Receptor Binding Affinity
The interaction of a peptide ligand with its receptor is a critical determinant of its biological function. The following table provides an example of how para-substitution on phenylalanine can affect binding affinity to the L-type amino acid transporter 1 (LAT1), a transporter relevant in drug delivery. While this study does not include this compound, it illustrates the impact of different substituents.
| Compound | LAT1 Kᵢ (μM) | LAT2 Kᵢ (μM) | LAT1 Selectivity (LAT2 Kᵢ / LAT1 Kᵢ) |
| L-Phenylalanine | 19.1 ± 1.5 | 1180 ± 110 | 61.8 |
| α-Methyl-L-phenylalanine | 126 ± 12 | > 10000 | > 79.4 |
| 2-Iodo-L-phenylalanine | 6.4 ± 0.6 | 1200 ± 100 | 187.5 |
| 4-Iodo-L-phenylalanine | 18.2 ± 1.6 | 734 ± 68 | 40.3 |
Data adapted from a study on L-type amino acid transporter 1 (LAT1) selectivity of phenylalanine analogs.
Experimental Protocols
In Vitro Peptide Stability Assay
Objective: To determine the half-life of peptides containing different unnatural amino acids in a biological matrix like human plasma.
Materials:
-
Test peptides (e.g., containing L-Phenylalanine, this compound, 4-Chloro-L-phenylalanine)
-
Human plasma
-
Phosphate-buffered saline (PBS)
-
Trifluoroacetic acid (TFA) for reaction quenching
-
Acetonitrile (ACN) for HPLC
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Peptide Incubation: Dissolve the test peptides in a solution of 80% human plasma in PBS to a final concentration of 10 μM.[5] Incubate the samples at 37°C with gentle agitation.[5]
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the enzymatic degradation by adding an equal volume of 1% TFA in ACN.
-
Sample Preparation: Centrifuge the quenched samples to precipitate plasma proteins. Collect the supernatant for analysis.
-
HPLC Analysis: Analyze the supernatant using a reverse-phase HPLC system to quantify the amount of intact peptide remaining. A gradient of ACN in water with 0.1% TFA is typically used.
-
Data Analysis: Plot the percentage of intact peptide against time and fit the data to a one-phase decay model to calculate the peptide's half-life.[6]
Cell-Free Protein Synthesis for UAA Incorporation Efficiency
Objective: To quantify the efficiency of incorporating different unnatural amino acids into a model protein using a cell-free protein synthesis (CFPS) system.
Materials:
-
CFPS kit (e.g., E. coli-based)
-
Plasmid DNA encoding a reporter protein (e.g., superfolder Green Fluorescent Protein - sfGFP) with an amber stop codon (TAG) at a specific site.
-
Orthogonal aminoacyl-tRNA synthetase (aaRS) and suppressor tRNA pair specific for the UAA.
-
Unnatural amino acids (e.g., this compound, 4-Chloro-L-phenylalanine).
-
Microplate reader for fluorescence measurement.
-
SDS-PAGE and Western blot reagents.
Procedure:
-
Reaction Setup: Assemble the CFPS reaction mixture according to the manufacturer's protocol, including the plasmid DNA, the orthogonal aaRS/tRNA pair, and the specific UAA to be tested.
-
Incubation: Incubate the reaction mixture at the recommended temperature (e.g., 30°C) for a specified time (e.g., 4-6 hours).
-
Fluorescence Measurement: Measure the fluorescence of the expressed sfGFP in a microplate reader. The fluorescence intensity is an initial indicator of successful UAA incorporation and full-length protein synthesis.
-
SDS-PAGE and Western Blot: Analyze the reaction products by SDS-PAGE and Western blotting using an antibody against the reporter protein. The ratio of full-length protein to truncated product provides a quantitative measure of incorporation efficiency.
-
Data Analysis: Quantify the band intensities from the Western blot to determine the percentage of UAA incorporation for each tested analog.
Signaling Pathway and Experimental Workflow Visualization
GPCR Ligand Binding and Activation
G protein-coupled receptors (GPCRs) are a major class of drug targets. The binding of a ligand, often a peptide, to a GPCR initiates a signaling cascade. The incorporation of unnatural amino acids can modulate the ligand's binding affinity and efficacy. The following diagram illustrates the general mechanism of GPCR activation by a peptide ligand.
Experimental Workflow for Peptide Stability Assay
The following diagram outlines the key steps in the experimental workflow for assessing peptide stability in human plasma.
References
- 1. L-Phenylalanine | C9H11NO2 | CID 6140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Methylphenylalanine | C10H13NO2 | CID 409319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Chloro-L-phenylalanine | C9H10ClNO2 | CID 736190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. p-Fluorophenylalanine | C9H10FNO2 | CID 4654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to the Quantitative Analysis of 4-Methylphenylalanine Incorporation in Synthetic Peptides
For researchers, scientists, and drug development professionals, the precise quantification of non-canonical amino acids like 4-methylphenylalanine (4-Me-Phe) in synthetic peptides is critical for ensuring product quality, determining incorporation efficiency, and enabling accurate structure-activity relationship (SAR) studies. This guide provides a comparative overview of the three primary analytical techniques for this purpose: Liquid Chromatography-Mass Spectrometry (LC-MS/MS), Amino Acid Analysis (AAA), and High-Performance Liquid Chromatography (HPLC) with UV detection, including the specialized Fmoc-release assay.
The incorporation of 4-methylphenylalanine, a non-canonical amino acid, in place of its natural counterpart, phenylalanine, is a common strategy in peptide-based drug discovery to enhance metabolic stability, modulate receptor affinity, and fine-tune pharmacological properties. The additional methyl group on the phenyl ring increases the hydrophobicity of the amino acid, which can influence the peptide's overall physicochemical characteristics and its behavior in analytical systems.
This guide details the experimental protocols for each quantitative method, presents a comparative analysis of their performance, and offers insights into the expected impact of 4-methylphenylalanine incorporation on analytical outcomes.
Comparative Analysis of Quantitative Methods
The choice of analytical method for quantifying peptides containing 4-methylphenylalanine depends on the specific requirements of the analysis, including the need for absolute versus relative quantification, sensitivity, throughput, and the availability of specialized equipment.
| Method | Principle | Sample Preparation | Pros | Cons | Applicability for 4-Me-Phe Peptides |
| LC-MS/MS | Separation by HPLC followed by mass-to-charge ratio detection and fragmentation for specific identification and quantification. | Simple dilution or solid-phase extraction (SPE) for complex matrices. Requires a stable isotope-labeled (SIL) internal standard for absolute quantification. | High sensitivity and specificity. Wide dynamic range. Suitable for complex mixtures. Can multiplex analysis of multiple peptides. | Requires expensive instrumentation. Matrix effects can influence ionization. SIL standards can be costly to synthesize. | Excellent for precise quantification in biological matrices and for pharmacokinetic studies. The increased mass of 4-Me-Phe is easily detected. |
| Amino Acid Analysis (AAA) | Complete acid hydrolysis of the peptide into its constituent amino acids, followed by their separation and quantification. | Acid hydrolysis (e.g., 6 M HCl at 110°C for 24h). Derivatization of amino acids is often required for detection. | Provides absolute quantification of total peptide content. A well-established and robust method. | Destructive to the peptide. Time-consuming and laborious. Tryptophan is destroyed under standard acid hydrolysis conditions. Does not distinguish between the target peptide and impurities with the same amino acid composition. | Suitable for determining the net peptide content of a purified sample. Requires a standard of 4-Me-Phe for accurate quantification. |
| HPLC with UV Detection | Separation of the peptide from impurities by reverse-phase HPLC with quantification based on the absorbance of the peptide bond (typically at 210-220 nm). | Simple dissolution of the peptide in a suitable solvent. | Widely available and cost-effective. Good for determining purity and relative quantification. Non-destructive. | Lower sensitivity and specificity compared to LC-MS/MS. Requires a pure reference standard for absolute quantification. Co-eluting impurities can interfere with quantification. | Ideal for routine purity assessment and in-process monitoring of peptide synthesis. The increased hydrophobicity of 4-Me-Phe will lead to a longer retention time compared to a phenylalanine analog, aiding in peak identification. |
| Fmoc-Release Assay | For N-terminally Fmoc-protected peptides, the Fmoc group is cleaved with a base, and the released dibenzofulvene-piperidine adduct is quantified by UV-Vis spectroscopy or HPLC. | Base-mediated cleavage of the Fmoc group (e.g., with piperidine (B6355638) in DMF). | Simple and rapid. Does not require a peptide-specific standard. Good for quantifying peptide loading on solid-phase synthesis resins. | Only applicable to peptides with an N-terminal Fmoc group. Indirect method of peptide quantification. | Useful for determining the yield of the initial coupling step in solid-phase peptide synthesis of a 4-Me-Phe containing peptide. |
Experimental Protocols
Quantitative Analysis by LC-MS/MS using Stable Isotope Dilution
This method provides the highest level of accuracy and is the gold standard for quantifying peptides in complex biological matrices.
a) Preparation of a Stable Isotope-Labeled (SIL) Internal Standard: A SIL version of the 4-Me-Phe-containing peptide is synthesized using at least one amino acid labeled with a heavy isotope (e.g., ¹³C, ¹⁵N). The SIL peptide should be purified to >95% to ensure accurate quantification.
b) Sample Preparation:
-
Spike a known concentration of the SIL internal standard into the sample containing the analyte peptide.
-
For complex matrices like plasma, perform protein precipitation by adding three volumes of cold acetonitrile (B52724).
-
Centrifuge to pellet the precipitated proteins and collect the supernatant.
-
For cleaner samples, solid-phase extraction (SPE) can be used to enrich the peptide fraction.
-
Dry the sample and reconstitute in a solvent suitable for LC-MS/MS analysis (e.g., 0.1% formic acid in water/acetonitrile).
c) LC-MS/MS Analysis:
-
Liquid Chromatography: Use a C18 reverse-phase column with a gradient elution of acetonitrile in water, both containing 0.1% formic acid. Due to the increased hydrophobicity of 4-Me-Phe, a slightly higher percentage of organic solvent may be required for elution compared to a phenylalanine-containing analog.
-
Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor at least two to three specific precursor-to-product ion transitions for both the analyte peptide and the SIL internal standard.
-
Quantification: Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the SIL internal standard against the concentration of the analyte.
Quantitative Amino Acid Analysis (AAA)
This method determines the absolute amount of peptide by quantifying its constituent amino acids after complete hydrolysis.
a) Peptide Hydrolysis:
-
Place a known mass of the lyophilized peptide (typically 10-20 µg) into a hydrolysis tube.
-
Add 200 µL of 6 M HCl containing 1% phenol (B47542) (to protect tyrosine if present).
-
Seal the tube under vacuum and heat at 110°C for 24 hours.
-
After hydrolysis, cool the sample and evaporate the HCl under vacuum.
b) Derivatization and HPLC Analysis:
-
Reconstitute the dried hydrolysate in a suitable buffer.
-
Derivatize the free amino acids with a reagent that allows for sensitive detection (e.g., phenylisothiocyanate for UV detection or AccQ•Tag for fluorescence detection).
-
Analyze the derivatized amino acids by reverse-phase HPLC.
-
Identify and quantify each amino acid by comparing the retention times and peak areas to a standard mixture of amino acids, which must include 4-methylphenylalanine.
-
Calculate the molar amount of the peptide based on the stoichiometry of the amino acids in the sequence.
Quantitative Analysis by HPLC with UV Detection
This is a widely used method for assessing peptide purity and can be adapted for quantification using a reference standard.
a) Sample Preparation:
-
Prepare a stock solution of the 4-Me-Phe-containing peptide of a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., water/acetonitrile).
-
Prepare a series of dilutions to create a calibration curve.
b) HPLC Analysis:
-
Column: Use a C18 reverse-phase column.
-
Mobile Phase: Use a gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA).
-
Detection: Monitor the absorbance at 214 nm or 220 nm.
-
Analysis: Inject the standards and the unknown sample. Integrate the peak area of the peptide.
c) Quantification:
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the unknown sample from the calibration curve.
Fmoc-Release Assay for Quantification
This method is particularly useful for determining the loading of the first amino acid onto the solid-phase synthesis resin.
a) Fmoc Cleavage:
-
Take a known weight of the dried Fmoc-protected peptide-resin.
-
Add a solution of 20% piperidine in dimethylformamide (DMF).
-
Agitate for 30 minutes to ensure complete cleavage of the Fmoc group.
-
Dilute the supernatant containing the dibenzofulvene-piperidine adduct to a known volume.
b) Quantification:
-
Measure the absorbance of the solution at ~301 nm using a UV-Vis spectrophotometer.
-
Calculate the concentration of the adduct using the Beer-Lambert law (ε ≈ 7800 M⁻¹cm⁻¹).
-
Alternatively, for higher accuracy, quantify the adduct by HPLC with a calibration curve prepared from a known concentration of the dibenzofulvene-piperidine adduct.
-
The molar amount of the cleaved Fmoc group is equivalent to the molar amount of the peptide on the resin.
Conclusion
The quantitative analysis of peptides incorporating 4-methylphenylalanine is achievable with high accuracy and precision using a variety of established analytical techniques. LC-MS/MS offers unparalleled sensitivity and specificity, making it the method of choice for demanding applications such as bioanalysis. Amino Acid Analysis provides a reliable, albeit laborious, method for absolute quantification of pure peptide substances. HPLC with UV detection remains a practical and cost-effective tool for routine purity assessment and relative quantification. The selection of the most appropriate method will be guided by the specific analytical question, the required level of accuracy, and the available resources. Understanding the impact of the increased hydrophobicity of 4-methylphenylalanine on chromatographic behavior is key to successful method development and data interpretation.
A Comparative Analysis of the Pharmacokinetic Properties of 4-Methylphenylalanine Peptides
For Researchers, Scientists, and Drug Development Professionals
The incorporation of unnatural amino acids is a key strategy in modern peptide drug design to overcome the inherent pharmacokinetic limitations of native peptides, such as poor metabolic stability and low oral bioavailability. Among these, 4-methylphenylalanine, an analog of phenylalanine, has garnered significant interest. Its methyl group introduces steric hindrance and alters electronic properties, which can profoundly influence a peptide's resistance to enzymatic degradation and its overall pharmacokinetic profile. This guide provides a comparative overview of the pharmacokinetic properties of peptides containing 4-methylphenylalanine versus native peptides and other modified analogs, supported by established experimental protocols.
Comparative Pharmacokinetic Data
The following table summarizes hypothetical, yet representative, pharmacokinetic data for a generic native peptide, a peptide substituted with 4-methylphenylalanine, and a peptide with another common modification (N-methylation). This data is based on general trends observed in peptide drug development, where the introduction of unnatural amino acids typically enhances stability and exposure.
| Parameter | Native Peptide (e.g., containing Phenylalanine) | 4-Methylphenylalanine Peptide | N-methylated Peptide |
| Half-life (t½) (min) | 5 - 15 | 30 - 60 | 45 - 90 |
| Clearance (CL) (mL/min/kg) | 50 - 100 | 10 - 25 | 5 - 15 |
| Volume of Distribution (Vd) (L/kg) | 0.2 - 0.5 | 0.2 - 0.5 | 0.2 - 0.5 |
| Oral Bioavailability (F) (%) | < 1 | 2 - 5 | 3 - 8 |
Note: The data presented in this table are illustrative and intended for comparative purposes. Actual values will vary depending on the specific peptide sequence, the position of the modification, and the experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of pharmacokinetic properties. Below are protocols for key experiments in the pharmacokinetic evaluation of peptides.
In Vivo Pharmacokinetic Study in Rodents (Rats)
This protocol outlines the procedure for determining the pharmacokinetic profile of a peptide following intravenous and oral administration in rats.
Materials:
-
Test peptide (e.g., 4-methylphenylalanine-containing peptide)
-
Vehicle (e.g., sterile saline, PBS)
-
Male Sprague-Dawley rats (250-300 g) with jugular vein cannulas
-
Dosing syringes and needles
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
Freezer (-80°C)
Procedure:
-
Dosing Solution Preparation: Dissolve the test peptide in the vehicle to the desired concentration for both intravenous (IV) and oral (PO) administration.
-
Animal Dosing:
-
IV Group: Administer the peptide solution as a single bolus injection via the jugular vein cannula (e.g., 1 mg/kg).
-
PO Group: Administer the peptide solution via oral gavage (e.g., 10 mg/kg).
-
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein cannula at predetermined time points (e.g., pre-dose, 5, 15, 30, 60, 120, 240, and 480 minutes post-dose).
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., at 3000 x g for 10 minutes at 4°C) to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until bioanalysis.
-
Data Analysis: Analyze the plasma concentrations of the peptide at each time point using a validated bioanalytical method (see protocol below). Calculate pharmacokinetic parameters (t½, CL, Vd, AUC) using appropriate software. Oral bioavailability (F) is calculated as: (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100%.
In Vitro Plasma Stability Assay
This assay assesses the stability of a peptide in plasma to predict its in vivo metabolic fate.
Materials:
-
Test peptide
-
Control peptide (known stable and unstable peptides)
-
Freshly collected plasma (e.g., human, rat) with anticoagulant (e.g., EDTA)
-
Incubator or water bath (37°C)
-
Quenching solution (e.g., acetonitrile (B52724) with 1% formic acid)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Peptide Spiking: Spike the test peptide into pre-warmed plasma to a final concentration (e.g., 1 µM).
-
Incubation: Incubate the plasma samples at 37°C.
-
Time Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the plasma-peptide mixture.
-
Reaction Quenching: Immediately add the aliquot to a tube containing the cold quenching solution to stop enzymatic degradation and precipitate plasma proteins.
-
Protein Precipitation: Vortex the samples and centrifuge at high speed (e.g., 14,000 x g for 10 minutes) to pellet the precipitated proteins.
-
Supernatant Analysis: Transfer the supernatant to a new tube and analyze the concentration of the remaining intact peptide using LC-MS/MS.
-
Data Analysis: Plot the percentage of the remaining peptide against time. Calculate the half-life (t½) of the peptide in plasma.
Bioanalytical Method for Peptide Quantification in Plasma (LC-MS/MS)
This protocol describes a general method for the quantification of peptides in plasma samples using liquid chromatography-tandem mass spectrometry.
Materials:
-
Plasma samples from the in vivo study
-
Internal standard (IS) - typically a stable isotope-labeled version of the analyte peptide
-
Protein precipitation solvent (e.g., acetonitrile)
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system)
-
C18 analytical column
Procedure:
-
Sample Preparation (Protein Precipitation):
-
Thaw the plasma samples and the internal standard solution.
-
To a known volume of plasma (e.g., 50 µL), add the internal standard and the protein precipitation solvent.
-
Vortex to mix and precipitate the proteins.
-
Centrifuge to pellet the proteins.
-
Transfer the supernatant to a clean tube for analysis.
-
-
LC Separation:
-
Inject a portion of the supernatant onto the C18 column.
-
Use a gradient elution with mobile phases typically consisting of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) to separate the peptide from other plasma components.
-
-
MS/MS Detection:
-
Introduce the eluent from the LC system into the mass spectrometer.
-
Use electrospray ionization (ESI) in positive ion mode.
-
Monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both the analyte peptide and the internal standard for selective and sensitive quantification.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in a series of calibration standards.
-
Determine the concentration of the peptide in the unknown plasma samples by interpolating their peak area ratios from the calibration curve.
-
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for the pharmacokinetic analysis of a novel peptide therapeutic.
Caption: Experimental workflow for pharmacokinetic analysis.
Safety Operating Guide
Navigating the Safe Disposal of H-DL-Phe(4-Me)-OH: A Comprehensive Guide
For researchers and professionals in the fast-paced world of drug development, the proper handling and disposal of specialized chemical compounds is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of H-DL-Phe(4-Me)-OH, a phenylalanine derivative. By adhering to these protocols, laboratories can ensure a safe working environment and maintain regulatory compliance.
Immediate Safety Protocols and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
Required PPE:
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against potential splashes.
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber, should be worn. Always inspect gloves for any signs of degradation before use.
-
Body Protection: A standard laboratory coat is necessary to prevent skin contact.
-
Respiratory Protection: In situations where dust or aerosols may be generated, a NIOSH-approved respirator is recommended.
Step-by-Step Disposal Procedures
The disposal of this compound must be conducted in accordance with federal, state, and local environmental regulations. The following steps provide a general framework for safe disposal.
Step 1: Waste Characterization
Before disposal, it is crucial to determine if the waste is classified as hazardous. While this compound itself is not listed as a hazardous waste in many jurisdictions, it is essential to consult your institution's Environmental Health and Safety (EHS) department for a definitive classification. Factors that could alter the classification include being mixed with a listed hazardous waste or exhibiting hazardous characteristics.
Step 2: Solid Waste Disposal
For unused or expired this compound powder:
-
Containment: Carefully sweep up the solid material, avoiding the creation of dust.
-
Labeling: Place the swept material into a clearly labeled, sealed container. The label should include the full chemical name: "this compound".
-
Storage: Store the container in a designated chemical waste accumulation area, segregated from incompatible materials.[1]
Step 3: Liquid Waste Disposal
For solutions containing this compound:
-
Small Quantities: For very small amounts of dilute, non-hazardous aqueous solutions, some institutions may permit disposal down the drain with a copious amount of water. However, always seek approval from your EHS department before doing so. [2]
-
Concentrated or Hazardous Solutions: For concentrated solutions or those containing other hazardous materials, collect the liquid waste in a labeled, sealed container.[2] The label must clearly state the full chemical name and its concentration.
-
Storage: Store the container in the designated chemical waste accumulation area.
Step 4: Contaminated Labware
-
Disposable Items: Items such as weighing boats and pipette tips that are heavily contaminated should be placed in the solid chemical waste container.[2]
-
Non-Disposable Glassware: Rinse glassware with a suitable solvent (e.g., ethanol (B145695) or acetone). This rinsate must be collected and disposed of as chemical waste.[2] After the initial rinse, the glassware can be washed through standard laboratory procedures.
Step 5: Final Disposal
Coordinate with your institution's EHS department for the scheduled pickup and final disposal of all collected chemical waste. Never attempt to dispose of chemical waste in regular trash or by incineration outside of a licensed facility.[3]
Spill Management
In the event of a spill, prompt and appropriate action is necessary to contain the material.
-
Evacuate and Ventilate: For significant spills, evacuate the immediate area and ensure adequate ventilation.
-
Containment: For solid spills, carefully sweep up the material to avoid generating dust and place it in a suitable container for disposal.[1] For liquid spills, use an inert absorbent material to contain the spill.
-
Cleanup: All contaminated materials, including absorbent pads and cleaning supplies, must be placed in a sealed, labeled container for disposal as chemical waste.[3]
Summary of Key Safety and Disposal Information
| Parameter | Guideline | Reference |
| Personal Protective Equipment | Safety goggles, chemical-resistant gloves, lab coat. Respirator if dust is generated. | [3] |
| Solid Waste Disposal | Collect in a labeled, sealed container for chemical waste pickup. | [1][2] |
| Liquid Waste Disposal | Collect in a labeled, sealed container. Seek EHS approval for drain disposal of small, dilute, non-hazardous solutions. | [2] |
| Spill Cleanup | Sweep solids, use absorbent for liquids. All cleanup materials are disposed of as chemical waste. | [1][3] |
| Incompatible Materials | Strong oxidizing agents, Strong acids. | [1] |
Disposal Decision Pathway
The following diagram illustrates the logical workflow for making decisions regarding the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling H-DL-Phe(4-Me)-OH
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling H-DL-Phe(4-Me)-OH. The following procedures for personal protective equipment (PPE), operational handling, and disposal are based on available safety data for phenylalanine derivatives and general laboratory safety protocols.
Quantitative Data Summary
The following table summarizes key information for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO₂ | [1] |
| Molecular Weight | 179.22 g/mol | [2] |
| CAS Number | 4599-47-7 | [2] |
| Purity | 99.74% | [2] |
| Appearance | Powder | [3] |
| Storage Temperature | Powder: -20°C; In solvent: -80°C | [3] |
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety, the following personal protective equipment is mandatory when handling this compound.
-
Eye Protection : Wear chemical safety goggles or glasses that meet the ANSI Z.87.1 1989 standard.[4] A face shield may be required for operations with a splash hazard.[4]
-
Hand Protection : Chemical-resistant gloves, such as nitrile rubber, are required.[5] Gloves should be inspected before use and disposed of properly after handling the compound.[5]
-
Body Protection : A standard laboratory coat should be worn and fully buttoned to cover as much skin as possible.[4] For larger quantities or when there is a significant risk of spillage, a chemical-resistant apron or coveralls should be used.
-
Respiratory Protection : If there is a risk of generating dust, a NIOSH-approved respirator should be used.[6] Administrative and engineering controls, such as working in a fume hood, should be the primary method of exposure control.[4]
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Engineering Controls:
- Ensure all necessary PPE is available and in good condition.
- Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form to avoid inhalation of dust.[7]
- Have an emergency plan and necessary spill control materials readily accessible.
2. Handling the Compound:
- Avoid direct contact with the skin and eyes.[7]
- When weighing the powder, do so carefully to minimize dust formation.
- For creating solutions, add the solid to the solvent slowly.
3. Spill Cleanup:
- In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a labeled container for disposal.[5]
- For liquid spills, use an inert absorbent material to contain the spill.[5]
- All contaminated materials should be placed in a sealed, labeled container for proper disposal as chemical waste.[5]
Disposal Plan
Proper disposal of this compound and its waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization : The waste generator is responsible for determining if the chemical waste is hazardous. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.[8][9]
-
Solid Waste :
-
Liquid Waste (Solutions) :
-
For dilute aqueous solutions, consult your local EHS for approval for drain disposal. If approved, flush with a large volume of water.[8]
-
-
Contaminated Labware :
Experimental Workflow
Caption: Workflow for handling this compound.
References
- 1. peptide.com [peptide.com]
- 2. This compound - MedChem Express [bioscience.co.uk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. benchchem.com [benchchem.com]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. westliberty.edu [westliberty.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
